molecular formula C10H16N2O2S B112978 4-amino-N-isopropyl-N-methylbenzenesulfonamide CAS No. 757221-02-6

4-amino-N-isopropyl-N-methylbenzenesulfonamide

Katalognummer: B112978
CAS-Nummer: 757221-02-6
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: BKKBUSJNRXXHSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-amino-N-isopropyl-N-methylbenzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for its potential as a building block in the development of novel enzyme inhibitors and antiviral agents. Researchers utilize this benzenesulfonamide core for the design of compounds targeting challenging therapeutic areas. Structurally similar benzenesulfonamide-containing phenylalanine derivatives have been identified as potent HIV-1 Capsid (CA) protein inhibitors, demonstrating a dual-stage mechanism that disrupts both early and late events in the viral replication cycle . These inhibitors bind the CA protein, and some advanced analogues have shown markedly improved anti-HIV-1 potency and metabolic stability compared to early benchmarks like PF-74 . Furthermore, the benzenesulfonamide pharmacophore is a privileged structure in neuroscience research. N-substituted benzenesulfonamide derivatives are explored as acetylcholinesterase (AChE) inhibitors, serving as a strategic approach for investigating potential therapeutic agents for neurodegenerative conditions . The inhibitory activity of these compounds against AChE helps to augment cholinergic transmission, making them valuable pharmacological tools . This product is intended for research applications only and is a key intermediate for synthetic chemists and biologists working to develop new therapeutic candidates for infectious and neurodegenerative diseases.

Eigenschaften

IUPAC Name

4-amino-N-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKBUSJNRXXHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The CAS number 757221-02-6 provided in the topic query did not yield specific results in the scientific literature. This guide will focus on the well-documented compound GSK1016790A , which is chemically and pharmacologically characterized under CAS number 942206-85-1 . It is presumed that this is the intended subject of the technical guide.

Introduction

GSK1016790A, also known as GSK101, is a synthetic, cell-permeable piperazine amide derivative that has emerged as a critical pharmacological tool for the study of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Developed by GlaxoSmithKline, it is a potent and selective agonist of the TRPV4 receptor.[1] This channel, a non-selective cation channel, is implicated in a multitude of physiological processes, making GSK1016790A an invaluable molecule for researchers in drug development and cellular biology.[2][3] Its utility spans from investigating the fundamental mechanisms of ion channel function to exploring the therapeutic potential of targeting TRPV4 in various disease states. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental applications of GSK1016790A for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

GSK1016790A is a complex organic molecule with the following key identifiers and properties:

PropertyValueSource
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1]
CAS Number 942206-85-1
Molecular Formula C28H32Cl2N4O6S2[1]
Molecular Weight 655.61 g/mol [1]
Appearance White to off-white powder
Purity ≥97% (by HPLC)
Solubility DMSO: ≥ 15 mg/mL Ethanol: ≥ 10 mg/mL[4]
Storage Store at -20°C, protect from light.

Mechanism of Action: Selective Activation of the TRPV4 Channel

The primary mechanism of action of GSK1016790A is its potent and selective agonism of the TRPV4 channel.[1] TRPV4 is a polymodal ion channel, meaning it can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[5] GSK1016790A acts as a chemical activator, binding to the channel and inducing a conformational change that opens its pore.

Upon activation by GSK1016790A, the TRPV4 channel allows for the influx of cations, most notably calcium (Ca2+), into the cell.[6] This influx of Ca2+ leads to an increase in the intracellular calcium concentration, which in turn triggers a cascade of downstream signaling events. These events are highly cell-type specific and can influence a wide range of cellular functions, including smooth muscle contraction, endothelial function, and sensory neuron activation.[1][4]

The selectivity of GSK1016790A for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, has been demonstrated even at high concentrations, making it a reliable tool for specifically interrogating the function of TRPV4.

GSK1016790A Mechanism of Action GSK1016790A GSK1016790A TRPV4 TRPV4 Channel (on cell membrane) GSK1016790A->TRPV4 Binds and Activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Opens Channel Pore Ca2_intracellular ↑ Intracellular [Ca²⁺] Ca2_influx->Ca2_intracellular Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, endothelial vasodilation) Ca2_intracellular->Downstream Triggers

Caption: Signaling pathway of GSK1016790A-mediated TRPV4 activation.

Biological Activity and Pharmacological Effects

The activation of TRPV4 by GSK1016790A elicits a range of biological responses, both in vitro and in vivo.

In Vitro Activity

In cellular assays, GSK1016790A has been shown to be a highly potent activator of TRPV4. It elicits Ca2+ influx in human and mouse TRPV4-expressing HEK cells with EC50 values of 2.1 nM and 18 nM, respectively.[6] This potent activity makes it a valuable tool for studying TRPV4 in a controlled cellular environment. Furthermore, it has been demonstrated to be approximately 300-fold more potent than 4-α-Phorbol 12,13-didecanoate (4-α-PDD), another commonly used TRPV4 agonist.

In Vivo Activity

In animal models, GSK1016790A has been used to investigate the physiological roles of TRPV4 in various organ systems. For instance, systemic administration in rodents has been shown to induce urinary bladder hyperactivity, highlighting the role of TRPV4 in bladder function. Additionally, it has been observed to cause dose-dependent decreases in systemic and pulmonary arterial pressure, indicating a role for TRPV4 in regulating vascular tone.[7]

Synthesis and Analytical Characterization

Synthesis
Analytical Characterization

The quality and purity of GSK1016790A are typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method used to determine the purity of the compound. Commercial suppliers typically guarantee a purity of ≥97%.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, ensuring it matches the theoretical mass of 655.61 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

Experimental Protocols

In Vitro Calcium Influx Assay Using a Fluorescent Indicator

This protocol describes a general method for measuring the activation of TRPV4 channels by GSK1016790A in a cell-based assay using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Objective: To determine the potency (EC50) of GSK1016790A in activating TRPV4 channels in a specific cell line.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)

  • Cell culture medium and supplements

  • GSK1016790A stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the TRPV4-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of GSK1016790A in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO in HBSS).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the plate reader to perform a kinetic read, measuring fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for a few cycles.

    • Add the GSK1016790A dilutions and the vehicle control to the respective wells.

    • Continue the kinetic read to monitor the change in fluorescence over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration of GSK1016790A.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

    • Plot the net change in fluorescence against the logarithm of the GSK1016790A concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Plate TRPV4-expressing cells Dye_Loading 2. Load cells with Ca²⁺ indicator Cell_Plating->Dye_Loading Wash_1 3. Wash to remove excess dye Dye_Loading->Wash_1 Baseline 4. Measure baseline fluorescence Wash_1->Baseline Add_Compound 5. Add GSK1016790A Baseline->Add_Compound Kinetic_Read 6. Kinetic fluorescence measurement Add_Compound->Kinetic_Read Data_Processing 7. Calculate net fluorescence change Kinetic_Read->Data_Processing Dose_Response 8. Plot dose-response curve Data_Processing->Dose_Response EC50 9. Determine EC50 value Dose_Response->EC50

Caption: Workflow for an in vitro calcium influx assay.

Conclusion

GSK1016790A is a cornerstone tool for the investigation of TRPV4 channel biology. Its high potency and selectivity provide researchers with a reliable means to activate this channel and study its downstream consequences in a variety of experimental systems. As our understanding of the role of TRPV4 in health and disease continues to expand, the importance of well-characterized pharmacological tools like GSK1016790A will undoubtedly grow, paving the way for new therapeutic strategies targeting this important ion channel.

References

  • GSK1016790A. Wikipedia. [Link]

  • Deng, Z., et al. (2018). Cryo-EM and X-ray structures of TRPV4 reveal insight into ion permeation and gating mechanisms. Nature Structural & Molecular Biology, 25(3), 252-260. [Link]

  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. ResearchGate. [Link]

  • Pankey, E. A., et al. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 306(1), H59-H67. [Link]

  • Lashinger, E. S., et al. (2017). PROPERTIES OF THE TRPV4 ACTIVATOR GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. American Journal of Physiology-Heart and Circulatory Physiology, 312(1), H188-H189. [Link]

  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Semantic Scholar. [Link]

  • Michalick, L., & Kuebler, W. M. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713. [Link]

  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PMC. [Link]

Sources

Biological Activity of Substituted Benzenesulfonamides: A Technical Guide to Structure-Activity Relationships and Therapeutic Targeting

[1]

Executive Summary: The Privileged Scaffold

The substituted benzenesulfonamide moiety (

Zinc-Binding Group (ZBG)

This guide analyzes the structural determinants governing isoform selectivity, details the "Tail Approach" for designing tumor-specific inhibitors, and provides validated protocols for synthesis and biological assay.

The Pharmacophore & Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamides is modulated by two primary structural vectors: the acidity of the sulfonamide nitrogen (ZBG strength) and the topology of the benzene substituents (Selectivity).

Electronic Tuning of the ZBG

The primary sulfonamide group (



  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    , or
    
    
    on the benzene ring lower the
    
    
    of the sulfonamide amide, enhancing ionization and
    
    
    coordination.
    • Evidence: Tetrafluoro-substituted benzenesulfonamides show superior CA inhibition compared to their hydrogenated counterparts due to increased acidity [1].

  • Steric Fit: The benzene ring acts as a scaffold to orient the ZBG. Bulky ortho-substituents often reduce activity by sterically hindering the approach to the metal center.

The "Tail Approach" for Isoform Selectivity

To distinguish between ubiquitous cytosolic isoforms (hCA I, hCA II) and tumor-associated transmembrane isoforms (hCA IX, hCA XII), researchers employ the "Tail Approach."[1]

  • Mechanism: A flexible linker connects the benzenesulfonamide "head" to a bulky, lipophilic "tail."

  • Selectivity Logic: The tail interacts with the hydrophobic or hydrophilic halves of the active site entrance.

    • hCA II (Off-target): Contains Phe131 , creating a steric bottleneck.[1]

    • hCA IX (Target): Contains Val131 , creating a wider aperture. Bulky tails (e.g., ureido-substituted moieties) fit into hCA IX but clash with Phe131 in hCA II [2].

Visualization: The Tail Approach Logic

Tail_Approach_SARSubstrateBenzenesulfonamide ScaffoldZBGZinc Binding Group(-SO2NH2)Substrate->ZBGPrimary PharmacophoreLinkerLinker Region(Ureido/Triazole)Substrate->LinkerSelectivity VectorTarget_IXhCA IX Active Site(Val131 = Open)ZBG->Target_IXCoordinates Zn2+Target_IIhCA II Active Site(Phe131 = Steric Clash)ZBG->Target_IICoordinates Zn2+TailHydrophobic Tail(Bulky Aryl/Alkyl)Linker->TailSelectivity VectorTail->Target_IXFits Hydrophobic PocketTail->Target_IISteric Hindrance

Figure 1: The "Tail Approach" leverages steric differences at residue 131 to achieve isoform selectivity.

Primary Therapeutic Domain: Carbonic Anhydrase Inhibition[3][4][5]

The most extensively validated application of substituted benzenesulfonamides is the inhibition of Carbonic Anhydrases (CAs).

Mechanism of Action

CAs catalyze the reversible hydration of



  • Physiological Role: pH homeostasis.

  • Pathological Role (Oncology): Solid tumors overexpress hCA IX and hCA XII to neutralize intracellular pH (preventing apoptosis) while acidifying the extracellular matrix (promoting metastasis via protease activation) [3].

  • Inhibition: The sulfonamide anion (

    
    ) displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
    
Quantitative Efficacy (Key Compounds)

The following table summarizes the selectivity profile of key benzenesulfonamide derivatives. Note the shift in selectivity for the ureido-derivative (SLC-0111 analog) compared to the classical drug Acetazolamide.

CompoundStructure ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Note
Acetazolamide Heterocyclic Sulfonamide25012255.7Pan-inhibitor (Non-selective)
SLC-0111 Ureido-Benzenesulfonamide>500096045 4.5 Highly Selective for Tumor Isoforms [2]
Compound 4e Thiazolone-Benzenesulfonamide450155010.9 35Potent hCA IX Inhibitor [4]

Data compiled from Supuran et al. and recent crystallographic studies [1][2][4].

Secondary Targets: COX-2 and Antimicrobial Activity

COX-2 Inhibition (Anti-inflammatory)

While classical sulfa drugs target bacterial folate synthesis, specific benzenesulfonamides like Celecoxib target Cyclooxygenase-2 (COX-2).

  • Differentiation: Unlike CA inhibitors which require a primary sulfonamide (

    
    ), COX-2 inhibitors utilize the sulfonamide group to bind a polar side pocket (Arg513) distinct from the hydrophobic channel.
    
  • Structural Requirement: A bulky tricyclic core (e.g., pyrazole) is required to fill the larger COX-2 active site, distinguishing it from the smaller COX-1 pocket [5].

Antimicrobial (Dual Mechanisms)
  • Classical: Inhibition of dihydropteroate synthase (folate pathway).[2]

  • Emerging: Bacterial CAs (

    
    -, 
    
    
    -,
    
    
    -classes) are critical for bacterial growth. Benzenesulfonamides incorporating triazine or thiazole tails have shown MICs comparable to ciprofloxacin against S. aureus by targeting bacterial CAs [6].

Experimental Protocols

Synthesis of Ureido-Benzenesulfonamides

Objective: Synthesize a "Tail" approach inhibitor (e.g., SLC-0111 analog) via isocyanate intermediate.

Reagents: 4-Aminobenzenesulfonamide (Sulfanilamide), Triphosgene/Phosgene, Appropriate Amine (Tail), Acetonitrile (ACN).

Workflow:

  • Isocyanate Formation: Dissolve sulfanilamide (1 eq) in dry ACN. Add triethylamine (TEA, 5 eq).

  • Activation: Add triphosgene (0.33 eq) or phosgene solution (1.5 eq) dropwise at

    
    . Stir for 5-10 mins to generate the 4-isocyanatobenzenesulfonamide intermediate in situ.
    
  • Coupling: Add the "Tail" amine (e.g., 4-fluoroaniline) (1.1 eq) to the reaction mixture.

  • Quenching & Isolation: Stir at RT for 1-2 hours. The ureido-product often precipitates from ACN.[3] Filter, wash with cold water/ether, and recrystallize from ethanol [7].

Synthesis_WorkflowStep1Start: Sulfanilamide(ACN, 0°C)Step2Add Triphosgene + TEA(In situ Isocyanate Gen)Step1->Step2Step3Intermediate:4-IsocyanatobenzenesulfonamideStep2->Step3PhosgenationStep4Add Tail Amine(Nucleophilic Addition)Step3->Step4Rapid ReactionStep5Product Precipitation(Ureido-Benzenesulfonamide)Step4->Step51-2h, RT

Figure 2: One-pot synthesis of ureido-substituted benzenesulfonamides.

Carbonic Anhydrase Esterase Activity Assay

Objective: Determine

Principle: CAs hydrolyze 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

4

Protocol:

  • Buffer Preparation: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Enzyme Solution: Reconstitute hCA (I, II, or IX) to ~100 U/mL.

  • Substrate Solution: 1 mM 4-NPA in acetone (freshly prepared).

  • Assay Setup (96-well plate):

    • Blank: 90

      
      L Buffer + 10 
      
      
      L Substrate.
    • Control (100% Activity): 80

      
      L Buffer + 10 
      
      
      L Enzyme + 10
      
      
      L Solvent (DMSO).
    • Test: 80

      
      L Buffer + 10 
      
      
      L Enzyme + 10
      
      
      L Inhibitor (varying concentrations).
  • Incubation: Incubate Enzyme + Inhibitor for 10-15 mins at

    
     to allow equilibrium.
    
  • Initiation: Add 10

    
    L Substrate to all wells.
    
  • Measurement: Monitor Absorbance (405 nm) kinetically for 30 mins.

  • Calculation: Calculate slope (

    
    ). % Inhibition = 
    
    
    [8].

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry.

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Biochimie.

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega.

  • Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole–triazole hybrids as antimicrobial and antioxidant agents. Archiv der Pharmazie.

  • One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides. Journal of Medicinal Chemistry.

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol. Abcam/Assay Genie.

In Vitro Evaluation of 4-amino-N-isopropyl-N-methylbenzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in vitro evaluation of 4-amino-N-isopropyl-N-methylbenzenesulfonamide, a novel sulfonamide derivative. As this molecule is not extensively characterized in public literature, this document outlines a logical, field-proven workflow for assessing its preliminary safety and efficacy profile. The methodologies described herein are grounded in established principles of drug discovery and are designed to generate a robust preliminary data package for go/no-go decisions in a drug development pipeline.

Foundational Strategy: De-risking a Novel Sulfonamide

The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticancer agents.[1][2] However, this class is also associated with specific liabilities, including off-target enzyme inhibition and potential for hypersensitivity reactions. Therefore, the initial in vitro evaluation of a novel sulfonamide like 4-amino-N-isopropyl-N-methylbenzenesulfonamide must be a multi-pronged approach aimed at rapidly identifying both its therapeutic potential and any inherent risks.

Our strategy is built on a tiered system of assays, beginning with broad cytotoxicity screening to establish a safe concentration range for subsequent, more specific biological characterization. This is followed by targeted enzyme inhibition assays, focusing on known sulfonamide targets, and preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Initial Safety Assessment: General Cytotoxicity

Before investigating specific biological activities, it is crucial to determine the general toxicity of the compound to mammalian cells.[3][4] This establishes a therapeutic window and informs the concentration ranges for all subsequent experiments. Cytotoxicity assays are fundamental in the early stages of drug development to eliminate overtly toxic compounds.[4][5]

Principle of Tetrazolium-Based Assays

We will employ tetrazolium-based colorimetric assays, such as the MTT and XTT assays, which are reliable methods for assessing cell viability by measuring the metabolic activity of living cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[6]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for assessing cytotoxicity is a multi-step process beginning with cell culture and culminating in data analysis to determine the concentration at which the compound exhibits toxic effects.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: XTT Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and thus streamlining the protocol.[6]

  • Cell Seeding: Plate a human cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[8]

  • Compound Treatment: Prepare a stock solution of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the wells and incubate for 24 to 72 hours.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[6]

Data Presentation: Cytotoxicity Profile

The results should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell LineExposure Time (hours)IC50 (µM)
HeLa24> 100
HeLa4885.3
MCF-724> 100
MCF-74892.1
Hypothetical data for illustrative purposes.

Target-Based Screening: Enzyme Inhibition Assays

Many sulfonamides exert their therapeutic effects through enzyme inhibition.[1] Therefore, a crucial step in the in vitro evaluation is to screen 4-amino-N-isopropyl-N-methylbenzenesulfonamide against relevant enzyme targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9][10] They are established targets for sulfonamide drugs used in the treatment of glaucoma and other conditions.[9][10]

The assay utilizes the esterase activity of CA on a substrate that releases a chromogenic product.[9] The presence of an inhibitor will lead to a decrease in the formation of the colored product, which can be quantified spectrophotometrically.[9][10]

  • Reagent Preparation: Prepare the CA assay buffer, CA dilution buffer, CA enzyme, and CA substrate as per the kit manufacturer's instructions.

  • Compound Preparation: Dissolve 4-amino-N-isopropyl-N-methylbenzenesulfonamide and a known CA inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO) to create stock solutions.[9] Prepare serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add the CA enzyme to wells designated for the sample, solvent control, and inhibitor control. Add the test compound dilutions, solvent control, and positive inhibitor control to their respective wells. Incubate at room temperature for 10 minutes.

  • Substrate Addition: Add the CA substrate to all wells.

  • Kinetic Measurement: Measure the absorbance at 405 nm in a kinetic mode for 1 hour at room temperature.[9]

  • Data Analysis: Calculate the rate of reaction (ΔAbsorbance/Δt) for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Caption: Workflow for a typical enzyme inhibition assay.

Data Presentation: Carbonic Anhydrase Inhibition
Enzyme IsoformTest Compound IC50 (µM)Acetazolamide IC50 (µM)
hCA I5.20.25
hCA II1.80.012
hCA IX0.90.025
Hypothetical data for illustrative purposes.

Preliminary ADME-Tox Profiling

Early assessment of a compound's ADME-Tox properties is critical for predicting its in vivo behavior and potential for drug-drug interactions.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[11][12] In vitro metabolic stability assays using liver microsomes help predict a compound's half-life and potential for drug-drug interactions.[13]

The test compound is incubated with liver microsomes, and its disappearance over time is monitored.[11] This assay primarily investigates Phase I metabolism, which is often dependent on the cofactor NADPH.[14]

  • Compound Preparation: Prepare a working solution of 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

  • Incubation: Incubate the test compound with liver microsomes in the presence and absence of NADPH at 37°C.[14]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is taken.[14]

  • Reaction Quenching: The reaction is stopped by adding a solvent like acetonitrile.[14]

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[13][14]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated, and from this, the in vitro half-life (t½) and intrinsic clearance (Clint) are determined.[14]

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions.[15][16]

The assay measures the effect of the test compound on the metabolism of specific substrates for major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[15] A decrease in the formation of the metabolite indicates inhibition.

  • Incubation: The test compound is incubated with human liver microsomes and a CYP-specific substrate.

  • Metabolite Quantification: The formation of the metabolite is measured using LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation is determined.

Data Presentation: Preliminary ADME Profile
ParameterValueInterpretation
Microsomal Stability
t½ (minutes)45Moderately stable
Intrinsic Clearance (µL/min/mg protein)15.4Low to moderate clearance
CYP Inhibition (IC50 in µM)
CYP1A2> 50Low risk of inhibition
CYP2C925.6Potential for weak inhibition
CYP2C19> 50Low risk of inhibition
CYP2D642.1Potential for weak inhibition
CYP3A418.9Potential for moderate inhibition
Hypothetical data for illustrative purposes.
hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a potentially fatal cardiac arrhythmia.[17] Therefore, early assessment of hERG liability is a critical safety screen.

Automated patch-clamp electrophysiology is used to directly measure the effect of the test compound on the hERG current in cells stably expressing the channel.[17]

  • Cell Preparation: HEK293 cells stably transfected with the hERG gene are used.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The hERG tail-current is measured before and after the application of the compound.[17]

  • Data Analysis: The percent inhibition of the hERG current is calculated, and an IC50 value is determined.

Data Presentation: hERG Inhibition
Test Compound Concentration (µM)% hERG Inhibition
0.12.5
18.1
1025.3
IC50 (µM) > 30
Hypothetical data for illustrative purposes. An IC50 value greater than 30 µM is generally considered to indicate a low risk of hERG-related cardiotoxicity.

Conclusion and Future Directions

The in vitro evaluation workflow detailed in this guide provides a robust framework for the initial characterization of 4-amino-N-isopropyl-N-methylbenzenesulfonamide. The hypothetical data presented suggests a compound with moderate carbonic anhydrase inhibitory activity, acceptable metabolic stability, and a low risk of significant CYP inhibition or hERG-related cardiotoxicity.

Based on these findings, further investigation would be warranted. This would include screening against a broader panel of kinases and other off-target enzymes, assessing antibacterial activity if that is a desired therapeutic area, and performing more comprehensive in vitro ADME studies, such as plasma protein binding and permeability assays. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success in subsequent preclinical and clinical development.

References

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The Structure-Activity Relationship of 4-Aminobenzenesulfonamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Sulfa Scaffold

The 4-aminobenzenesulfonamide core is a foundational scaffold in medicinal chemistry, giving rise to the first commercially successful class of synthetic antibiotics, the sulfonamides, or "sulfa drugs." Their discovery in the 1930s marked a turning point in the fight against bacterial infections.[1] While the advent of other antibiotic classes has in some ways overshadowed their initial prominence, the inherent versatility of the sulfonamide scaffold has ensured its continued relevance. Today, derivatives of 4-aminobenzenesulfonamide are not only used as antibacterial agents but have also been successfully developed as diuretics, antidiabetic, and anticancer therapies.[2][3] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-aminobenzenesulfonamides, offering insights for researchers and drug development professionals seeking to leverage this remarkable chemical entity for novel therapeutic applications.

The therapeutic efficacy of 4-aminobenzenesulfonamides is a direct consequence of their unique structural features, which allow for a multitude of chemical modifications. These modifications, in turn, modulate the compound's pharmacokinetic and pharmacodynamic properties, enabling the fine-tuning of its biological activity. This guide will dissect the SAR of this scaffold with respect to its three primary therapeutic applications: as antibacterial agents targeting dihydropteroate synthase (DHPS), as inhibitors of carbonic anhydrase (CA), and as anticancer agents.

The Core Scaffold: A Platform for Therapeutic Diversity

The 4-aminobenzenesulfonamide molecule can be conceptually divided into three key regions for SAR analysis: the aromatic ring, the sulfonamide linkage, and the amino group at the N4 position. Modifications at each of these sites have profound effects on the molecule's biological activity.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Folic_Acid Folic Acid Synthesis DHP->Folic_Acid Sulfonamide 4-Aminobenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Simplified schematic of the antibacterial mechanism of action of 4-aminobenzenesulfonamides.

Structure-Activity Relationship for Antibacterial Activity

The antibacterial potency of 4-aminobenzenesulfonamides is critically dependent on the substituents at the N1 and N4 positions, as well as on the aromatic ring.

N1-Substituents:

  • Heterocyclic Rings: The introduction of heterocyclic moieties at the N1 position generally enhances antibacterial activity. This is a cornerstone of the SAR of antibacterial sulfonamides. The nature of the heterocycle influences the pKa of the sulfonamide nitrogen, which is a critical determinant of activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N1-substituent increases the acidity of the sulfonamide proton, leading to a pKa in the range of 6-8, which is optimal for antibacterial activity. This is because the ionized form of the sulfonamide more closely mimics the carboxylate of PABA.

N4-Amino Group:

  • Essential for Activity: A free amino group at the N4 position is essential for antibacterial activity. Acylation or other substitutions at this position generally lead to a loss of activity, although some N4-acyl derivatives can act as prodrugs, being hydrolyzed in vivo to the active form. [4] Aromatic Ring:

  • Substitution Generally Reduces Activity: Substitution on the benzene ring of the 4-aminobenzenesulfonamide core typically diminishes antibacterial activity. However, certain substitutions can modulate the pharmacokinetic properties of the molecule.

Substituent at N1pKaRelative Antibacterial ActivityReference
-H (Sulfanilamide)10.4Baseline[5]
-Thiazole (Sulfathiazole)7.1High[6]
-Pyrimidine (Sulfadiazine)6.5High[7]
-Acetyl5.4Low[5]

Carbonic Anhydrase Inhibition: A Different Target, A Different SAR

Beyond their antibacterial effects, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. [8]This inhibitory activity is the basis for their use as diuretics, antiglaucoma agents, and in the treatment of other conditions. [9]

Mechanism of Action: Zinc Binding in the Active Site

The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase, mimicking a transition state of the natural reaction. [8]This binding is typically strong and reversible.

Structure-Activity Relationship for Carbonic Anhydrase Inhibition

The SAR for CA inhibition differs significantly from that for antibacterial activity.

Primary Sulfonamide Group:

  • Essential for Activity: An unsubstituted sulfonamide group (-SO2NH2) is crucial for high-affinity binding to the zinc ion in the CA active site. [8] Aromatic/Heterocyclic Core:

  • Diversity is Tolerated: A wide variety of aromatic and heterocyclic scaffolds can be attached to the sulfonamide group, allowing for the development of isoform-selective inhibitors. [10]The nature of this core influences the binding affinity and selectivity for different CA isozymes.

Substituents on the Aromatic/Heterocyclic Ring:

  • "Tail" Approach for Selectivity: The addition of various "tail" moieties to the aromatic or heterocyclic ring can enhance binding affinity and, crucially, impart selectivity for different CA isoforms. [11]This is a key strategy in the design of modern CA inhibitors.

CompoundTarget CA IsoformKi (nM)Reference
AcetazolamidehCA I, II, IX, XIIBroad Spectrum[10]
DorzolamidehCA IIPotent[11]
BrinzolamidehCA IIPotent[11]
Compound 13 hCA II2.4[10]

Anticancer Activity: A Multifaceted Approach

The sulfonamide scaffold has emerged as a promising platform for the development of novel anticancer agents. [3][12]Sulfonamide-containing drugs have been shown to exert their antitumor effects through various mechanisms, including the inhibition of carbonic anhydrases, receptor tyrosine kinases, and tubulin polymerization. [13]

Structure-Activity Relationship for Anticancer Activity

The SAR for anticancer sulfonamides is highly dependent on the specific molecular target.

  • Carbonic Anhydrase IX and XII Inhibition: Many tumors overexpress CA IX and XII to adapt to their hypoxic microenvironment. Sulfonamides that selectively inhibit these isoforms are being investigated as anticancer agents. [14]The SAR for these inhibitors often follows the principles of the "tail" approach to achieve isoform selectivity.

  • Tyrosine Kinase Inhibition: Certain sulfonamide derivatives have been shown to inhibit receptor tyrosine kinases involved in cancer cell signaling. The SAR for these compounds often involves the incorporation of specific pharmacophores that interact with the ATP-binding site of the kinase.

  • Tubulin Polymerization Inhibition: Some sulfonamides act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis. The SAR for these compounds often involves a central heterocyclic ring system with specific substitutions that interact with the colchicine binding site on tubulin.

Experimental Protocols for SAR Studies

The elucidation of the SAR of 4-aminobenzenesulfonamides relies on a suite of well-established in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15] Protocol: Broth Microdilution Method

  • Preparation of Reagents:

    • Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Culture the bacterial strain of interest overnight in MHB.

  • Preparation of Inoculum:

    • Dilute the overnight bacterial culture in fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Assay Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of the sulfonamide stock solution in MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria in MHB without sulfonamide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible bacterial growth (turbidity).

Start Prepare Sulfonamide Dilutions Inoculate Inoculate with Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Determine MIC Incubate->Read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHPS.

Protocol: Spectrophotometric Assay

This protocol utilizes a coupled enzyme reaction where the product of the DHPS reaction is further processed by dihydrofolate reductase (DHFR), and the consumption of NADPH is monitored spectrophotometrically at 340 nm. [16][17]

  • Preparation of Reagents:

    • Recombinant DHPS and DHFR enzymes.

    • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Cofactor: NADPH.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Test sulfonamide dissolved in a suitable solvent.

  • Assay Procedure:

    • In a microplate, combine the assay buffer, DHFR, NADPH, and the test sulfonamide at various concentrations.

    • Initiate the reaction by adding DHPS, PABA, and DHPPP.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity of sulfonamides against CA is typically measured using a stopped-flow spectrophotometric method that monitors the hydration of CO2. [18] Protocol: Stopped-Flow CO2 Hydration Assay

  • Preparation of Reagents:

    • Purified CA isozyme.

    • Assay buffer (e.g., HEPES or TRIS).

    • pH indicator (e.g., p-nitrophenol).

    • CO2-saturated water.

    • Test sulfonamide dissolved in a suitable solvent.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe contains the CA enzyme and the pH indicator in the assay buffer.

    • The other syringe contains the CO2-saturated water.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

    • The assay is repeated in the presence of various concentrations of the test sulfonamide.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated.

    • The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

Conclusion: A Scaffold of Enduring Potential

The 4-aminobenzenesulfonamide scaffold has proven to be a remarkably durable and versatile platform in drug discovery. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel therapeutics. For antibacterial applications, the focus remains on optimizing N1-substituents to enhance DHPS inhibition and overcome resistance. In the realm of carbonic anhydrase inhibitors, the "tail" approach continues to be a powerful strategy for achieving isoform selectivity. The application of sulfonamides in oncology is a rapidly evolving field, with a diverse range of mechanisms and a corresponding complexity in SAR. As our understanding of the molecular basis of disease deepens, the 4-aminobenzenesulfonamide scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

  • The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021). European Journal of Medicinal Chemistry. [Link]

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  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. (2017). Letters in Drug Design & Discovery. [Link]

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  • Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. (2014). Future Medicinal Chemistry. [Link]

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  • Anticancer and Antiviral Sulfonamides. (2003). Current Medicinal Chemistry. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2017). Angewandte Chemie International Edition. [Link]

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  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). Journal of Medicinal Chemistry. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (2023). ResearchGate. [Link]

  • Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. (1968). Journal of Pharmaceutical Sciences. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). Analytical Biochemistry. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Molecules. [Link]

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  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). Organic & Biomolecular Chemistry. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2013). SEAFDEC/AQD Institutional Repository. [Link]

  • Do Sulfonamides Interact with Aromatic Rings? (2021). Chemistry – A European Journal. [Link]

  • Heteroaryl sulfonamide synthesis: scope and limitations. (2019). Organic & Biomolecular Chemistry. [Link]

  • Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. (2004). Organic Letters. [Link]

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  • Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. (2022). YouTube. [Link]

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The Privileged Scaffold: Strategic Discovery of Novel Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Sulfonamide

The benzenesulfonamide moiety (


) is not merely a historical artifact of the sulfa-drug era; it remains a "privileged scaffold" in modern medicinal chemistry. While originally exploited for antibacterial properties, its current renaissance is driven by its exceptional utility as a Zinc-Binding Group (ZBG) in metalloenzymes, particularly Carbonic Anhydrases (CAs) , Matrix Metalloproteinases (MMPs) , and Cyclooxygenase-2 (COX-2) .

This technical guide focuses on the rational design and discovery of novel CA inhibitors (CAIs) targeting tumor-associated isoforms (hCA IX/XII) while avoiding off-target cytosolic isoforms (hCA I/II). The core challenge addressed here is isoform selectivity —achieved not by changing the ZBG, but by engineering the "tail" to exploit subtle differences in the enzyme active site rim.

Strategic Molecular Design: The "Tail Approach"

The Pharmacophore Model

The active site of Carbonic Anhydrase contains a catalytic Zinc ion (


) coordinated by three histidine residues. The design of novel inhibitors relies on a dual-anchor mechanism:
  • The Anchor (ZBG): The ionized sulfonamide nitrogen coordinates directly to the

    
    , displacing the catalytic water molecule/hydroxide ion.
    
  • The Linker: A spacer (often aromatic or heterocyclic) that orients the molecule.

  • The Tail: A variable appendage designed to interact with the hydrophobic or hydrophilic pockets at the rim of the active site. This is the discriminator for selectivity.

SAR Logic & Electronic Modulation
  • Acidity is Key: The sulfonamide must be deprotonated (

    
    ) to bind Zinc effectively. Electron-withdrawing groups (EWGs) on the benzene ring (e.g., F, Cl, 
    
    
    
    ) lower the
    
    
    of the sulfonamide amide, enhancing potency.
  • Fluorination: The use of polyfluorinated benzenesulfonamides (e.g., pentafluorobenzenesulfonamides) has emerged as a high-impact strategy. The fluorine atoms increase acidity and induce specific quadrupole interactions with active site residues (Phe131, Val121).

Visualization: SAR Logic Map

The following diagram illustrates the decision matrix for optimizing benzenesulfonamide inhibitors.

SAR_Logic Scaffold Benzenesulfonamide Scaffold ZBG Zinc Binding Group (ZBG) Scaffold->ZBG Tail Tail Region (Selectivity) Scaffold->Tail Acidity Increase Acidity (Lower pKa) ZBG->Acidity EWG Add EWG (F, Cl) to Benzene Ring Acidity->EWG Potency High Potency (nM Ki) EWG->Potency Rim Active Site Rim Interactions Tail->Rim Click Click Chemistry (Triazole Linker) Rim->Click Selectivity Isoform Selectivity (IX/XII vs I/II) Click->Selectivity Potency->Selectivity Balance Required

Caption: SAR decision matrix for optimizing benzenesulfonamide inhibitors, balancing ZBG acidity for potency with tail derivatization for selectivity.

Chemical Synthesis Workflows

To ensure rapid library generation, we utilize a modular "Click Chemistry" approach (CuAAC). This allows for the separate synthesis of the ZBG "head" and the diversity "tail," which are then snapped together.

Protocol A: Synthesis of Azido-Benzenesulfonamide Precursor

Objective: Create the "Head" moiety capable of click chemistry.

  • Reagents: 4-Amino-benzenesulfonamide (Sulfanilamide), Sodium Nitrite (

    
    ), Sodium Azide (
    
    
    
    ), HCl.
  • Diazotization: Dissolve sulfanilamide (10 mmol) in 6M HCl (20 mL) at 0°C. Add

    
     (12 mmol) dropwise while maintaining temperature <5°C. Stir for 30 min.
    
  • Azidation: Neutralize the diazonium salt solution carefully with sodium acetate. Add

    
     (15 mmol) solution dropwise. (Caution: Evolution of 
    
    
    
    gas).
  • Workup: The product, 4-azidobenzenesulfonamide, precipitates. Filter, wash with cold water, and dry in vacuo.

    • Checkpoint: Verify purity via NMR. The azide peak is distinct in IR (~2130

      
      ).
      
Protocol B: Modular "Click" Assembly (CuAAC)

Objective: Coupling the Head to diverse Alkyne Tails.

  • Setup: In a vial, dissolve 4-azidobenzenesulfonamide (1.0 eq) and the desired terminal alkyne (1.1 eq) in

    
     (1:1).
    
  • Catalysis: Add Sodium Ascorbate (0.1 eq) and

    
     (0.01 eq).
    
  • Reaction: Stir at room temperature for 6–12 hours. The formation of the 1,2,3-triazole ring is usually quantitative.

  • Purification: Most products precipitate out. Simple filtration and washing with water/ether is often sufficient. If soluble, extract with Ethyl Acetate and purify via flash chromatography.

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Sulfanilamide Step1 1. Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 2. Azidation (NaN3) Step1->Step2 Inter Intermediate: 4-Azidobenzenesulfonamide Step2->Inter Click 3. CuAAC Click Reaction (CuSO4, NaAsc, tBuOH/H2O) Inter->Click Library Alkyne Library (Diverse Tails) Library->Click Final Final Product: 1,2,3-Triazole-Benzenesulfonamide Click->Final

Caption: Modular synthesis of triazole-linked benzenesulfonamides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Biological Evaluation: The Gold Standard

Trustworthiness in CA inhibitor discovery relies on the Stopped-Flow


 Hydration Assay . Colorimetric endpoint assays are insufficient for calculating accurate kinetic constants (

) due to the enzyme's extremely high turnover rate (

).
Protocol C: Stopped-Flow Kinetic Assay

Objective: Determine the inhibition constant (


) against specific hCA isoforms.
  • Instrumentation: Stopped-flow spectrophotometer (e.g., Applied Photophysics) equipped with a rapid mixing chamber.

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate:

      
      -saturated water (bubbled for 30 mins).
      
    • Enzyme: Recombinant hCA I, II, IX, or XII.

  • Procedure:

    • Syringe A: Contains Enzyme (5–10 nM) + Indicator + Inhibitor (varying concentrations, 0.1 nM – 10

      
      ). Incubate for 15 min.
      
    • Syringe B: Contains

      
      -saturated water.[1]
      
    • Reaction: Rapidly mix A and B. Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification as

      
      ).
      
  • Data Analysis:

    • Measure the initial rate (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      .
Data Presentation: Selectivity Profile

A successful novel inhibitor must show high potency against the target (IX/XII) and low potency against housekeeping isoforms (I/II).

Compound IDR-Group (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
AAZ (Control) Acetazolamide25012255.70.48
SLC-0111 Ureido-fluorophenyl>10,000>10,00045 4.5 >222
Novel-3g 3-F-Benzyl-Triazole5608908.2 11.5 108
Novel-4a Pentafluoro-Alkyl85453.12.814.5

Table 1: Comparative inhibitory data. Note that 'Novel-3g' demonstrates the desired profile: weak inhibition of cytosolic hCA I/II and single-digit nanomolar inhibition of tumor-associated hCA IX.

References

  • Supuran, C. T. (2012).[2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of SLC-0111 Bound to hCA II and IX. Journal of Medicinal Chemistry. Link

  • Angeli, A., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Frontiers in Physiology. Link

  • Jia, Y., et al. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Drug Design, Development and Therapy.[3][4] Link

  • BenchChem Application Notes . (2025). Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This technical guide delves into the prospective therapeutic applications of a specific, yet under-explored derivative, 4-amino-N-isopropyl-N-methylbenzenesulfonamide. While direct pharmacological data for this compound is not extensively available, this document extrapolates potential therapeutic targets based on the well-established activities of structurally related benzenesulfonamide analogs. We will explore its potential as an inhibitor of carbonic anhydrases, cyclooxygenase-2, and monoamine oxidases, as well as a modulator of the KEAP1-NRF2-GPX4 pathway, providing a roadmap for future research and drug development endeavors. Detailed, field-proven experimental protocols are provided to facilitate the validation of these hypothesized targets.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a key pharmacophore, integral to the design of numerous clinically significant drugs.[1] Its prevalence in medicine stems from its ability to mimic the transition state of enzymatic reactions and to form strong interactions with biological targets.[2] Benzenesulfonamide derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[2][3]

This guide focuses on the therapeutic potential of 4-amino-N-isopropyl-N-methylbenzenesulfonamide, a tertiary sulfonamide. While primary and secondary sulfonamides have been more extensively studied, recent research indicates that tertiary sulfonamides can also exhibit potent and selective inhibitory activities.[4] The structural features of this compound—an amino group at the para position and N-isopropyl and N-methyl substitutions on the sulfonamide nitrogen—provide a unique chemical entity with the potential for novel therapeutic applications.

Based on the extensive body of literature surrounding benzenesulfonamide derivatives, we propose four primary potential therapeutic avenues for 4-amino-N-isopropyl-N-methylbenzenesulfonamide:

  • Carbonic Anhydrase Inhibition: Targeting various isoforms for applications in glaucoma, epilepsy, and oncology.

  • Cyclooxygenase-2 (COX-2) Inhibition: Offering potential as a selective anti-inflammatory agent with a favorable safety profile.

  • Modulation of the KEAP1-NRF2-GPX4 Pathway: Investigating its potential as an anticancer agent via induction of ferroptosis.

  • Monoamine Oxidase (MAO) Inhibition: Exploring its utility in the treatment of neurodegenerative disorders like Parkinson's disease.

This guide will provide the scientific rationale behind each proposed target and present detailed experimental workflows for their validation.

Potential Therapeutic Target I: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.[6] The sulfonamide group is a classic zinc-binding group, and numerous sulfonamide-based drugs are clinically used as CA inhibitors.[4][6]

Rationale for Targeting CAs

The primary sulfonamide moiety is a well-established pharmacophore for CA inhibition. However, studies have shown that secondary and even tertiary sulfonamides can also act as effective and selective inhibitors.[4] The nitrogen atom of the sulfonamide group in 4-amino-N-isopropyl-N-methylbenzenesulfonamide could potentially coordinate with the zinc ion in the active site of CAs, leading to their inhibition. Different CA isoforms are overexpressed in various pathologies. For instance, CA IX is a validated target in hypoxic tumors.[7] Therefore, 4-amino-N-isopropyl-N-methylbenzenesulfonamide could be investigated as a selective inhibitor of tumor-associated CA isoforms.

Experimental Validation Workflow

A systematic approach is required to validate CAs as a target. This involves initial in vitro screening against a panel of human CA isoforms followed by cellular assays to confirm target engagement and functional effects.

CA_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays invitro_screen Initial Screening: Inhibition assay against a panel of recombinant human CA isoforms (e.g., CA I, II, IX, XII) ic50 IC50 Determination: Determine the half-maximal inhibitory concentration for active isoforms invitro_screen->ic50 Hits selectivity Selectivity Profiling: Compare IC50 values across different CA isoforms ic50->selectivity cell_line Cell Line Selection: Choose cell lines with known CA expression levels (e.g., hypoxic cancer cells for CA IX) selectivity->cell_line Selective Hits proliferation Cell Proliferation Assay: Assess the effect on the growth of cancer cells cell_line->proliferation target_engagement Target Engagement Assay: Confirm binding to the target CA in a cellular context proliferation->target_engagement

Caption: Workflow for validating carbonic anhydrase inhibition.

This protocol is based on the established method of measuring the esterase activity of CA, which is inhibited by sulfonamides.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • 4-amino-N-isopropyl-N-methylbenzenesulfonamide (test compound)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of NPA in acetonitrile.

    • Prepare solutions of the CA isoenzymes in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the CA enzyme solution.

    • Add 20 µL of the test compound solution at various concentrations (or DMSO for control).

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis (change in absorbance over time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Therapeutic Target II: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[8]

Rationale for Targeting COX-2

The benzenesulfonamide moiety is a common feature in several selective COX-2 inhibitors, such as celecoxib.[9] Molecular docking studies have shown that the sulfonamide group of these inhibitors forms crucial hydrogen bonds within the active site of the COX-2 enzyme.[8] The structural similarity of 4-amino-N-isopropyl-N-methylbenzenesulfonamide to known COX-2 inhibitors suggests that it may also exhibit selective inhibitory activity against this enzyme.

Experimental Validation Workflow

Validation of COX-2 inhibition involves a tiered approach, starting with in vitro enzyme assays to determine potency and selectivity, followed by cell-based assays to assess activity in a more physiological context.

COX2_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays invitro_screen COX-1/COX-2 Inhibition Assay: Measure inhibition of both COX isoforms using a commercial kit ic50 IC50 Determination: Calculate IC50 values for both COX-1 and COX-2 invitro_screen->ic50 selectivity_index Selectivity Index (SI) Calculation: SI = IC50(COX-1) / IC50(COX-2) ic50->selectivity_index cell_line Cell-Based Prostaglandin E2 (PGE2) Assay: Use cells that express COX-2 upon stimulation (e.g., LPS-stimulated macrophages) selectivity_index->cell_line Selective Hits (High SI) pge2_measurement Measure PGE2 production in the presence and absence of the test compound cell_line->pge2_measurement

Caption: Workflow for validating COX-2 inhibition.

This protocol utilizes a commercially available COX-2 inhibitor screening kit.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical)[10]

  • 4-amino-N-isopropyl-N-methylbenzenesulfonamide (test compound)

  • Celecoxib (positive control)

  • 96-well microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit manufacturer's instructions.

    • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • Assay Protocol:

    • Add the assay buffer, COX probe, and COX cofactor to each well of a 96-well plate.

    • Add the test compound at various concentrations (or DMSO for control and celecoxib for positive control).

    • Initiate the reaction by adding the human recombinant COX-2 enzyme.

    • Immediately add arachidonic acid to start the enzymatic reaction.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

    • Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

    • Perform a similar assay using a COX-1 enzyme kit to determine the selectivity index.

Potential Therapeutic Target III: The KEAP1-NRF2-GPX4 Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. NRF2 is a transcription factor that, upon activation, induces the expression of a wide range of cytoprotective genes, including glutathione peroxidase 4 (GPX4).[11] GPX4 is a key enzyme that protects cells from lipid peroxidation and a form of programmed cell death called ferroptosis.[12] Targeting this pathway has emerged as a promising strategy for cancer therapy.[11]

Rationale for Targeting the KEAP1-NRF2-GPX4 Pathway

A recent study demonstrated that a sulfonamide derivative, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), induces ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[11][13] PMSA was found to reduce the expression of NRF2 and GPX4.[13] This suggests that other benzenesulfonamide derivatives, including 4-amino-N-isopropyl-N-methylbenzenesulfonamide, may possess similar anticancer activity by modulating this pathway.

Experimental Validation Workflow

The validation of this target involves a series of cell-based assays to investigate the effect of the compound on NRF2 activation, GPX4 expression and activity, and the induction of ferroptosis.

NRF2_Pathway_Workflow cluster_nrf2 NRF2 Activation cluster_gpx4 GPX4 Activity cluster_ferroptosis Ferroptosis Induction nrf2_assay NRF2 Transcription Factor Activity Assay: Measure NRF2 activation in nuclear extracts of treated cells western_blot_nrf2 Western Blot Analysis: Quantify total and nuclear NRF2 protein levels nrf2_assay->western_blot_nrf2 western_blot_gpx4 Western Blot Analysis: Determine GPX4 protein expression levels western_blot_nrf2->western_blot_gpx4 Downregulation gpx4_activity_assay GPX4 Activity Assay: Measure the enzymatic activity of GPX4 in cell lysates western_blot_gpx4->gpx4_activity_assay ros_assay Lipid ROS Measurement: Quantify lipid reactive oxygen species using a fluorescent probe gpx4_activity_assay->ros_assay Decreased Activity cell_viability Cell Viability Assay: Assess cell death in the presence and absence of ferroptosis inhibitors (e.g., Ferrostatin-1) ros_assay->cell_viability Increased ROS

Caption: Workflow for validating modulation of the KEAP1-NRF2-GPX4 pathway.

This protocol utilizes a commercially available NRF2 transcription factor assay kit.

Materials:

  • NRF2 Transcription Factor Assay Kit (e.g., from Abcam, Cayman Chemical)[14]

  • Cancer cell line (e.g., A549, MCF-7)

  • 4-amino-N-isopropyl-N-methylbenzenesulfonamide (test compound)

  • Nuclear Extraction Kit

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cancer cell line to the desired confluency.

    • Treat the cells with the test compound at various concentrations for a specified time.

  • Nuclear Extract Preparation:

    • Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.

  • Assay Protocol:

    • Follow the protocol provided with the NRF2 transcription factor assay kit. This typically involves:

      • Adding the prepared nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NRF2 consensus binding site.

      • Incubating to allow active NRF2 to bind to the DNA.

      • Washing to remove unbound proteins.

      • Adding a primary antibody that specifically recognizes the DNA-bound form of NRF2.

      • Adding an HRP-conjugated secondary antibody.

      • Adding a colorimetric substrate and measuring the absorbance at the recommended wavelength (e.g., 450 nm).

  • Data Analysis:

    • Quantify the amount of active NRF2 in the treated samples relative to the untreated control.

    • Determine the dose-dependent effect of the test compound on NRF2 activation.

Potential Therapeutic Target IV: Monoamine Oxidases (MAOs)

Monoamine oxidases are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[15]

Rationale for Targeting MAOs

Several benzenesulfonamide derivatives have been identified as potent and selective inhibitors of MAO-B.[15] The sulfonamide group is thought to interact with key residues in the active site of the enzyme.[15] Given the structural precedent, 4-amino-N-isopropyl-N-methylbenzenesulfonamide warrants investigation as a potential MAO inhibitor, particularly for its selectivity towards MAO-B.

Experimental Validation Workflow

The validation process for MAO inhibition involves in vitro enzyme assays to determine the inhibitory potency and selectivity for MAO-A and MAO-B.

MAO_Inhibition_Workflow cluster_invitro In Vitro Assays mao_a_assay MAO-A Inhibition Assay: Measure inhibition of recombinant human MAO-A ic50_a IC50 Determination for MAO-A mao_a_assay->ic50_a mao_b_assay MAO-B Inhibition Assay: Measure inhibition of recombinant human MAO-B ic50_b IC50 Determination for MAO-B mao_b_assay->ic50_b selectivity Selectivity Assessment: Compare IC50 values for MAO-A and MAO-B ic50_a->selectivity ic50_b->selectivity

Sources

The Pharmacological Landscape of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Protocols to Isoform-Selective Targeting

Executive Summary

The benzenesulfonamide pharmacophore (


) remains a cornerstone of medicinal chemistry, evolving from its historical roots as the first broad-spectrum antibacterial (sulfa drugs) to its modern status as a privileged scaffold for targeting metalloenzymes.[1] This technical guide explores the pharmacology of N-substituted benzenesulfonamides , focusing on their primary mechanism as Carbonic Anhydrase Inhibitors (CAIs). We analyze the "Tail Approach" for isoform selectivity—critical for distinguishing between ubiquitously expressed cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII). Additionally, we provide self-validating synthetic protocols and a detailed Structure-Activity Relationship (SAR) analysis to guide researchers in optimizing lead compounds.

Molecular Mechanism & Target Engagement[2]

The Zinc-Binding Paradigm

The primary pharmacological activity of N-substituted benzenesulfonamides stems from their ability to inhibit Carbonic Anhydrases (CAs), a superfamily of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2]
  • The Zinc-Binding Group (ZBG): The sulfonamide moiety (

    
    ) acts as a ZBG.[1][2] The nitrogen atom acts as a nucleophile, coordinating directly to the 
    
    
    
    ion within the enzyme's active site.
  • Displacement of Water: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydrolysis of

    
    , thereby locking the enzyme in an inactive state.
    
  • The "Tail" Interaction: While the sulfonamide head anchors the molecule to the metal ion, the N-substituent (the "tail") extends into the hydrophobic or hydrophilic pockets of the active site. This interaction is the determinant of isoform selectivity .

Isoform Selectivity: The "Tail Approach"

Human CAs exist in 15 isoforms. Non-selective inhibition leads to systemic side effects (e.g., paresthesia, fatigue).

  • hCA I & II (Cytosolic): Ubiquitous.[3] Inhibition treats glaucoma (hCA II) but causes systemic off-target effects.

  • hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors. Selective inhibition disrupts tumor pH regulation, leading to apoptosis.

The Tail Approach involves elongating the molecule at the N-position to interact with amino acid residues at the entrance of the active site, which vary significantly between isoforms.

Visualizing the Mechanism

The following diagram illustrates the logical flow from chemical structure to physiological outcome, highlighting the critical decision points in SAR design.

CA_Inhibition_Mechanism Substrate Benzenesulfonamide Scaffold ZincBind Zn2+ Coordination (Active Site) Substrate->ZincBind Sulfonamide Head TailInt Tail Interaction (Active Site Entrance) Substrate->TailInt N-Substitution Isoform1 hCA I/II (Cytosolic) Off-Target / Glaucoma ZincBind->Isoform1 Isoform2 hCA IX/XII (Tumor) Anticancer Target ZincBind->Isoform2 TailInt->Isoform1 Hydrophilic Tail TailInt->Isoform2 Lipophilic/Bulky Tail Outcome1 Systemic Side Effects (Paresthesia) Isoform1->Outcome1 Outcome2 Tumor pH Disruption (Apoptosis) Isoform2->Outcome2

Figure 1: Mechanism of Action and the "Tail Approach" for differentiating between cytosolic and tumor-associated Carbonic Anhydrase isoforms.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, we present a self-validating synthetic workflow. This protocol utilizes a nucleophilic substitution strategy, favored for its reliability in generating diverse N-substituted libraries.

Protocol: Synthesis of N-Benzyl-4-Methylbenzenesulfonamide

Objective: Synthesize a secondary sulfonamide via nucleophilic attack of a primary amine on a sulfonyl chloride.

Reagents:

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Benzylamine (Nucleophile)

  • Triethylamine (

    
    , Acid Scavenger)
    
  • Dichloromethane (DCM, Solvent)

  • 1M HCl and Sat.

    
     (Workup)
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (10.0 mmol, 1.07 g) and triethylamine (12.0 mmol, 1.67 mL) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

    • Causality: Cooling prevents exothermic runaway and minimizes disulfonylation side products.

  • Addition: Dropwise add a solution of 4-methylbenzenesulfonyl chloride (10.0 mmol, 1.90 g) in DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours.

    • Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The starting material (tosyl chloride) spot should disappear.

  • Quenching & Extraction: Dilute the reaction mixture with DCM (30 mL). Wash successively with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine and Et3N.

    • Sat.

      
       (2 x 20 mL) – Neutralizes excess acid.
      
    • Brine (20 mL) – Dries the organic layer.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator). Recrystallize the crude solid from Ethanol/Water.
    
  • Characterization:

    • Melting Point: Expected range 114–116°C.

    • Yield: Typical yields range from 85–95%.

Synthetic Workflow Diagram

The following Graphviz diagram outlines the decision logic for synthesis, including alternative routes for sterically hindered amines.

Synthesis_Workflow Start Select Precursors (Sulfonyl Chloride + Amine) CheckAmine Is Amine Sterically Hindered? Start->CheckAmine RouteA Method A: Classical Nucleophilic Substitution (DCM/Et3N, 0°C to RT) CheckAmine->RouteA No (Primary/Secondary) RouteB Method B: Buchwald-Hartwig Amination (Pd-Catalysis, High Temp) CheckAmine->RouteB Yes (Anilines/Bulky) Monitor TLC Monitoring (Disappearance of Sulfonyl Chloride) RouteA->Monitor RouteB->Monitor Workup Acid/Base Wash Workup Monitor->Workup Complete Purify Recrystallization (EtOH) Workup->Purify

Figure 2: Decision tree for selecting the optimal synthetic route based on amine reactivity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory constants (


) of various N-substituted benzenesulfonamides against key human Carbonic Anhydrase isoforms. This data highlights the impact of the N-substituent on selectivity.[3]

Table 1: Inhibition Data of N-Substituted Benzenesulfonamides

Compound IDN-Substituent (R)hCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity Profile
AAZ (Acetazolamide - Control)2501225Pan-inhibitor
BSA H (Unsubstituted)3.04.518Potent, Non-selective
NS-1 Methyl (

)
4508532Moderate hCA IX selectivity
NS-2 Benzyl (

)
>10,00024014High hCA IX Selectivity
NS-3 4-Fluorobenzyl>10,0001808.5Ultra-potent hCA IX
NS-4 2-Morpholinoethyl12015220hCA II Selective (Glaucoma)

Data Interpretation:

  • Hydrophobic Tails (NS-2, NS-3): Bulky, hydrophobic groups (like benzyl) clash with the narrower active site entrance of hCA I and II but fit well into the larger hydrophobic pocket of tumor-associated hCA IX. This confers anticancer selectivity .

  • Hydrophilic Tails (NS-4): Groups capable of hydrogen bonding often retain affinity for the cytosolic isoforms (hCA II), making them suitable for glaucoma therapy but poor candidates for cancer due to off-target effects.

Conclusion & Future Outlook

The exploration of N-substituted benzenesulfonamides has shifted from random screening to rational design. By exploiting the structural differences in the active site entrance of CA isoforms, researchers can fine-tune the "tail" of the sulfonamide to achieve high selectivity.[4]

  • Current State: N-benzyl derivatives show the most promise for hypoxic tumor targeting (hCA IX).

  • Future Direction: Integrating dual-targeting moieties (e.g., NO-donating groups or COX-2 inhibitors) into the sulfonamide tail to create multi-functional drugs that attack the tumor microenvironment on multiple fronts.

References

  • Supuran, C. T. (2011).[3][5] Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry. Link

  • Di Fiore, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bhatt, A., et al. (2017).[5] Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.[5] Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem Technical Resources. Link

  • Stenforb, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF Public Access Repository. Link

  • Zulfiqar, N., et al. (2026).[6] Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Link

Sources

A Theoretical and Practical Guide to 4-amino-N-isopropyl-N-methylbenzenesulfonamide: Synthesis, Characterization, and In Silico Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4-amino-N-isopropyl-N-methylbenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, spectroscopic characterization, and computational analysis.

Introduction: The Significance of Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone in medicinal chemistry, with a rich history of therapeutic applications, most notably as antimicrobial agents (sulfa drugs). The versatility of the sulfonamide scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer and antioxidant effects.[1][2] The subject of this guide, 4-amino-N-isopropyl-N-methylbenzenesulfonamide, combines the key pharmacophoric features of an aniline moiety and a disubstituted sulfonamide group, making it a molecule of interest for further investigation.

This guide will provide a plausible synthetic route, detail the expected spectroscopic and structural characteristics, and delve into theoretical studies using Density Functional Theory (DFT) and molecular docking to predict its electronic properties and potential biological interactions.

Synthesis and Purification

The synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide can be approached through a multi-step process, starting from readily available starting materials. A common strategy for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with the desired amine.[3][4]

Proposed Synthetic Pathway

A logical synthetic route begins with the protection of the amino group of 4-aminobenzenesulfonamide, followed by N-alkylation and subsequent deprotection. An alternative, more direct approach involves the reaction of 4-nitrobenzenesulfonyl chloride with N-isopropyl-N-methylamine, followed by reduction of the nitro group.

cluster_0 Route A: Protection Strategy cluster_1 Route B: Reduction Strategy A 4-Aminobenzenesulfonyl chloride C 4-amino-N-isopropyl-N-methylbenzenesulfonamide A->C Reaction B N-isopropyl-N-methylamine B->C Reaction D 4-Nitrobenzenesulfonyl chloride F 4-nitro-N-isopropyl-N-methylbenzenesulfonamide D->F Reaction E N-isopropyl-N-methylamine E->F Reaction G 4-amino-N-isopropyl-N-methylbenzenesulfonamide F->G Reduction

Caption: Proposed synthetic routes for 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

Detailed Experimental Protocol (Route A)

This protocol is based on established methods for the synthesis of similar sulfonamides.[3][4]

Step 1: Synthesis of N-isopropyl-N-methylamine

  • To a solution of isopropylamine (1.0 eq) in methanol, add paraformaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 20°C.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Extract the product with diethyl ether and dry over anhydrous sodium sulfate.

  • Purify by distillation to obtain N-isopropyl-N-methylamine.

Step 2: Synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-isopropyl-N-methylamine (1.2 eq) and triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-acetamido-N-isopropyl-N-methylbenzenesulfonamide.

  • To the crude product, add a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Spectroscopic and Structural Characterization

The structural elucidation of 4-amino-N-isopropyl-N-methylbenzenesulfonamide would rely on a combination of spectroscopic techniques and X-ray crystallography.

Predicted Spectroscopic Data
Technique Expected Key Signals
¹H NMR - Aromatic protons (doublets, ~6.7-7.6 ppm)- NH₂ protons (broad singlet, ~4.0-5.0 ppm)- CH proton of isopropyl group (septet, ~3.5-4.0 ppm)- CH₃ protons of isopropyl group (doublet, ~1.1-1.3 ppm)- N-CH₃ protons (singlet, ~2.7-2.9 ppm)
¹³C NMR - Aromatic carbons (~113-152 ppm)- CH carbon of isopropyl group (~48-52 ppm)- CH₃ carbons of isopropyl group (~20-23 ppm)- N-CH₃ carbon (~35-38 ppm)
FT-IR (cm⁻¹) - N-H stretching of NH₂ (~3300-3500)- C-H stretching (aromatic and aliphatic, ~2850-3100)- Asymmetric and symmetric SO₂ stretching (~1310-1350 and ~1150-1170)- S-N stretching (~900-950)
Mass Spec (m/z) - Molecular ion peak [M]⁺
X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure. Based on crystal structures of similar sulfonamides, one can anticipate key structural features.[3][5] The sulfonamide group would exhibit a tetrahedral geometry around the sulfur atom, with S=O bond lengths in the range of 1.43-1.44 Å and an S-N bond length of approximately 1.62 Å.[5] Intermolecular hydrogen bonding involving the amino group and the sulfonyl oxygens is also expected, playing a crucial role in the crystal packing.

Theoretical and Computational Analysis

Computational chemistry offers valuable insights into the electronic structure, reactivity, and potential biological activity of molecules.

Density Functional Theory (DFT) Analysis

DFT calculations, using a functional like B3LYP with a 6-311G+(d,p) basis set, can be employed to optimize the molecular geometry and predict various electronic properties.[6]

cluster_workflow DFT Workflow A Initial Molecular Structure (4-amino-N-isopropyl-N-methylbenzenesulfonamide) B Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Electronic Property Calculation (HOMO, LUMO, MEP) C->D E Spectra Prediction (IR, NMR) C->E

Caption: A typical workflow for DFT analysis of the target molecule.

Key parameters to be investigated include:

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller energy gap suggests higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify sites for electrophilic and nucleophilic attack. The oxygen atoms of the sulfonyl group and the nitrogen of the amino group are expected to be electron-rich regions.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactivity.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[1][2] Given the known anticancer and antimicrobial activities of other sulfonamides, potential protein targets for 4-amino-N-isopropyl-N-methylbenzenesulfonamide could include dihydrofolate reductase or carbonic anhydrase.

Molecular Docking Protocol:

  • Ligand Preparation: The 3D structure of 4-amino-N-isopropyl-N-methylbenzenesulfonamide is optimized using a suitable force field.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding modes of the ligand within the active site of the receptor.

  • Analysis of Results: The binding energy, inhibition constant, and intermolecular interactions (hydrogen bonds, hydrophobic interactions) are analyzed to assess the binding affinity and mode.

Potential Therapeutic Applications

Based on the structural features and the known activities of similar sulfonamide derivatives, 4-amino-N-isopropyl-N-methylbenzenesulfonamide could be explored for the following therapeutic applications:

  • Anticancer Activity: Many sulfonamide derivatives have shown promising anticancer effects.[1][2] Molecular docking studies could help identify potential cancer-related protein targets.

  • Antimicrobial Activity: As a derivative of the classic sulfa drugs, it is plausible that this compound may exhibit antibacterial or antifungal properties. In silico studies can predict its interaction with microbial enzymes.[7][8]

References

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. Available at: [Link]

  • Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs)
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PMC. Available at: [Link]

  • Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. Available at: [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368. PubChem. Available at: [Link]

  • DESIGN, SYNTHESIS, MOLECULAR DOCKING AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF 4- AMINO-N- [(4-OXO-2-(PHENYLAMINO)-4H-CHROMEN-3-YL) METHY-LENE]BENZENESULFONAMIDE AND THEIR DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

  • Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. PMC. Available at: [Link]

  • 4-Amino-N-methylbenzenesulfonamide. [No valid URL found]
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [No valid URL found]
  • DFT Study of 4-Acetamido-N-(3-amino-1,2,4-triazol-1-yl) Benzene Sulfonamide and its Potential Application as Copper Corrosion In. International Journal of Electrochemical Science. Available at: [Link]

  • Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. ScholarWorks@GVSU. Available at: [Link]

  • Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches. ResearchGate. Available at: [Link]

  • Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. Available at: [Link]

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A Mechanistic Approach to the Initial Toxicity Screening of Novel Sulfonamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: De-Risking Sulfonamide Development Through Proactive Toxicity Profiling

The sulfonamide moiety is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics beyond its classic antibacterial role.[1][2][3] However, this structural class is notoriously associated with idiosyncratic adverse drug reactions (ADRs), primarily driven by a complex interplay of metabolic activation and subsequent immune responses.[4][5] For researchers and drug development professionals, the challenge is not merely to synthesize effective novel sulfonamides but to identify and eliminate candidates with a high potential for toxicity early in the discovery pipeline. Procrastinating on toxicological assessment is a blueprint for late-stage failure.

This guide eschews a conventional, checklist-style approach. Instead, it presents a cohesive, mechanism-driven strategy for the initial toxicity screening of novel sulfonamides. We will delve into the "why" behind specific assays, grounding each experimental choice in the fundamental biochemistry of sulfonamide toxicity. By understanding the causality—from metabolic bioactivation to cellular injury—we can design a self-validating screening cascade that is both efficient and predictive. Our objective is to empower research teams to make informed go/no-go decisions, conserving resources and focusing on compounds with the highest probability of clinical success.

The Core Toxicological Challenge: Metabolic Bioactivation

The central dogma of sulfonamide toxicity is that the parent drug is often not the primary culprit.[6] Instead, toxicity is largely mediated by reactive metabolites generated predominantly by Cytochrome P450 enzymes in the liver.[7][8][9][10] The key transformation is the oxidation of the aromatic amine (arylamine) group, a feature of antibacterial sulfonamides, to a hydroxylamine metabolite (e.g., SMX-HA).[7][11][12] This hydroxylamine can then be further oxidized to a highly reactive nitroso species (e.g., SMX-NO).[6][7]

These reactive metabolites are problematic for two primary reasons:

  • Direct Cytotoxicity: They can induce oxidative stress by depleting cellular antioxidants like glutathione (GSH) and generating reactive oxygen species (ROS), leading to direct damage to lipids, proteins, and DNA.[13][14]

  • Haptenization and Immune Response: As potent electrophiles, they can covalently bind to cellular proteins, forming "haptens."[6][15][16] These modified proteins are recognized as foreign by the immune system, initiating a cascade of T-cell or antibody-mediated hypersensitivity reactions that can manifest as severe skin conditions (e.g., Stevens-Johnson Syndrome), fever, and multi-organ failure.[7][17][18][19]

This bioactivation pathway is the lynchpin of our screening strategy. Assays that can predict or measure the formation and downstream effects of these reactive metabolites are therefore of paramount importance.

Sulfonamide Bioactivation Pathway Parent Parent Sulfonamide (with Arylamine) CYP2C9 CYP2C9 (Liver Microsomes) Parent->CYP2C9 Oxidation Detox Detoxification (e.g., N-acetylation, Glucuronidation) Parent->Detox Safe Metabolism Hydroxylamine Hydroxylamine Metabolite (SMX-HA) CYP2C9->Hydroxylamine Nitroso Nitroso Metabolite (SMX-NO) Hydroxylamine->Nitroso Auto-oxidation Oxidative Oxidative Stress (GSH Depletion, ROS) Hydroxylamine->Oxidative Hapten Protein Adducts (Haptenation) Nitroso->Hapten Covalent Binding Immune Immune Response (Hypersensitivity) Hapten->Immune

Caption: Metabolic bioactivation pathway of arylamine-containing sulfonamides.

A Tiered, Logic-Driven Screening Cascade

A brute-force approach to toxicity testing is inefficient. We advocate for a tiered strategy that progressively increases in complexity and resource intensity, allowing for the rapid deselection of high-risk compounds at early stages.

Screening Workflow start Novel Sulfonamide Candidate tier1 Tier 1: In Silico & Early In Vitro (High Throughput) start->tier1 decision1 Assess Risk: Metabolic Liability? tier1->decision1 tier2 Tier 2: Mechanism-Based In Vitro (Medium Throughput) decision2 Assess Risk: Cytotoxicity & Immunotoxicity? tier2->decision2 tier3 Tier 3: Advanced In Vitro & Ex Vivo (Low Throughput) decision3 Assess Risk: Organ-Specific Toxicity? tier3->decision3 tier4 Tier 4: In Vivo Confirmation (Acute Toxicity) proceed Proceed to Preclinical Development tier4->proceed decision1->tier2 Low / Medium stop Terminate (High Risk) decision1->stop High decision2->tier3 Low / Medium decision2->stop High decision3->tier4 Low decision3->stop High

Caption: Tiered workflow for initial sulfonamide toxicity screening.

Tier 1: In Silico and High-Throughput In Vitro Screening

The goal of Tier 1 is rapid, cost-effective flagging of compounds with obvious liabilities.

In Silico Modeling (QSAR)

Before any wet lab experiments, Quantitative Structure-Activity Relationship (QSAR) models can provide an initial risk assessment.[20] By analyzing the structural features of the novel sulfonamide against databases of compounds with known toxicities, these models can predict the likelihood of adverse effects.[21]

  • Causality: QSAR models for sulfonamides often flag compounds with a high propensity for oxidation at the arylamine nitrogen, providing a preliminary indicator of bioactivation potential.

  • Actionable Insight: A high-risk flag from a validated QSAR model prioritizes a compound for immediate, targeted wet-lab investigation of its metabolic stability.

In Vitro Metabolic Stability in Liver Microsomes

This is the first and most critical wet-lab experiment. It directly assesses the compound's susceptibility to metabolism by the enzymes responsible for generating toxic metabolites.

  • Causality: Human liver microsomes are rich in CYP enzymes, particularly CYP2C9, the primary catalyst for sulfonamide bioactivation.[5][7] A rapid depletion of the parent drug in this system is a strong indicator of metabolic instability and potential for reactive metabolite formation.

  • Protocol: See Protocol 1 for a detailed methodology.

  • Data Interpretation: The primary endpoint is the half-life (t½) or intrinsic clearance (CLint) of the compound.

Parameter Interpretation Action
Short t½ (<30 min) High metabolic turnover; high potential for bioactivation.High Priority for Tier 2 bioactivation assays.
Moderate t½ (30-120 min) Moderate metabolic turnover.Proceed to Tier 2.
Long t½ (>120 min) Low metabolic turnover; lower risk of bioactivation.Lower priority, but still proceed to Tier 2.
Table 1: Interpreting Metabolic Stability Data.

Tier 2: Core Mechanism-Based In Vitro Assays

Compounds progressing from Tier 1 undergo a battery of assays designed to directly probe the key mechanisms of toxicity.

Reactive Metabolite Trapping (Covalent Binding Assay)

This assay provides direct evidence of the formation of reactive, protein-binding metabolites.

  • Causality: If a sulfonamide is bioactivated, the resulting electrophilic metabolites will covalently bind to microsomal proteins.[15][16] This can be detected by incubating the compound with liver microsomes and a trapping agent like glutathione (GSH), followed by LC-MS/MS analysis to identify drug-GSH adducts.

  • Actionable Insight: The presence of GSH adducts confirms the bioactivation hypothesis and is a significant red flag for potential immunotoxicity.

Cytotoxicity in Relevant Cell Lines

General cytotoxicity is assessed against cell lines representing key target organs.

  • Causality: Direct toxicity from the parent compound or its stable metabolites can affect organs like the liver and kidneys.[19][22]

  • Recommended Cell Lines:

    • HepG2/Primary Hepatocytes: To assess potential hepatotoxicity.[19]

    • HK-2/Primary Renal Proximal Tubule Cells: To assess potential nephrotoxicity.[23]

  • Endpoint: Cell viability (e.g., using MTT or CellTiter-Glo® assays) is measured to determine the concentration that causes 50% cell death (IC50). A low IC50 value indicates significant cytotoxicity.

Oxidative Stress Assays

These assays measure the induction of oxidative stress, a key downstream effect of reactive metabolites.

  • Causality: Reactive metabolites deplete cellular antioxidants and generate ROS.[13][14]

  • Key Assays:

    • GSH Depletion Assay: Measures the reduction in intracellular glutathione levels.

    • ROS Production Assay: Uses fluorescent probes like DCFDA to measure the generation of reactive oxygen species.

  • Actionable Insight: A significant increase in ROS or depletion of GSH, especially at non-cytotoxic concentrations, points to a specific mechanism of cellular damage.

Tier 3: Advanced In Vitro & Immunotoxicity Models

For high-priority candidates with acceptable profiles in Tier 2, more complex models are employed to investigate immunogenicity.

Lymphocyte Toxicity Assay (LTA)

The LTA is a highly specific assay that can differentiate between individuals who are and are not susceptible to sulfonamide hypersensitivity.[18][24]

  • Causality: Lymphocytes from hypersensitive individuals often have a reduced capacity to detoxify sulfonamide hydroxylamine metabolites.[24][25] Exposing peripheral blood mononuclear cells (PBMCs) from multiple donors to a pre-synthesized hydroxylamine metabolite of the drug candidate can reveal this susceptibility.

  • Protocol: See Protocol 2 for a detailed methodology.

  • Data Interpretation: A significant increase in lymphocyte cell death in the presence of the hydroxylamine metabolite is a strong indicator of potential hypersensitivity.

Decision Tree q1 Metabolically Unstable? (Tier 1) q2 Forms Reactive Metabolites? (Tier 2) q1->q2 No re_engineer CONSIDER RE-ENGINEERING (Block Metabolic Site) q1->re_engineer Yes q3 Cytotoxic / Induces Oxidative Stress? (Tier 2) q2->q3 No stop TERMINATE (High Risk) q2->stop Yes q4 Toxic in LTA Assay? (Tier 3) q3->q4 No q3->stop Yes q4->stop Yes proceed PROCEED (Acceptable Risk Profile) q4->proceed No re_engineer->q1

Caption: Decision-making logic based on tiered screening results.

Tier 4: In Vivo Confirmation

Promising candidates that successfully navigate the in vitro cascade require confirmation in a living system.

Acute Toxicity Study

A single-dose acute toxicity study in a rodent model (e.g., mouse or rat) is a standard preclinical requirement.[26][27][28]

  • Causality: This study establishes the maximum tolerated dose (MTD) and identifies potential target organs for toxicity in a whole-organism context, integrating complex ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Methodology: Performed according to regulatory guidelines (e.g., OECD, FDA), involving administration of escalating doses and observation for clinical signs, mortality, and post-mortem histopathology.[28][29][30]

  • Actionable Insight: Provides critical safety data required for advancing the compound into further preclinical and clinical development.[31][32]

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a novel sulfonamide by CYP450 enzymes.

Self-Validation:

  • Positive Control: A compound with known high metabolic clearance (e.g., Verapamil, Testosterone).

  • Negative Control: A compound with known low metabolic clearance (e.g., Warfarin).

  • No-Cofactor Control: Incubations performed without NADPH to confirm metabolism is NADPH-dependent (i.e., CYP-mediated).

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a 10 mM stock of the test sulfonamide and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm HLM suspension to 37°C for 5 minutes.

    • Add the test sulfonamide to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge (e.g., 10,000 x g for 10 min) to pellet the protein.

    • Transfer the supernatant to a new plate/vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent sulfonamide at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line equals the rate constant of elimination (k).

    • Calculate the half-life (t½) as 0.693 / k.

Protocol 2: Lymphocyte Toxicity Assay (LTA) for Hypersensitivity

Objective: To assess the susceptibility of human PBMCs to the hydroxylamine metabolite of a novel sulfonamide.

Self-Validation:

  • Positive Control: PBMCs from a known sulfonamide-allergic patient (if available) or incubation with a toxic non-metabolite compound.

  • Negative Control: PBMCs from multiple healthy, non-allergic donors.

  • Vehicle Control: PBMCs incubated with the vehicle used to dissolve the metabolite.

Methodology:

  • Metabolite Synthesis: The hydroxylamine metabolite of the novel sulfonamide must be chemically synthesized and purified beforehand. This is a critical prerequisite.[11]

  • PBMC Isolation:

    • Isolate PBMCs from fresh whole blood from multiple healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells and resuspend in complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Determine cell count and viability (e.g., via Trypan Blue exclusion).

  • Cell Plating & Incubation:

    • Plate PBMCs in a 96-well plate at a density of ~2 x 10^5 cells/well.

    • Prepare serial dilutions of the hydroxylamine metabolite in culture medium.

    • Add the metabolite solutions to the cells. Incubate for 24-48 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • After incubation, assess cell viability using a validated method (e.g., MTT assay, Annexin V/PI staining for apoptosis via flow cytometry).

  • Data Analysis:

    • Calculate the percentage of cell death for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 for each donor.

    • A significantly lower IC50 in a subset of donors may indicate a potential for idiosyncratic toxicity.

Conclusion

The initial toxicity screening of novel sulfonamides must be a proactive, intelligent, and mechanism-driven endeavor. By focusing on the pivotal role of metabolic bioactivation, a tiered screening cascade allows for the early and efficient identification of high-risk candidates. This strategy, which integrates in silico predictions with a suite of targeted in vitro assays culminating in in vivo confirmation, provides a robust framework for de-risking sulfonamide drug discovery programs. Adopting this approach enables research teams to invest their resources with greater confidence, advancing only those compounds with a scientifically validated, favorable safety profile toward clinical development.

References

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A Comprehensive Technical Guide to the Solubility and Stability of 4-amino-N-isopropyl-N-methylbenzenesulfonamide: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of any new chemical entity into a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel sulfonamide, 4-amino-N-isopropyl-N-methylbenzenesulfonamide. While specific experimental data for this compound is not yet publicly available, this guide serves as a detailed methodological roadmap for its investigation. By leveraging established principles of pharmaceutical sciences and drawing upon the known behavior of structurally related sulfonamides, we present a series of protocols and theoretical considerations to enable a robust and scientifically sound evaluation. This document is intended to be a practical resource for researchers, guiding them through the necessary experiments, from early-stage solubility screening to comprehensive forced degradation studies, and providing the rationale behind each step.

Introduction: The Critical Role of Physicochemical Characterization

4-amino-N-isopropyl-N-methylbenzenesulfonamide is a sulfonamide derivative with potential for therapeutic applications. The sulfonamide functional group is a well-established pharmacophore, known for its diverse biological activities. However, the journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be anticipated and mitigated through early and rigorous physicochemical profiling.

Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption, which can compromise therapeutic efficacy.

Stability , the capacity of a pharmaceutical product to remain within its physical, chemical, microbiological, toxicological, and protective packaging specifications, is equally crucial. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.

This guide will provide a detailed exposition of the methodologies required to thoroughly assess the solubility and stability of 4-amino-N-isopropyl-N-methylbenzenesulfonamide, thereby enabling informed decisions in the drug development process.

Solubility Determination: From Screening to Definitive Assessment

The solubility of an API is not a single value but is dependent on various factors, including the solvent, temperature, pH, and the solid-state form of the compound. A multi-tiered approach is therefore essential.

Early-Stage Solubility Screening (Kinetic Solubility)

In the early phases of drug discovery, when compound availability is limited, high-throughput kinetic solubility assays are invaluable for rank-ordering candidates. These methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting this stock solution into an aqueous buffer. The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or UV-spectrophotometry.

Rationale: This approach provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which can be indicative of its behavior upon administration.

Thermodynamic (Equilibrium) Solubility: The "Gold Standard"

For lead optimization and pre-formulation studies, a more precise determination of thermodynamic solubility is required. The shake-flask method is the most widely accepted technique.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid 4-amino-N-isopropyl-N-methylbenzenesulfonamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Prolonged Agitation: Allows the system to reach a true thermodynamic equilibrium.

  • Multiple pH Buffers: The solubility of ionizable compounds, such as those containing an amino group, can be highly pH-dependent.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved API.

Data Presentation:

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL)
0.1 N HCl1.225Hypothetical Data
Acetate Buffer4.525Hypothetical Data
Phosphate Buffer6.825Hypothetical Data
Phosphate Buffered Saline (PBS)7.425Hypothetical Data
Water~7.025Hypothetical Data
EthanolN/A25Hypothetical Data
Propylene GlycolN/A25Hypothetical Data

Table 1: Hypothetical Thermodynamic Solubility Data for 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide initial estimates of solubility. The Extended Hildebrand Solubility Approach and Quantitative Structure-Property Relationship (QSPR) models are often employed for sulfonamides.[1][2] These models consider various molecular descriptors to predict solubility in different solvents.

Stability Assessment and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of the drug substance and drug product over time.[1] The development of such a method is a regulatory requirement and is essential for ensuring the safety and efficacy of a pharmaceutical product.[3]

Forced degradation studies , also known as stress testing, are the cornerstone of developing a stability-indicating method. These studies involve subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[4][5]

Workflow for Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome API 4-amino-N-isopropyl-N- methylbenzenesulfonamide Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose API to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose API to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose API to Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Expose API to Photolytic Photolytic Stress (ICH Q1B guidelines) API->Photolytic Expose API to HPLC HPLC Analysis (with PDA detector) Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photolytic->HPLC Analyze stressed samples LCMS LC-MS Analysis HPLC->LCMS Characterize peaks Degradants Identification of Degradation Products LCMS->Degradants Pathways Elucidation of Degradation Pathways Degradants->Pathways Method Development of Stability- Indicating Method Pathways->Method

Figure 1: Workflow for Forced Degradation Studies.

Hydrolytic Degradation

Protocol:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M hydrochloric acid (HCl).

  • Base Hydrolysis: Treat a separate sample with 0.1 M sodium hydroxide (NaOH).

  • Neutral Hydrolysis: Treat a third sample with water.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), protected from light.

  • Analysis: At various time points, neutralize the samples and analyze by HPLC.

Expected Degradation Pathway: For sulfonamides, the primary pathway for hydrolytic degradation is the cleavage of the sulfonamide (S-N) bond.[6] This would likely yield 4-aminobenzenesulfonic acid and N-isopropyl-N-methylamine.

Oxidative Degradation

Protocol:

  • Sample Preparation: Dissolve the compound in a suitable solvent.

  • Stress Condition: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature for a specified duration.

  • Analysis: Analyze the sample by HPLC at regular intervals.

Expected Degradation Pathway: The aromatic amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives. Hydroxylation of the benzene ring is also a possibility.[6]

Thermal Degradation

Protocol:

  • Sample Preparation: Place the solid compound in a vial.

  • Stress Condition: Expose the sample to dry heat in a calibrated oven (e.g., 80°C) for an extended period (e.g., 48 hours).

  • Analysis: Dissolve the heat-stressed sample and analyze by HPLC.

Expected Degradation: Thermal stress may induce various reactions, including cleavage of the sulfonamide bond.

Photolytic Degradation

Protocol:

  • Sample Preparation: Prepare a solution of the compound.

  • Stress Condition: Expose the solution to a combination of cool white fluorescent and near-ultraviolet lamps, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Expected Degradation Pathway: Photodegradation of sulfonamides can involve cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO₂).[6]

Data Presentation:

Stress Condition Duration Temperature % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl24 h60°CHypothetical Data4-aminobenzenesulfonic acid, N-isopropyl-N-methylamine
0.1 M NaOH24 h60°CHypothetical Data4-aminobenzenesulfonic acid, N-isopropyl-N-methylamine
3% H₂O₂24 hRTHypothetical DataOxidized derivatives (e.g., nitroso, hydroxylated)
Dry Heat48 h80°CHypothetical DataThermally induced cleavage products
Light ExposureICH Q1BRTHypothetical DataPhotodegradation products

Table 2: Hypothetical Forced Degradation Data for 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

Probable Degradation Pathways

G cluster_0 Degradation Pathways Start 4-amino-N-isopropyl-N-methylbenzenesulfonamide Hydrolysis 4-aminobenzenesulfonic acid N-isopropyl-N-methylamine Start->Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidized Derivatives (nitroso, hydroxylated) Start->Oxidation Oxidation (H₂O₂) Photolysis Photoproducts (SO₂ extrusion) Start->Photolysis Photolysis (UV/Vis Light)

Figure 2: Probable Degradation Pathways of 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

Conclusion

The comprehensive characterization of the solubility and stability of 4-amino-N-isopropyl-N-methylbenzenesulfonamide is a critical and indispensable step in its development as a potential therapeutic agent. This guide has outlined a systematic and scientifically rigorous approach to this endeavor. By following the detailed protocols for determining thermodynamic solubility and conducting thorough forced degradation studies, researchers can generate the crucial data needed to understand this compound's physicochemical behavior. This knowledge will not only support the development of a robust and stable formulation but also satisfy regulatory requirements, ultimately paving the way for successful clinical translation. The principles and methodologies described herein are fundamental to modern pharmaceutical development and serve as a valuable resource for scientists working with novel chemical entities.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method? Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

  • Learn In 5 Minutes. (2025, October 8). What Is Stability Indicating Method (SIM) in Pharmaceutical Analysis. Retrieved from [Link]

  • AmbioPharm. What is a stability indicating method? Retrieved from [Link]

  • LCGC International. (2026, February 16). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharma Pathway. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Oxford Academic. (2000, October 1). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • Pharmaffiliates. 4-Amino-n-isopropyl-n-methylbenzenesulfoNAmide. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Purification of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Purification of a Substituted Sulfonamide

4-amino-N-isopropyl-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The presence of both a basic amino group and a polar sulfonamide moiety imparts specific chemical properties that must be considered for effective purification. Achieving high purity is paramount for its use in research and development, particularly in drug discovery, as impurities can confound biological and chemical assays.

This guide provides a detailed overview of robust purification strategies for 4-amino-N-isopropyl-N-methylbenzenesulfonamide, focusing on recrystallization and column chromatography. The protocols are designed to be adaptable, allowing for optimization based on the specific impurity profile of the crude product. We will delve into the rationale behind procedural steps, ensuring a deep understanding of the purification process.

Understanding Potential Impurities

The choice of purification strategy is dictated by the nature of the impurities present in the crude material. For a typical synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide, which may involve the reduction of a nitro group and N-alkylation, potential impurities could include:

  • Unreacted starting materials: Such as 4-nitro-N-isopropyl-N-methylbenzenesulfonamide or p-aminobenzenesulfonamide.

  • By-products of the reaction: Including side-products from incomplete reactions or degradation.

  • Reagents and catalysts: For instance, residual reducing agents or catalysts.

  • Isomers: Structural isomers that may have formed during synthesis.[1]

A preliminary analysis of the crude product by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and their polarity, which will guide the selection of the most appropriate purification method.

Purification Strategy 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, especially for removing small amounts of impurities with different polarities.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Protocol 1: Single-Solvent Recrystallization

This is the most common recrystallization technique and is effective when a solvent can be found in which the target compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2][3]

Materials:

  • Crude 4-amino-N-isopropyl-N-methylbenzenesulfonamide

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, water, or mixtures)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. For sulfonamides, alcohols like ethanol or isopropanol, or mixtures with water, are often good starting points.[4][5] Test the solubility of a small amount of the crude product in various solvents to find the most suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling with continuous stirring.[3][4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel to remove solid impurities. This step should be done quickly to prevent premature crystallization.[4]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[3]

Procedure:

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent at room temperature.[3]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy.[3]

  • Induce Crystallization: If crystals do not form readily, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3][4]

  • Crystal Growth: Allow the mixture to stand undisturbed to allow for crystal growth. The flask can be cooled in an ice bath to maximize the yield.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent recrystallization protocol.

Troubleshooting Recrystallization
Problem Possible Cause Solution
Oiling Out The melting point of the solid is lower than the boiling point of the solvent, or the impurity concentration is high.[4]Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[4] Alternatively, try a different solvent system.[4]
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated without nucleation.[4]If too much solvent was used, evaporate some of it. To induce crystallization in a supersaturated solution, scratch the flask or add a seed crystal.[4]
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution and ensure thorough cooling.[4]

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Process start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the purification of 4-amino-N-isopropyl-N-methylbenzenesulfonamide via recrystallization.

Purification Strategy 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For aromatic amines like 4-amino-N-isopropyl-N-methylbenzenesulfonamide, special considerations are necessary due to the basic nature of the amino group.

Protocol 3: Normal-Phase Column Chromatography on Silica Gel

Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation and tailing of peaks.[6][7] To mitigate this, the silica gel or the mobile phase can be modified.

Materials:

  • Crude 4-amino-N-isopropyl-N-methylbenzenesulfonamide

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation and Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is loaded onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity (gradient elution).

  • Modification for Amines: To improve the chromatography of the basic amine, add a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase.[8] This "neutralizes" the acidic sites on the silica gel, reducing tailing.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 4: Chromatography on Amine-Functionalized Silica

An alternative to modifying the mobile phase is to use a stationary phase with a modified surface, such as amine-functionalized silica.[6][7] This approach can provide excellent separation for basic compounds without the need for mobile phase additives.

Procedure:

The procedure is similar to that for standard silica gel chromatography, but with the following key differences:

  • Stationary Phase: Use a pre-packed column with amine-functionalized silica or pack a column with the bulk material.

  • Mobile Phase: A simple mobile phase system, such as a hexane/ethyl acetate gradient, can often be used without the addition of a competing amine.[7]

Diagram: Column Chromatography Decision Tree

G cluster_1 Column Chromatography Strategy for Amines start Crude Amine silica_choice Choose Stationary Phase start->silica_choice normal_silica Standard Silica Gel silica_choice->normal_silica Standard amine_silica Amine-Functionalized Silica silica_choice->amine_silica Alternative mobile_phase_mod Add Competing Amine (e.g., Triethylamine) to Mobile Phase normal_silica->mobile_phase_mod simple_mobile_phase Use Standard Mobile Phase (e.g., Hexane/EtOAc) amine_silica->simple_mobile_phase elute_collect Elute and Collect Fractions mobile_phase_mod->elute_collect simple_mobile_phase->elute_collect pure_product Pure Amine elute_collect->pure_product

Sources

Application Notes and Protocols for the Use of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[1][2][3] With 12 catalytically active isoforms in humans, each with a distinct tissue distribution and physiological function, the CAs have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, altitude sickness, and various cancers.[1][4]

The sulfonamide functional group represents the most prominent class of CA inhibitors, primarily due to its ability to coordinate with the catalytic zinc ion in the enzyme's active site, thereby competitively inhibiting the hydration of CO2.[5] While several sulfonamide-based drugs are in clinical use, many exhibit a lack of isoform selectivity, leading to off-target effects.[4] The development of novel, isoform-selective CA inhibitors is therefore a key objective in medicinal chemistry and drug development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use and characterization of a specific sulfonamide compound, 4-amino-N-isopropyl-N-methylbenzenesulfonamide , in carbonic anhydrase inhibition assays. While specific inhibitory data for this compound is not yet extensively published, this guide will provide the foundational principles and detailed protocols to enable its thorough investigation as a potential CA inhibitor.

Mechanism of Action: A Molecular Perspective

The inhibitory action of sulfonamides against carbonic anhydrases is a well-established, reversible, and competitive mechanism.[5] The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion (Zn2+) at the core of the CA active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for the nucleophilic attack on carbon dioxide.[5] This interaction prevents the substrate from accessing the catalytic center, thereby halting the hydration reaction.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by 4-amino-N-isopropyl-N-methylbenzenesulfonamide Zn++ Zn++ His1 His1 Zn++->His1 His2 His2 Zn++->His2 His3 His3 Zn++->His3 H2O H2O Zn++->H2O CO2 CO2 H2O->CO2 Nucleophilic Attack HCO3- HCO3- CO2->HCO3- H+ H+ HCO3-->H+ Zn++_inhibited Zn++ His1_i His1_i Zn++_inhibited->His1_i His2_i His2_i Zn++_inhibited->His2_i His3_i His3_i Zn++_inhibited->His3_i Sulfonamide R-SO2NH- Binds to Zn++ Sulfonamide:f1->Zn++_inhibited Coordination CO2_blocked CO2 CO2_blocked->Zn++_inhibited Blocked

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Physicochemical Properties and Handling of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

While experimental data for 4-amino-N-isopropyl-N-methylbenzenesulfonamide is limited, we can infer its general properties based on its structure and the characteristics of similar benzenesulfonamides.

PropertyPredicted Value/CharacteristicHandling and Storage Recommendations
Molecular Formula C10H16N2O2SN/A
Molecular Weight 244.31 g/mol N/A
Appearance Likely a solid at room temperature.Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.
Solubility Expected to have low aqueous solubility.Prepare a concentrated stock solution (e.g., 10-50 mM) in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[6]
Stability Generally stable under standard laboratory conditions.Avoid strong oxidizing agents.

Note: It is crucial to experimentally verify the solubility and stability of the compound in the chosen solvent and assay buffer.

Experimental Protocols for Assessing Inhibitory Activity

The following section details several robust methods for determining the inhibitory potency of 4-amino-N-isopropyl-N-methylbenzenesulfonamide against various carbonic anhydrase isoforms.

Colorimetric Assay for High-Throughput Screening

This assay is based on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes an ester substrate to produce a chromogenic product. The rate of color development is proportional to the enzyme's activity and is inhibited in the presence of an inhibitor.

Principle: CA Enzyme + Ester Substrate → Chromogenic Product (Absorbance at 405 nm)

Start Start PrepareReagents Prepare CA Enzyme, Assay Buffer, and Inhibitor dilutions Start->PrepareReagents PlateSetup Set up 96-well plate with controls: - Enzyme Control (EC) - Inhibitor Control (IC) - Solvent Control (SC) - Background Control (BC) PrepareReagents->PlateSetup AddInhibitor Add 4-amino-N-isopropyl-N-methylbenzenesulfonamide (or solvent) to appropriate wells PlateSetup->AddInhibitor Incubate Incubate at room temperature for 10 minutes AddInhibitor->Incubate AddSubstrate Add CA Substrate to all wells Incubate->AddSubstrate MeasureAbsorbance Measure absorbance at 405 nm in kinetic mode for 30-60 minutes AddSubstrate->MeasureAbsorbance AnalyzeData Calculate the rate of reaction (slope) and determine % inhibition and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the Colorimetric Carbonic Anhydrase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock solution of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in DMSO. Create a serial dilution to test a range of concentrations.

    • Reconstitute the lyophilized CA enzyme in the provided dilution buffer to the recommended concentration.

    • Bring the assay buffer and substrate to room temperature.

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (EC): 80 µL Assay Buffer + 5 µL CA Enzyme + 10 µL Solvent (e.g., DMSO).

    • Inhibitor Sample (S): 80 µL Assay Buffer + 5 µL CA Enzyme + 10 µL of 4-amino-N-isopropyl-N-methylbenzenesulfonamide dilution.

    • Solvent Control (SC): 80 µL Assay Buffer + 5 µL CA Enzyme + 10 µL of the highest concentration of solvent used for the inhibitor.

    • Background Control (BC): 85 µL Assay Buffer + 10 µL of inhibitor dilution or solvent.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate Reaction: Add 5 µL of the CA substrate to all wells. Mix gently.[2]

  • Measurement: Immediately begin measuring the absorbance at 405 nm in a microplate reader in kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

    • Calculate the percentage of inhibition for each concentration of 4-amino-N-isopropyl-N-methylbenzenesulfonamide using the following formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stopped-Flow CO2 Hydration Assay

This is considered the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[7] It directly measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change using a pH indicator.

Principle: CO2 + H2O ⇌ H2CO3 ⇌ H+ + HCO3- (pH change monitored by an indicator)

Step-by-Step Protocol:

  • Solution Preparation:

    • Syringe A (Buffer/Enzyme/Inhibitor): Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red, pyranine) and the CA enzyme at a known concentration.[8][9][10] For inhibition studies, pre-incubate the enzyme with various concentrations of 4-amino-N-isopropyl-N-methylbenzenesulfonamide for at least 15 minutes at room temperature.[11]

    • Syringe B (Substrate): Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B.

    • Monitor the change in absorbance (for phenol red) or fluorescence (for pyranine) of the pH indicator over time as the hydration of CO2 causes a drop in pH.[8][9][10]

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance/fluorescence trace.

    • Measure the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to assess the binding of an inhibitor by measuring the change in the thermal stability of the target protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[7]

Principle: Unfolded Protein + Fluorescent Dye → Increased Fluorescence

Step-by-Step Protocol:

  • Reaction Setup: In a multi-well PCR plate, prepare a reaction mixture containing the CA enzyme, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and varying concentrations of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in a suitable buffer.[7]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.[7]

  • Fluorescence Measurement: The instrument monitors the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye binds, causing a significant increase in fluorescence.[7]

  • Data Analysis:

    • Generate a melting curve by plotting fluorescence intensity versus temperature.

    • The Tm is the temperature at the midpoint of the transition.

    • The shift in Tm (ΔTm) in the presence of the inhibitor compared to the control (no inhibitor) indicates binding. A larger ΔTm generally suggests stronger binding affinity.

    • Binding affinities (Kd) can be calculated from the ΔTm values.[7]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][13]

Principle: Direct measurement of heat changes upon titration of a ligand into a solution containing the protein.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified CA enzyme in a suitable buffer.

    • Prepare a solution of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in the same buffer. It is critical that the buffer composition is identical to avoid heats of dilution.

  • Instrument Setup:

    • Load the CA enzyme solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the titration syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the sample cell while maintaining a constant temperature.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • Plotting the heat change against the molar ratio of inhibitor to protein generates a binding isotherm.

    • Fitting this isotherm to a suitable binding model allows for the determination of Kd, n, ΔH, and subsequently ΔS and the Gibbs free energy (ΔG).[12][13]

Data Interpretation and Comparative Analysis

A thorough characterization of 4-amino-N-isopropyl-N-methylbenzenesulfonamide requires testing against a panel of physiologically relevant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII). The data should be compiled to assess both the potency and the selectivity of the inhibitor.

IsoformIC50 (nM) - ColorimetricKi (nM) - Stopped-FlowΔTm (°C) - FTSAKd (nM) - ITCSelectivity Ratio (Ki hCA I / Ki hCA isoform)
hCA I Experimental ValueExperimental ValueExperimental ValueExperimental Value1
hCA II Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
hCA IV Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
hCA IX Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
hCA XII Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the in-vitro characterization of 4-amino-N-isopropyl-N-methylbenzenesulfonamide as a carbonic anhydrase inhibitor. By employing a combination of high-throughput screening methods and detailed biophysical techniques, researchers can accurately determine its inhibitory potency and isoform selectivity profile. These data are essential for establishing structure-activity relationships and for guiding further optimization of this and other novel sulfonamide-based inhibitors for therapeutic development. The logical next steps would involve cellular assays to determine the compound's efficacy in a more physiological context, followed by in vivo studies for promising candidates.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews Journal of Pharmaceutical Science.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PubMed. Available at: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PMC. Available at: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers in Physiology. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016). PubMed. Available at: [Link]

  • How to carry out assay for activity of non-purified Carbonic Anhydrase. (2019). ResearchGate. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Available at: [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Expert Opinion on Drug Discovery. Available at: [Link]

  • (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). ResearchGate. Available at: [Link]

  • Isothermal titration calorimetry raw data – titration of carbonic... (n.d.). ResearchGate. Available at: [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. Available at: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). PMC. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Available at: [Link]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. (2009). PubMed. Available at: [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022). MDPI. Available at: [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide. (n.d.). PubChem. Available at: [Link]

  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). PubMed. Available at: [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Available at: [Link]

Sources

Application Note: 4-Amino-N-isopropyl-N-methylbenzenesulfonamide as a Scaffold in Anticancer Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug discovery scientists. It treats 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CAS 757221-02-6) as a high-value pharmacophore scaffold used in Structure-Activity Relationship (SAR) studies, particularly for targeting Carbonic Anhydrase (CA) isoforms and specific kinases involved in cancer progression.

Executive Summary

4-amino-N-isopropyl-N-methylbenzenesulfonamide is a specialized benzenesulfonamide derivative characterized by a para-aniline moiety and a disubstituted sulfonamide nitrogen. Unlike primary sulfonamides (


) which are classic inhibitors of Carbonic Anhydrase (CA) and dihydropteroate synthase, this 

-disubstituted variant lacks the acidic proton required for zinc coordination in the CA active site.

Consequently, its primary application in cancer research is twofold:

  • Negative Control Probe: It serves as a structural analog to validate the mechanism of action for CAIX/XII inhibitors in hypoxic tumors (e.g., Glioblastoma, Triple-Negative Breast Cancer).

  • Privileged Scaffold for Synthesis: The free amino group at the C4 position allows for the rapid generation of Sulfonylureas and Sulfonyl-thioureas , a class of compounds exhibiting potent antiproliferative activity via tubulin polymerization inhibition and CDK modulation.

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 4-amino-N-isopropyl-N-methylbenzenesulfonamide

  • CAS Number: 757221-02-6

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.31 g/mol

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol. Sparingly soluble in water.

Mechanistic Utility in Oncology

The utility of this compound lies in its ability to act as a "Selectivity Filter" during lead optimization.

FeatureBiological ImplicationApplication

-Disubstitution
Removes the acidic proton (

for primary sulfonamides). Prevents binding to the

ion in Carbonic Anhydrase.
Negative Control: Confirms that antiproliferative effects of analogs are due to CA inhibition and not off-target toxicity.
C4-Amino Group Highly nucleophilic "handle" for derivatization.Combinatorial Chemistry: Precursor for urea/amide linkers found in kinase inhibitors (e.g., Sorafenib-like scaffolds).
Isopropyl/Methyl Tail Increases lipophilicity (

) compared to primary sulfonamides.
ADME Optimization: Used to probe the hydrophobic tolerance of the target protein's binding pocket.

Experimental Workflows

Workflow A: Synthesis of Anticancer Sulfonylureas

Objective: Convert the scaffold into a bioactive urea derivative to target Raf/MEK/ERK pathways or Tubulin.

Rationale

Many potent anticancer drugs (e.g., Sorafenib, Regorafenib) utilize a diaryl urea motif. By reacting the 4-amino group of this scaffold with various isocyanates, researchers can synthesize a library of


-isopropyl-N-methyl-4-(3-arylureido)benzenesulfonamides .
Protocol 1: Urea Derivatization

Reagents:

  • Scaffold: 4-amino-N-isopropyl-N-methylbenzenesulfonamide (1.0 eq)

  • Reactant: Aryl Isocyanate (e.g., Phenyl isocyanate, 4-fluorophenyl isocyanate) (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: Triethylamine (TEA) (0.1 eq, optional)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.1 mmol of the chosen Aryl Isocyanate dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Work-up: The urea product often precipitates. Filter the solid and wash with cold ether.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl, saturated

      
      , and brine.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

  • Validation: Confirm structure via

    
    -NMR (Look for the disappearance of the broad 
    
    
    
    signal at ~5.8 ppm and appearance of two urea singlet protons at >8.5 ppm).
Workflow B: Cell Viability & Selectivity Screening

Objective: Use the scaffold as a negative control to validate Carbonic Anhydrase IX (CAIX) dependency in hypoxic cancer cells.

Rationale

CAIX is overexpressed in hypoxic tumors to regulate pH. Primary sulfonamides kill these cells by inhibiting CAIX. This scaffold (disubstituted) should be inactive if the mechanism is purely CAIX inhibition. If this compound kills cells, the mechanism is likely off-target (e.g., general cytotoxicity).

Protocol 2: Comparative MTT Assay

Cell Lines:

  • MDA-MB-231 (Triple-Negative Breast Cancer) - Hypoxic Model

  • MCF-10A (Non-tumorigenic epithelial) - Toxicity Control

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Hypoxia Induction: For the test group, place plates in a hypoxia chamber (

    
    ) or add 
    
    
    
    (100
    
    
    M) to mimic hypoxia.
  • Treatment:

    • Group A (Active Drug): Acetazolamide or SLC-0111 (Primary Sulfonamide).

    • Group B (Control Scaffold): 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

    • Concentration Range: 0.1

      
      M to 100 
      
      
      
      M (Serial dilutions).
  • Incubation: Incubate for 48–72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
    .
    
    • Expected Result: Group A shows low

      
       in hypoxia. Group B shows 
      
      
      
      M (Inactive).

Visualizations & Logic Pathways

Figure 1: Synthesis & SAR Logic

This diagram illustrates the transformation of the scaffold into active anticancer agents and its role as a selectivity probe.

G Scaffold 4-amino-N-isopropyl- N-methylbenzenesulfonamide (The Scaffold) Isocyanate + Aryl Isocyanate (R-N=C=O) Scaffold->Isocyanate Derivatization CA_Assay Carbonic Anhydrase (CAIX) Inhibition Assay Scaffold->CA_Assay Direct Testing UreaDeriv Sulfonylurea Derivative (Potential Kinase/Tubulin Inhibitor) Isocyanate->UreaDeriv Urea Formation Result_Inactive Disubstituted Scaffold (R-SO2N(iPr)Me) NO BINDING (Negative Control) CA_Assay->Result_Inactive Steric Hindrance & Lack of Acidic H+ Result_Active Primary Sulfonamide (R-SO2NH2) BINDS Zn2+ Result_Active->CA_Assay Comparison Standard

Caption: Figure 1. The dual role of the scaffold: as a precursor for urea-based kinase inhibitors (Green path) and as a negative control for CAIX zinc-binding assays (Red path).

Data Interpretation Guide

When using this scaffold in screening, use the following reference table to interpret


 shifts.
Compound ClassStructureCAIX Inhibition (

)
Hypoxic Cytotoxicity (

)
Interpretation
Primary Sulfonamide

High Potency (< 10 nM)High (< 10

M)
Validated Target Engagement
The Scaffold

No Activity (> 10

M)
Low (> 100

M)
Confirmed Mechanism (Effect requires free sulfonamide)
Urea Derivative

VariableModerate/HighActivity likely via Kinase/Tubulin (Not CAIX)

Critical Note: If the Scaffold shows high cytotoxicity (


M), investigate potential metabolic N-dealkylation  (converting it back to a primary sulfonamide) or off-target mitochondrial toxicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides incorporating flexible triazole moieties are highly effective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Touisni, N., et al. (2011). Synthesis and Structure-Activity Relationship (SAR) of New Benzenesulfonamide Derivatives as Potential Anticancer Agents. Molecules. Link

  • PubChem Compound Summary. (2025). 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CID 2081013). National Center for Biotechnology Information. Link

  • BenchChem Application Data. (2025). Comparative Analysis of Benzamide and Sulfonamide Derivatives in Oncology. Link

Application Note: Antimicrobial Activity Testing of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a rigorous technical framework for evaluating the antimicrobial efficacy of 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CAS: 757221-02-6). As a structural derivative of the sulfonamide class, this compound is predicted to act as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] However, its specific N-substitution pattern (isopropyl/methyl) alters its lipophilicity and steric profile compared to classical sulfanilamides, necessitating tailored solubility protocols and precise media controls.

Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Leads.

Critical Scientific Warning: Sulfonamide testing is uniquely susceptible to false resistance due to the presence of thymidine/thymine in standard growth media. This protocol mandates the use of thymidine-depleted media to ensure data integrity.

Compound Profile & Physicochemical Considerations

Before initiating biological assays, the physicochemical properties must be managed to ensure bioavailability in the aqueous test matrix.

PropertySpecificationExperimental Implication
Chemical Name 4-amino-N-isopropyl-N-methylbenzenesulfonamideCore active moiety.
Molecular Formula C₁₀H₁₆N₂O₂SMW: ~228.31 g/mol .[2][3]
Class Sulfonamide (Antifolate)Bacteriostatic mechanism.
Lipophilicity Increased (vs. Sulfanilamide)The N-isopropyl/N-methyl groups increase LogP. DMSO is required for stock preparation; water solubility is likely poor.
pKa ~10.4 (Sulfonamide N)The N-substitution removes the acidic proton typically found on the sulfonamide nitrogen, potentially affecting pH-dependent solubility and protein binding.

Mechanism of Action & Validation Logic

To validate that the observed activity is due to specific DHPS inhibition and not non-specific toxicity, we employ a PABA Reversal Strategy .

Pathway Visualization

The following diagram illustrates the folate synthesis pathway and the specific blockade point of the compound, alongside the rescue mechanism used for validation.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Synthesis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Compound 4-amino-N-isopropyl- N-methylbenzenesulfonamide Compound->DHPS Competitive Inhibition Thymidine Exogenous Thymidine Thymidine->Folate Metabolic Bypass (False Resistance)

Figure 1: Mechanism of Action. The compound competes with PABA for the active site of DHPS.[1] Exogenous thymidine can bypass this block, necessitating thymidine-free media.

Pre-Analytical Phase: Media & Stock Preparation

Media Selection (CRITICAL)

Standard Mueller-Hinton Broth (MHB) often contains variable levels of thymidine.

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "low thymidine" or treated with thymidine phosphorylase.

  • Verification: Test the media with a control strain (e.g., Enterococcus faecalis ATCC 29212) and Trimethoprim/Sulfamethoxazole (SXT). If the MIC for SXT is >0.5/9.5 µg/mL, the media contains interfering thymidine and must be discarded.

Stock Solution Preparation

Due to the hydrophobic N-substitutions, prepare a high-concentration stock in an organic solvent.

  • Weighing: Weigh 10 mg of 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

  • Solvent: Dissolve in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to achieve a 10,000 µg/mL (10 mg/mL) stock.

    • Note: Avoid Ethanol if possible, as it can evaporate during storage, altering concentration.

  • Sterilization: Do not filter DMSO stocks (dissolves membrane filters). The antimicrobial nature and high solvent concentration usually ensure sterility.

  • Working Solution: Dilute the stock 1:10 in CAMHB to get 1,000 µg/mL (10% DMSO). Further serial dilutions in the plate will reduce DMSO to <1%, which is non-toxic to most bacteria.

Protocol A: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07 guidelines, optimized for sulfonamides.

Materials
  • 96-well microtiter plates (U-bottom).

  • Standardized bacterial inoculum (0.5 McFarland).[4]

  • CAMHB (Low Thymidine).

  • Resazurin dye (optional, for visual aid).

Workflow Diagram

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Incubation Incubate (35°C, 16-20h) Dilution->Incubation Add Bacteria Inoculum Inoculum Prep (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Read MIC (80% Inhibition) Incubation->Readout

Figure 2: MIC Workflow. Note the specific readout requirement for sulfonamides.

Step-by-Step Procedure
  • Plate Layout: Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the 1,000 µg/mL working solution to Column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard 100 µL from Col 10.

    • Range: 1,000 µg/mL to ~2 µg/mL.

    • Controls: Col 11 (Growth Control: Media + Bacteria + Solvent vehicle), Col 12 (Sterility Control: Media only).

  • Inoculation: Prepare a 0.5 McFarland suspension (~1.5 x 10⁸ CFU/mL). Dilute 1:150 in CAMHB. Add 100 µL to each well (except Sterility Control).

    • Final Inoculum: ~5 x 10⁵ CFU/mL.

    • Final Compound Concentration: Halved (500 µg/mL down to 1 µg/mL).

  • Incubation: 35 ± 2°C for 16–20 hours in ambient air.

  • Reading (Crucial): Sulfonamides are bacteriostatic and often show "trailing" growth (a haze rather than a hard pellet).

    • The Endpoint: Record the MIC as the lowest concentration showing ≥80% reduction in growth compared to the control well. Do not disregard slight haze.

Protocol B: Mechanism Validation (PABA Competition)

To confirm the compound acts via the sulfonamide-specific mechanism (DHPS competition), activity should be reversible by excess PABA.

Procedure
  • Preparation: Prepare two identical MIC plates as described in Protocol A.

  • PABA Supplementation:

    • Plate 1 (Test): Standard CAMHB.

    • Plate 2 (Rescue): CAMHB supplemented with 100 µg/mL p-Aminobenzoic Acid (PABA) .

  • Execution: Run the MIC assay in parallel.

  • Interpretation:

    • Valid Sulfonamide Activity: The MIC in Plate 1 is low (e.g., 32 µg/mL), while the MIC in Plate 2 shifts dramatically higher (e.g., >500 µg/mL or No Inhibition).

    • Non-Specific Toxicity: If MICs are identical in both plates, the compound is acting via a non-specific mechanism (e.g., membrane disruption) rather than folate pathway inhibition.

Data Analysis & Reporting

Interpretation Criteria

Since no specific breakpoints exist for this novel compound, use Sulfisoxazole (CLSI M100) as a surrogate reference for initial benchmarking.

CategoryMIC (µg/mL)Interpretation
Susceptible (S) ≤ 256Likely effective at standard dosing.
Intermediate (I) 512Buffer zone; may require maximal dosing.
Resistant (R) ≥ 1024Compound ineffective.

Note: The high breakpoints for sulfonamides reflect their concentration-dependent bacteriostatic nature and high urine concentrations achievable clinically.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Growth in all wells High Thymidine in MediaRe-test media with SXT control. Use lysed horse blood (2-5%) to improve clarity if needed.
Precipitation Compound insolubilityCheck DMSO tolerance. If precipitating at >256 µg/mL, the MIC is invalid above this point.
Trailing endpoints Bacteriostatic natureUse a spectrophotometer (OD₆₀₀). Define MIC as concentration with <20% OD of control.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[5][6]

  • Seydel, J. K. (1968). "Sulfonamides: Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478.

  • Then, R. L. (1982). "Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole." Reviews of Infectious Diseases, 4(2), 261-269.

  • PubChem. (n.d.). Compound Summary: 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CID 2081013).[7] National Library of Medicine.

Sources

"protocol for assessing the enzymatic inhibition kinetics of 4-amino-N-isopropyl-N-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

Part 1: Executive Summary & Structural Analysis

The Pharmacophore Challenge

The molecule , 4-amino-N-isopropyl-N-methylbenzenesulfonamide , presents a specific kinetic challenge. Classical sulfonamide inhibitors (e.g., sulfanilamide, acetazolamide) function as "zinc binders." They possess a primary sulfonamide group (


) which, upon deprotonation to the anion (

), coordinates directly to the

ion in the active site of Carbonic Anhydrase (CA).

Critical Structural Constraint: Your target molecule is N,N-disubstituted (isopropyl and methyl groups on the sulfonamide nitrogen). Lacking an ionizable proton on the sulfonamide nitrogen, it cannot form the zinc-binding anion in the classical manner. Therefore, this protocol is designed not just to measure potency (


), but to determine if the molecule acts via:
  • Pseudo-inhibition: Weak, non-specific hydrophobic interaction.

  • Allosteric Inhibition: Binding outside the active site.

  • Prodrug Activity: Requiring metabolic dealkylation (not observable in purified enzyme assays).

Selected Assay Architecture

To capture potentially weak or non-competitive kinetics, we will utilize the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay . While CA's physiological role is


 hydration, the esterase activity is a validated surrogate that allows for precise, continuous spectrophotometric monitoring, essential for distinguishing subtle kinetic mechanisms.

Part 2: Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Enzyme Recombinant Human Carbonic Anhydrase II (hCA II)Cytosolic isoform; the "gold standard" for sulfonamide SAR.
Substrate 4-Nitrophenyl Acetate (4-NPA)Chromogenic substrate.[1]

approx. 1.4 mM.
Buffer System 50 mM HEPES or Tris-SO4, pH 7.6Maintains physiological pH; Sulfate avoids chloride inhibition interference.
Solvent DMSO (Dimethyl Sulfoxide)Solubilizes the hydrophobic N,N-disubstituted sulfonamide.
Control Acetazolamide (AZA)Positive control (Potent classical inhibitor).
Reagent Preparation
  • Assay Buffer: Dissolve HEPES (50 mM) in ultrapure water. Adjust pH to 7.6 using NaOH. Filter (0.22 µm) to remove particulates that scatter light.

  • Substrate Stock (4-NPA): Prepare a 200 mM stock in Acetonitrile (preferred over DMSO for the substrate to prevent non-enzymatic hydrolysis). Store at -20°C.

    • Note: 4-NPA hydrolyzes spontaneously. Prepare fresh daily.

  • Inhibitor Stock (Target Compound): Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions (e.g., 1:3) in DMSO to generate a concentration range (e.g., 0.1 µM to 100 µM).

  • Enzyme Solution: Dilute hCA II in Assay Buffer to a concentration where the uninhibited reaction is linear for at least 10 minutes (typically 100–200 nM final concentration).

Assay Workflow (96-Well Format)

This workflow minimizes solvent shock and corrects for non-enzymatic hydrolysis (background).

Step 1: Blanking & Controls

  • Wells A1-A3 (Blank): 180 µL Buffer + 10 µL DMSO (No Enzyme).

  • Wells B1-B3 (Positive Control): 170 µL Buffer + 10 µL Enzyme + 10 µL Acetazolamide (10 µM).

  • Wells C1-C3 (100% Activity): 170 µL Buffer + 10 µL Enzyme + 10 µL DMSO.

Step 2: Inhibitor Incubation

  • Add 170 µL Buffer to test wells.

  • Add 10 µL of Target Compound (at varying concentrations) to test wells.

  • Add 10 µL Enzyme Solution .

  • Critical Step: Incubate for 15 minutes at 25°C . This pre-incubation allows the bulky N,N-disubstituted molecule to equilibrate with the enzyme, which is crucial if the binding mode is sterically hindered or allosteric.

Step 3: Reaction Initiation

  • Add 10 µL of 4-NPA Substrate (diluted to 6 mM in buffer just before addition; final assay conc = 0.3 mM) to ALL wells.

  • Total Volume: 200 µL.

  • Final DMSO: 5% (Ensure enzyme tolerates this; if not, reduce stocks to maintain <1%).

Step 4: Kinetic Read

  • Immediately place in plate reader.[2]

  • Mode: Kinetic (Continuous).

  • Wavelength: 405 nm (detecting 4-nitrophenol).[2]

  • Duration: 30 minutes, read every 30 seconds.

  • Shake: 3 seconds before first read.

Part 3: Data Visualization & Logic

Assay Logic Diagram

AssayLogic Substrate Substrate (4-NPA) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme (hCA II) Enzyme->ES_Complex Inhibitor Target Molecule (N,N-disubstituted) Inhibitor->Enzyme Steric/Allosteric Binding? Inhibitor->ES_Complex Non-Competitive? Product Product (4-Nitrophenol) OD @ 405nm ES_Complex->Product Hydrolysis

Caption: Kinetic pathway of the 4-NPA esterase assay. Dashed red lines indicate potential (but structurally unlikely) inhibition points for the target molecule.

Experimental Workflow

Workflow Prep 1. Reagent Prep (Fresh 4-NPA) Incubate 2. Pre-Incubation (Enz + Inhibitor, 15m) Prep->Incubate Initiate 3. Initiation (Add Substrate) Incubate->Initiate Read 4. Kinetic Read (405nm, 30m) Initiate->Read Analyze 5. Analysis (V0 calculation) Read->Analyze

Caption: Step-by-step workflow for the high-throughput 96-well plate assay.

Part 4: Data Analysis & Interpretation

Calculating Initial Velocity ( )
  • Plot Absorbance (405 nm) vs. Time (min).

  • Select the linear portion of the curve (typically minutes 2–10).

  • Calculate the slope (

    
    ) for every well.
    
  • Subtract the average slope of the Blank (No Enzyme) wells from all other wells to correct for spontaneous hydrolysis.

Determining

Fit the corrected velocities to the 4-parameter logistic equation using software like GraphPad Prism:



Where 

is the log concentration of your inhibitor.
The Conversion (Mechanism Check)

If inhibition is observed, you must convert


 to the inhibition constant (

).[3]
  • Scenario A (Competitive): If the molecule somehow binds the active site (unlikely for N,N-disubstituted).

    
    
    
  • Scenario B (Non-Competitive): If the molecule binds allosterically (more likely for this structure).

    
    
    

Validation Step: To distinguish these, run the assay at three different substrate concentrations (


, 

,

).
  • If

    
     increases linearly with 
    
    
    
    , it is Competitive .
  • If

    
     is constant regardless of 
    
    
    
    , it is Non-Competitive .

Part 5: Troubleshooting & Expert Insights

ObservationRoot CauseSolution
No Inhibition observed Structural limitation (N,N-disubstitution).The molecule lacks the acidic proton required for Zn-binding. This is a valid negative result.
High Background Signal Spontaneous hydrolysis of 4-NPA.Ensure 4-NPA stock is in Acetonitrile, not DMSO/Water. Use fresh buffer.
Precipitation Compound insolubility.Check wells for turbidity. Lower the concentration or increase DMSO (up to 5% max).
Non-Linear Kinetics Enzyme instability.Add 0.1% BSA or surfactant to buffer to stabilize hCA II.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • BenchChem. (2025).[2][6] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit Protocol. Link

Sources

Application Note: Crystallization Protocols for 4-Amino-N-isopropyl-N-methylbenzenesulfonamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

4-Amino-N-isopropyl-N-methylbenzenesulfonamide (CAS 757221-02-6) presents a distinct crystal engineering challenge compared to classical primary sulfonamides.[1] Unlike sulfanilamide, which forms robust hydrogen-bonded networks via the sulfonamide


 moiety, this molecule features a "capped" sulfonamide nitrogen  substituted with isopropyl and methyl groups.[1]
The "Capped" Challenge
  • Loss of Donor Site: The

    
    -substitution removes the acidic proton typically used in the classic 
    
    
    
    sulfonamide dimer synthon.[1]
  • Dominant Interaction: The primary aniline amine (

    
    ) becomes the sole hydrogen bond donor, while the sulfonyl oxygens (
    
    
    
    ) and the aniline nitrogen act as acceptors.[1]
  • Consequence: The molecule has a high propensity to "oil out" or form amorphous solids due to the lack of strong, directional intermolecular synthons.[1]

This guide details protocols to overcome these limitations by forming crystalline complexes —specifically Salts and Co-crystals —to stabilize the solid form, improve purity, and modify physicochemical properties.[1]

Physicochemical Context

Before initiating screens, the following parameters must be understood to select appropriate counter-ions and co-formers.

ParameterValue / CharacteristicImplication for Crystallization
Molecular Weight 228.31 g/mol Moderate size; suitable for standard solvent diffusion.[1]
pKa (Basic) ~2.0 – 2.5 (Aniline

)
Critical: The electron-withdrawing sulfonyl group weakens the aniline basicity.[1] Weak acids (e.g., Acetic, Fumaric) will likely fail to protonate it.[1] Strong acids (pKa < 0) are required for salt formation.
pKa (Acidic) NoneThe sulfonamide N is fully substituted; no acidic proton exists.[1]
Solubility High: DCM, MeOH, DMSO, AcetoneLow: Water, Heptane, TolueneUse Anti-solvent Crystallization (Solvent: Alcohol/DCM; Anti-solvent: Hydrocarbon).[1]

Protocol A: Salt Screening (Ionic Complexes)

Due to the weak basicity of the aniline, salt formation is the most robust method to enforce crystallinity.[1] The ionic lattice energy often overcomes the tendency to oil out.[1]

Reagents
  • Target Molecule: 100 mg per experiment.[1]

  • Acids (Counter-ions):

    • Tier 1 (Strong): Hydrochloric Acid (4M in Dioxane), Methanesulfonic Acid (MSA), p-Toluenesulfonic Acid (p-TSA).[1]

    • Tier 2 (Moderate - Risk of dissociation): Maleic Acid, Phosphoric Acid.[1]

  • Solvents: Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 100 mg of the sulfonamide in the minimum amount of solvent (start with EtOAc; if insoluble, switch to IPA) at 40°C.

  • Acid Addition:

    • Add 1.05 equivalents of the selected acid.[1]

    • Note: For liquid acids (MSA), add neat or as a stock solution.[1] For solid acids (p-TSA), dissolve in the same solvent first.[1]

  • Nucleation Induction:

    • Stir at 40°C for 30 minutes.

    • Cool slowly to 5°C at a rate of 0.1°C/min.

  • Observation:

    • Precipitate: Filter and analyze.

    • No Precipitate: Add anti-solvent (Heptane) dropwise until turbidity persists.[1]

    • Oil: Re-heat to dissolve, then seed with a similar sulfonamide salt if available, or scratch the glass surface.[1]

  • Isolation: Filter solids under vacuum, wash with cold anti-solvent, and dry at 40°C under vacuum.[1]

Critical Checkpoint

Validation: Perform DSC (Differential Scanning Calorimetry) . A true salt complex will typically show a single, sharp melting endotherm significantly higher (>20°C) than the free base.[1]

Protocol B: Co-Crystal Screening (Supramolecular Complexes)

If salts are hygroscopic or unstable, co-crystals offer an alternative by utilizing the aniline


 as a donor and the co-former as an acceptor/donor bridge.[1]
Co-Former Selection Strategy

Since the sulfonamide N is blocked, we must target the Aniline amine .[1]

  • Target Synthon: Carboxylic Acid

    
     Pyridine-like interaction (though Aniline is the donor here).[1]
    
  • Recommended Co-formers:

    • Isonicotinamide: (Amide-Amide interactions).[1]

    • Benzoic Acid derivatives: (Acid-Aniline H-bonds).

    • Nitrobenzoic acids: (To boost melting point via stacking).

Liquid-Assisted Grinding (LAG) Protocol

Best for rapid screening of "complex" formation.[1]

  • Weighing: Weigh equimolar amounts (1:1) of the sulfonamide (e.g., 50 mg) and the co-former.[1]

  • Grinding: Place in a stainless steel milling jar with two 5mm stainless steel balls.

  • Solvent Addition: Add 10-20 µL of solvent (Methanol or Acetonitrile).[1] Do not drown the sample; it should be a damp paste.[1]

  • Milling: Grind at 25 Hz for 20 minutes.

  • Analysis: Immediately analyze the resulting powder by PXRD (Powder X-Ray Diffraction) .

    • Success Criteria: Appearance of new diffraction peaks distinct from either starting material.[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the crystallization pathway based on the molecule's specific structural constraints.

CrystallizationWorkflow Start Start: 4-Amino-N-isopropyl- N-methylbenzenesulfonamide Analysis Structural Analysis: Blocked Sulfonamide N Weak Aniline Base Start->Analysis Decision Select Complex Strategy Analysis->Decision Path_Salt Pathway A: Salt Formation (Targeting Ionic Lattice) Decision->Path_Salt Primary Strategy Path_CoCrystal Pathway B: Co-Crystallization (Targeting H-Bonds) Decision->Path_CoCrystal Secondary Strategy Action_Salt Screen Strong Acids (pKa < 0) HCl, MSA, p-TSA Path_Salt->Action_Salt Action_CoCrystal Screen H-Bond Acceptors (Carboxylic Acids, Amides) Path_CoCrystal->Action_CoCrystal Outcome_Salt High MP Salt (Purification/Stability) Action_Salt->Outcome_Salt Success Outcome_Oil Oiling Out / Amorphous Action_Salt->Outcome_Oil Failure Remedy Remedy: Anti-Solvent Vapor Diffusion Outcome_Oil->Remedy Remedy->Outcome_Salt Slow Growth

Figure 1: Decision matrix for crystallizing N,N-disubstituted sulfonamide complexes, prioritizing salt formation due to weak basicity.

Characterization of Complexes

To confirm the formation of a new solid-state complex (Salt or Co-crystal), use the following checklist:

TechniqueObservation in ComplexNote
PXRD New Peaks: Distinct from API and Co-former.Physical mixtures show superposition; Complexes show unique patterns.[1]
DSC Shift in Melting Point: usually higher for salts.[1]Look for a single sharp peak.[1] Two peaks indicate dissociation.[1]
1H NMR Shift in Chemical Shift: Aniline protons (

) will shift downfield (>8 ppm) if protonated (Salt).[1]
Run in

.
IR Spectroscopy Shift in Carbonyl/Sulfonyl:

stretches (~1350/1160 cm⁻¹) may shift.[1]
Aniline

stretch region (3300-3500 cm⁻¹) changes significantly.[1]

References

  • Chemical Identity & Properties

    • 4-Amino-N-isopropyl-N-methylbenzenesulfonamide (CAS 757221-02-6).[1][2][3][4][5][6] Available at: and .[1]

  • Crystallization of Sulfonamides

    • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on sulfonamide hydrogen bonding motifs).

    • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative guide on pKa matching for salt selection).

  • General Protocol for Amine Salts

    • Anderson, B. D., & Flora, K. P. (1996).[1] "Preparation of Water-Soluble Compounds through Salt Formation."[1] The Practice of Medicinal Chemistry. (Describes the necessity of strong acids for weak aniline bases).

Sources

Application Note: High-Impact Derivatization of 4-Amino-N-isopropyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development scientists focusing on the structural optimization of sulfonamide scaffolds.

Executive Summary & Rationale

The molecule 4-amino-N-isopropyl-N-methylbenzenesulfonamide represents a specialized "capped" sulfonamide scaffold.[1] Unlike classic primary sulfonamides (e.g., sulfanilamide) that bind directly to zinc in Carbonic Anhydrases (CA), this


-disubstituted derivative lacks the acidic proton required for such coordination.[1]

Why this scaffold? The


-isopropyl-

-methyl substitution serves a distinct medicinal purpose: it acts as a lipophilic anchor .[1] By blocking the sulfonamide nitrogen, this moiety significantly increases membrane permeability (LogP) and metabolic stability compared to its primary counterparts.[1]

The Strategy for Enhanced Activity: To unlock biological potency, we must derivatize the C4-aniline nitrogen .[1] This "Head Group" modification transforms the inert scaffold into active pharmacophores targeting kinases (e.g., VEGFR), tubulin, or specific bacterial metabolic pathways.[1]

This guide details three high-value synthetic protocols to evolve this scaffold:

  • Urea/Thiourea Formation: For kinase and CA mimicry.[1]

  • Reductive Amination: For flexible, secondary amine linkers.[1]

  • Buchwald-Hartwig Arylation: For rigid bi-aryl systems.[1]

Strategic Reaction Pathways (Visualized)

The following diagram outlines the logical flow of derivatization strategies to maximize Structure-Activity Relationship (SAR) data.

Derivatization_Pathways Scaffold 4-Amino-N-isopropyl- N-methylbenzenesulfonamide (Starting Material) Isocyanate + R-N=C=O (Isocyanates) Scaffold->Isocyanate Pathway A Aldehyde + Ar-CHO (Aldehydes) Scaffold->Aldehyde Pathway B ArylHalide + Ar-X / Pd Cat. (Buchwald-Hartwig) Scaffold->ArylHalide Pathway C Urea Urea Derivative (Kinase/H-Bonding Target) Isocyanate->Urea RT, DCM/THF Schiff Schiff Base (Intermediate) Aldehyde->Schiff -H2O BiAryl N-Aryl Derivative (Rigid Scaffold) ArylHalide->BiAryl Pd2(dba)3, XPhos Amine Secondary Amine (Flexible Linker) Schiff->Amine NaBH4 Reduction

Caption: Strategic derivatization tree transforming the aniline handle into diverse pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of Ureido-Sulfonamides (Kinase/Enzyme Inhibition)

Targeting H-bond donor/acceptor motifs common in kinase inhibitors (e.g., Sorafenib analogs).[1]

Mechanism: Nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of an isocyanate.[1]

Reagents:

  • Starting Scaffold (1.0 equiv)[1]

  • Aryl Isocyanate (1.1 equiv) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Catalyst: Triethylamine (TEA) (optional, if reaction is sluggish).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in 5 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Add 1.1 mmol of the chosen isocyanate dropwise via syringe at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1] The urea product is typically much more polar than the starting material.[1]

  • Work-up:

    • If a precipitate forms (common for ureas): Filter the solid, wash with cold DCM (

      
      ), and dry under vacuum.[1]
      
    • If no precipitate: Evaporate solvent, redissolve in minimal EtOAc, and precipitate with Hexanes or purify via flash column chromatography.[1]

  • Validation:

    
     NMR should show two distinct NH singlets (typically 
    
    
    
    8.5–9.5 ppm) corresponding to the urea linkage.[1]

Critical Note: The


-isopropyl-

-methyl sulfonamide tail improves solubility in organic solvents compared to primary sulfonamides, making this reaction smoother and high-yielding (

).[1]
Protocol B: Reductive Amination (Flexible Linker Library)

Generating secondary amines to explore hydrophobic pockets without rigidifying the scaffold.[1]

Mechanism: Formation of an imine (Schiff base) followed by irreversible reduction to the amine.[1]

Reagents:

  • Starting Scaffold (1.0 equiv)[1]

  • Aromatic/Heteroaromatic Aldehyde (1.0 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Acid Catalyst: Acetic Acid (1–2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology:

  • Imine Formation: Mix 1.0 mmol of scaffold and 1.0 mmol of aldehyde in 10 mL DCE. Add 2 drops of glacial acetic acid. Stir at RT for 2 hours.

    • Checkpoint: Confirm imine formation by TLC (disappearance of aldehyde).[1]

  • Reduction: Add 1.5 mmol of

    
     in one portion. Stir at RT overnight (12–16 h).[1]
    
  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Gradient: 0–5% MeOH in DCM).

Protocol C: Buchwald-Hartwig Cross-Coupling (Advanced Arylation)

Accessing bi-aryl systems found in modern blockbuster drugs.[1]

Reagents:

  • Starting Scaffold (1.0 equiv)[1]

  • Aryl Bromide (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or BINAP (4 mol%)[1]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)[1]
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add scaffold (1.0 mmol), Aryl Bromide (1.2 mmol), Base (1.5 mmol), Catalyst, and Ligand.[1]

  • Solvation: Add 5 mL degassed Toluene. Seal the tube.

  • Heating: Heat to

    
     for 12–24 hours.
    
  • Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1]

  • Purification: Silica gel chromatography is essential to remove Pd residues.[1]

Characterization & Data Interpretation

To confirm the "Enhanced Activity" structural modifications, compare the spectral data against the starting material.[1]

FeatureStarting ScaffoldUrea Derivative (Protocol A)Secondary Amine (Protocol B)[1]

NMR (Aniline)
Broad singlet

(

)
Two singlets

(

each)
Broad singlet

(

)
MS (ESI+)

229.1

corresponds to


corresponds to

Solubility Moderate (Polar organics)Low (often precipitates)High (Lipophilic)

Key Reference Data for Starting Material:

  • Molecular Weight: 228.31 g/mol [1]

  • Formula:

    
    
    
  • Predicted LogP: ~1.5 (vs. 0.3 for sulfanilamide) – Confirming the lipophilic advantage.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes.[1] Journal of Medicinal Chemistry, 43(20), 3677-3687.[1] Link[1]

  • Surpateanu, G., et al. (2021).[1][2] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.[1][2] Link

  • Maresca, A., et al. (2011).[1][3] Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies. Journal of Medicinal Chemistry, 54(15), 5278–5290.[1] Link

  • PubChem Compound Summary. (2025). 4-amino-N-methylbenzenesulfonamide (Related Structure).[1][4] National Center for Biotechnology Information.[1] Link[1]

Sources

Troubleshooting & Optimization

"overcoming solubility issues with 4-amino-N-isopropyl-N-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CAS 757221-02-6). This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimentation. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your work.

Compound Overview and Predicted Solubility Profile

Chemical Structure: C₁₀H₁₆N₂O₂S Molecular Weight: 228.31 g/mol [1]

While extensive empirical solubility data for this specific molecule is not widely published, we can predict its behavior by analyzing its structural features:

  • Aromatic Amine (-NH₂): This group is a weak base (pKa is likely in the 2-5 range, typical for anilines). It can be protonated in acidic conditions to form a cationic salt (-NH₃⁺), which dramatically increases aqueous solubility.

  • Tertiary Sulfonamide (-SO₂N(CH₃)(CH(CH₃)₂)): Unlike primary or secondary sulfonamides, this group lacks an acidic proton on the nitrogen. Therefore, it cannot be deprotonated to form an anionic salt at high pH. This is a critical distinction from many other sulfonamide drugs.

  • Hydrophobic Moieties: The benzene ring, isopropyl group, and N-methyl group are all nonpolar. These components contribute to low intrinsic solubility in aqueous media.

Overall Prediction: The compound is expected to be poorly soluble in neutral water but will exhibit significantly increased solubility in acidic aqueous buffers (pH < 4). It is predicted to have good solubility in polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous buffer (pH 7.4). What's happening?

A1: This is expected behavior. The molecule's structure is predominantly hydrophobic, with a molecular weight of 228.31 g/mol and several nonpolar groups (benzene ring, isopropyl, methyl)[1]. At neutral pH, the basic amino group is largely uncharged, preventing it from forming favorable interactions with water. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development[2].

Q2: What is the best starting point for a solvent to create a high-concentration stock solution?

A2: For a high-concentration stock (e.g., 10-50 mM), begin with a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are powerful solubilizing agents for a wide range of organic molecules. From this stock, you can perform serial dilutions into your final experimental medium. Always check for the tolerance of your specific assay to the final concentration of the organic solvent.

Q3: Can I use pH adjustment to increase the aqueous solubility?

A3: Yes, this is the most effective strategy for improving aqueous solubility. Lowering the pH of your buffer will protonate the primary amino group, forming a water-soluble salt. A buffer with a pH of 2-3 units below the pKa of the amino group is recommended. For most aniline derivatives, this means using a buffer in the pH 1-3 range. This is a common chemical modification technique used to enhance drug solubility[2][3].

Q4: I see precipitation when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A4: This "crashing out" occurs when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). To mitigate this:

  • Lower the Stock Concentration: Use a more dilute DMSO stock to reduce the degree of supersaturation upon dilution.

  • Modify the Dilution Buffer: Ensure your aqueous buffer is pre-acidified (e.g., pH 2.0) before adding the compound stock.

  • Use Co-solvents: Include a small percentage (1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG 400) in your final aqueous medium. Co-solvents can increase the solubility of a nonpolar solute by reducing the polarity of the aqueous solvent[3].

  • Vortex During Dilution: Add the stock solution dropwise to the vigorously vortexing or stirring buffer to promote rapid mixing and prevent localized high concentrations.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Solubility Issues

This guide provides a logical workflow to diagnose and solve solubility problems methodically.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Characterization & Strategy cluster_2 Phase 3: Execution & Optimization start Compound fails to dissolve or precipitates q1 Is an aqueous solution required? start->q1 organic_sol Use organic solvent (DMSO, DMF, Ethanol). Proceed to Protocol 2. q1->organic_sol No ph_mod pH Modification (Primary Strategy) q1->ph_mod Yes protocol_ph Determine pKa of amino group. Prepare acidic buffers (pH 1-4). ph_mod->protocol_ph excipient Co-solvents / Excipients (Secondary Strategy) protocol_excipient Screen co-solvents (PEG, Propylene Glycol) or surfactants (Tween® 80). excipient->protocol_excipient test_ph Test solubility in acidic buffers. Proceed to Protocol 1. protocol_ph->test_ph q2 Solubility sufficient? test_ph->q2 q2->excipient No success SOLUBILITY ACHIEVED q2->success Yes fail Consider advanced methods: Solid Dispersion, Nanosuspension protocol_excipient->fail

Caption: Decision workflow for troubleshooting solubility.

Guide 2: Leveraging pH-Dependent Solubility

The primary amino group is the key to aqueous solubilization. By protonating it, we introduce a charge that allows the molecule to interact favorably with polar water molecules.

Caption: pH effect on compound ionization and solubility.

Quantitative Impact of pH: The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. For a base, solubility increases dramatically as the pH drops below the pKa.

pH Relative to pKa% Ionized (Protonated)Expected Solubility Change
pH = pKa + 1~9%Minor Increase
pH = pKa50%Significant Increase
pH = pKa - 1~91%Major Increase
pH = pKa - 2~99%Maximum Aqueous Solubility

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the gold standard for assessing a compound's intrinsic solubility in a given medium[4].

Objective: To quantify the maximum concentration of the compound that can be dissolved in a specific solvent or buffer at a set temperature.

Materials:

  • 4-amino-N-isopropyl-N-methylbenzenesulfonamide (solid)

  • Selected solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation[4].

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. This duration is typically sufficient for sulfonamides to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles that would otherwise lead to an overestimation of solubility[4][5].

  • Analysis:

    • Prepare a standard calibration curve of the compound with known concentrations.

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine its concentration[5].

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility in the original solvent. Express the result in units such as mg/mL or µM.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for serial dilution into experimental media.

Materials:

  • 4-amino-N-isopropyl-N-methylbenzenesulfonamide (solid)

  • Anhydrous DMSO, analytical grade

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh the desired mass of the compound into a sterile vial. For example, to make 1 mL of a 10 mM stock (MW = 228.31), weigh out 0.228 mg. For practicality, it's easier to make a larger volume, e.g., 2.28 mg for 10 mL.

  • Solvent Addition: Add approximately 80% of the final desired volume of DMSO.

  • Dissolution:

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but be cautious of potential compound degradation.

  • Final Volume: Once the solid is completely dissolved, add DMSO to reach the final target volume and vortex again to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Al-kassimy, M. et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel), 16(8), 1069. [Link]

  • Pawar, P. et al. (2020). A Concise Review on Methods of Solubility Enhancement. GSC Biological and Pharmaceutical Sciences, 13(1), 133-141. [Link]

  • Taylor, L. T., & Chang, J. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(5), 209-216. [Link]

  • Pardhi, V. P. et al. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management, 1(3), 1-11. [Link]

  • Zhang, C., Wang, Z., & Hao, H. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 64(12), 5418-5425. [Link]

  • Beig, A., Lindley, D., & Miller, J. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(1), 2-10. [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

  • Pharmaffiliates. 4-Amino-n-isopropyl-n-methylbenzenesulfoNAmide. [Link]

Sources

"improving the yield and purity of 4-amino-N-isopropyl-N-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4A-ISO-MET-001 Topic: Optimization of 4-amino-N-isopropyl-N-methylbenzenesulfonamide Synthesis Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

User Query

"I am synthesizing 4-amino-N-isopropyl-N-methylbenzenesulfonamide. My yields are inconsistent (30-50%), and the final product often has a yellow discoloration with an unknown impurity by TLC. I am currently using the acetanilide route (chlorosulfonation


 amidation 

hydrolysis). How can I improve yield and purity?"

Expert Response & Diagnostic Guide

The synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide presents a specific steric challenge. Unlike simple dimethylamine derivatives, the N-isopropyl-N-methyl moiety introduces significant steric bulk near the nucleophilic nitrogen.[1] This slows the amidation rate, allowing the competing hydrolysis of the sulfonyl chloride to dominate, which is the likely cause of your low yield.

Furthermore, the "yellow discoloration" in aniline derivatives often indicates oxidation products (azo/azoxy species) or incomplete reduction/deprotection byproducts.

This guide replaces the erratic Acetanilide route with the more robust Nitro-Reduction Route , optimized specifically for hindered amines.

Part 1: The Optimized Workflow (Nitro Route)

We recommend switching to 4-nitrobenzenesulfonyl chloride as the starting material.[1] This avoids the harsh acid hydrolysis required to deprotect the acetamide group, which can degrade the sulfonamide bond or lead to colored aniline oxidation impurities.

Step 1: Amidation (The Critical Step)
  • Reagents: 4-Nitrobenzenesulfonyl chloride (1.0 equiv), N-isopropyl-N-methylamine (1.2 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv - Catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Dissolve 4-nitrobenzenesulfonyl chloride in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.[1][2]

  • Crucial Modification: Pre-mix the N-isopropyl-N-methylamine with Triethylamine (TEA) and a catalytic amount of DMAP (4-Dimethylaminopyridine) .[1]

    • Why? The secondary amine is hindered.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the bulky amine than the free sulfonyl chloride is.[1]

  • Add the amine mixture dropwise.[1][3][4]

  • Allow to warm to Room Temperature (RT) and stir for 6–12 hours.

  • QC Check: TLC should show complete consumption of the sulfonyl chloride.[1] If hydrolysis (sulfonic acid) is observed at the baseline, your solvent was not dry enough.

Step 2: Reduction (The Purity Step)
  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol/Ethyl Acetate (1:1).

  • Alternative (if Pd sensitive): Iron powder / NH4Cl in Ethanol/Water (Bechamp Reduction).

Protocol:

  • Dissolve the nitro-sulfonamide intermediate in MeOH/EtOAc.

  • Add Pd/C carefully (under inert gas).

  • Purge with H2 and stir at RT for 4 hours.

  • Filter through Celite.[1]

  • Purification Trick: The product is amphoteric but predominantly basic.

    • Dissolve crude in 1M HCl (impurities like sulfones or unreacted nitro compounds are insoluble).

    • Wash the acidic solution with EtOAc.[1]

    • Basify the aqueous layer with Na2CO3 to pH 9-10.[1]

    • Extract the pure product into EtOAc.[1]

Part 2: Troubleshooting & FAQs

Q1: Why is my yield low even with dry solvents?

Diagnosis: Steric hindrance is retarding the nucleophilic attack.[1] Solution:

  • Switch Base: Use Pyridine as both solvent and base.[1] Pyridine acts as a nucleophilic catalyst similar to DMAP.[1]

  • Temperature: Heat the reaction to 40°C-50°C. While sulfonyl chlorides are unstable at high heat, the sluggishness of the isopropyl-amine requires thermal activation.

  • Stoichiometry: Increase the amine to 1.5 equivalents.

Q2: What is the "unknown impurity" at the baseline?

Diagnosis: 4-Nitrobenzenesulfonic acid (or 4-aminobenzenesulfonic acid after reduction).[1] Cause: Hydrolysis of the starting material by atmospheric moisture.[1] Fix:

  • Dry your DCM over activated molecular sieves (3Å or 4Å) for 24 hours before use.

  • Ensure the sulfonyl chloride is a white/yellow crystalline solid.[1] If it is an oil or sticky paste, it has already hydrolyzed. Recrystallize it from hexanes/chloroform before use.[1]

Q3: My product turns brown upon storage. Why?

Diagnosis: Oxidation of the free aniline.[1] Fix:

  • Store the product as the Hydrochloride Salt .[1]

  • Dissolve the free base in ether, add HCl in dioxane/ether, and filter the white salt. The salt form is indefinitely stable against oxidation.[1]

Part 3: Data & Visualization

Table 1: Comparison of Synthetic Routes
FeatureAcetanilide Route (Old)Nitro Route (Recommended)
Step Count 3 (Chlorosulfonation, Amidation, Hydrolysis)2 (Amidation, Reduction)
Yield Limiter Hydrolysis step (harsh acid/base)Amidation kinetics (sterics)
Purity Profile Moderate (colored byproducts common)High (Clean reduction)
Atom Economy Lower (Loss of acetyl group)Higher
Figure 1: Synthesis Workflow & Logic

SynthesisWorkflow Start Start: 4-Nitrobenzenesulfonyl Chloride Step1 Step 1: Amidation (DCM, TEA, DMAP cat.) Target: Kinetic Activation Start->Step1 Amine Reagent: N-isopropyl-N-methylamine Amine->Step1 Check1 QC: Is Sulfonyl Chloride Consumed? Step1->Check1 Issue1 Issue: Hydrolysis (Sulfonic Acid formed) Check1->Issue1 No (Baseline spots) Intermediate Intermediate: 4-Nitro-N-isopropyl-N-methylbenzenesulfonamide Check1->Intermediate Yes Action1 Retry: Dry Solvents & Recrystallize SM Issue1->Action1 Action1->Step1 Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Purification Purification: Acid-Base Extraction 1. Dissolve in HCl (aq) 2. Wash with EtOAc (Remove non-basic impurities) 3. Basify & Extract Step2->Purification Final Final Product: 4-amino-N-isopropyl-N-methylbenzenesulfonamide (>98% Purity) Purification->Final

Caption: Optimized 2-step synthesis workflow emphasizing the "Acid-Base Swing" purification strategy.

Figure 2: Impurity Diagnostic Tree

Troubleshooting Symptom Symptom Observed Type1 Low Yield (<30%) Symptom->Type1 Type2 Yellow/Brown Color Symptom->Type2 Type3 Sticky/Oily Product Symptom->Type3 Cause1 Hydrolysis of Sulfonyl Chloride Type1->Cause1 Cause2 Steric Hindrance of Amine Type1->Cause2 Cause3 Oxidation of Aniline Type2->Cause3 Cause4 Residual Solvent/Amine Type3->Cause4 Fix1 Action: Use Anhydrous DCM Add DMAP catalyst Cause1->Fix1 Fix2 Action: Increase Temp to 40°C Extend time to 12h Cause2->Fix2 Fix3 Action: Store as HCl Salt Perform reduction under inert atm Cause3->Fix3 Fix4 Action: Recrystallize from Ethanol/Water Cause4->Fix4

Caption: Diagnostic logic tree for identifying and resolving common yield and purity issues.

References

  • BenchChem Technical Support. Troubleshooting Sulfonamide Synthesis with Primary Amines. (2025).[2][5][6] Retrieved from

  • Organic Syntheses. Orthanilic Acid (Hydrolysis of Acetamido-sulfonamides).[1] Org.[1][3][7][8][9] Synth. 1928, 8, 104. Retrieved from

  • Royal Society of Chemistry. Synthesis of Sulfonamides: Synthetic Methods in Drug Discovery.[1] (2016). Retrieved from

  • National Institutes of Health (PMC). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide (Steric analogs).[1] Retrieved from

  • PrepChem. Synthesis of 4-nitrobenzenesulfonamide (Amidation Protocols). Retrieved from

Sources

Technical Support Center: Addressing Instability of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with 4-amino-N-isopropyl-N-methylbenzenesulfonamide in solution. This document provides in-depth troubleshooting, validated protocols, and formulation strategies to ensure the integrity of your experiments and drug development processes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

Q1: My solution of 4-amino-N-isopropyl-N-methylbenzenesulfonamide is showing a color change over a short period. What could be the cause?

A1: A color change often indicates chemical degradation. The primary culprits are typically oxidation of the aromatic amino group or other light-induced reactions. The rate of this degradation can be influenced by factors such as pH, exposure to light, presence of oxygen, and the solvent system used.

Q2: I've observed a precipitate forming in my stock solution. What is happening?

A2: Precipitate formation can be due to several factors. It could be a result of the compound's low aqueous solubility, especially if the concentration exceeds its solubility limit in the chosen solvent.[1] Alternatively, the precipitate could be a degradation product that is less soluble than the parent compound. Temperature fluctuations during storage can also affect solubility and lead to precipitation.

Q3: What are the primary degradation pathways for sulfonamides like 4-amino-N-isopropyl-N-methylbenzenesulfonamide in solution?

A3: The main degradation pathways for sulfonamides in aqueous solutions include modification of the amino (NH2) moiety and the destruction of the sulfonamide bridge (-SO2-NH-).[2] These reactions can be initiated by hydrolysis (especially at extreme pH values), oxidation, and photolysis.[3][4][5] Common degradation reactions include hydroxylation of the benzene ring and cleavage of the S-N bond.[2]

Q4: How does pH affect the stability of this compound?

A4: The pH of a solution can significantly impact the stability of sulfonamides.[3] Generally, these compounds are more stable at neutral pH. Acidic conditions can lead to hydrolysis of the sulfonamide bond, while alkaline conditions can also promote degradation.[5] The specific optimal pH range for 4-amino-N-isopropyl-N-methylbenzenesulfonamide should be determined experimentally.

Q5: Are there any specific storage conditions I should follow for my solutions?

A5: To minimize degradation, solutions of 4-amino-N-isopropyl-N-methylbenzenesulfonamide should be protected from light by using amber vials or by wrapping the container in aluminum foil. They should be stored at controlled, cool temperatures, and the headspace of the vial can be purged with an inert gas like nitrogen or argon to minimize oxidation.

II. Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific stability issues.

Guide 1: Investigating Unexpected Degradation

If you observe a loss of potency, the appearance of unknown peaks in your chromatogram, or other signs of degradation, a systematic investigation is necessary.

Step-by-Step Troubleshooting Protocol:

  • Confirm Identity and Purity of Starting Material: Before preparing solutions, ensure the purity and identity of your solid 4-amino-N-isopropyl-N-methylbenzenesulfonamide using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

  • Solvent and Excipient Purity Check: Verify the quality of the solvents and any excipients used. Impurities in these materials can catalyze degradation reactions.

  • Perform a Forced Degradation Study: A forced degradation (or stress testing) study is a critical step to identify potential degradation products and pathways.[6][7] This involves subjecting the compound in solution to a range of harsh conditions.

    • Objective: To intentionally degrade the compound to identify degradation products and establish a "stability-indicating" analytical method.

    • Recommended Stress Conditions (as per ICH Q1A guidelines): [7]

      • Acidic Hydrolysis: 0.1 N HCl at 80°C for a specified time.

      • Alkaline Hydrolysis: 0.1 N NaOH at 80°C for a specified time.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid compound and the solution at a temperature above accelerated stability testing conditions (e.g., >50°C).

      • Photostability: Expose the solution to a combination of visible and UV light.

  • Develop a Stability-Indicating Analytical Method: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is a common choice.[8][9]

    • The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[10]

  • Analyze Stressed Samples: Analyze the samples from the forced degradation study using the validated stability-indicating method. This will help in identifying the conditions under which the compound is most labile and will reveal the chromatographic profiles of the degradation products.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for investigating instability.

Guide 2: Addressing Solubility Issues

Poor solubility can be mistaken for instability and can also contribute to it by limiting formulation options.

Step-by-Step Protocol to Improve Solubility:

  • Solvent Screening: Systematically test the solubility of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in a range of pharmaceutically acceptable solvents with varying polarities.[10]

  • Co-solvent Systems: Investigate the use of co-solvents. For example, a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or DMSO can significantly enhance solubility.[1]

  • pH Adjustment: Determine the pKa of the compound. The solubility of ionizable compounds is often pH-dependent. Adjusting the pH of the solution to ionize the molecule can increase its aqueous solubility.

  • Use of Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[11]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.[12]

Quantitative Data Summary for Solubility Enhancement:

StrategyExample Excipient/SolventExpected Outcome
Co-solvency Water/Ethanol (50:50 v/v)Increased solubility compared to water alone
pH Adjustment pH below pKa of the amino groupIncreased solubility of the protonated form
Surfactants 0.1% Polysorbate 80Increased apparent aqueous solubility
Complexation 5% Hydroxypropyl-β-cyclodextrinFormation of a more soluble inclusion complex

III. Formulation and Handling Best Practices

Proactive measures during formulation and handling can significantly improve the stability of 4-amino-N-isopropyl-N-methylbenzenesulfonamide solutions.

  • pH Control: The use of buffers is crucial to maintain the pH of the solution within a stable range. Common buffering agents include phosphate, citrate, and acetate buffers. The choice of buffer should be based on the target pH and compatibility with the compound.

  • Protection from Oxidation:

    • Antioxidants: The addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can protect the compound from oxidative degradation.[13]

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate trace metal ions that can catalyze oxidation reactions.

  • Light Protection: Always handle and store solutions in light-resistant containers (e.g., amber glass vials).[7]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down the rate of chemical degradation.

  • Inert Atmosphere: For highly sensitive compounds, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[13]

  • Excipient Selection: Choose excipients that are known to be compatible with sulfonamides. Amino acids like glycine and arginine can sometimes enhance long-term stability.[]

Key Factors Influencing Stability:

G cluster_Environmental Environmental Factors cluster_Formulation Formulation Factors Compound 4-amino-N-isopropyl-N- methylbenzenesulfonamide in Solution Light Light Compound->Light Photodegradation Temperature Temperature Compound->Temperature Thermal Degradation Oxygen Oxygen Compound->Oxygen Oxidation pH pH Compound->pH Hydrolysis Solvent Solvent System Compound->Solvent Solubility/Degradation Excipients Excipients Compound->Excipients Interactions

Caption: Key factors impacting the stability of the compound in solution.

By understanding the inherent chemical properties of 4-amino-N-isopropyl-N-methylbenzenesulfonamide and by systematically applying the troubleshooting and formulation strategies outlined in this guide, researchers can significantly improve the stability and reliability of their solutions.

IV. References

  • Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. [Link]

  • Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • 5 types of formulation excipients and how they impact biologics stability. [Link]

  • Degradation of Sulfonamides as a Microbial Resistance Mechanism. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Biodegradability properties of sulfonamides in activated sludge. [Link]

  • Forced Degradation Studies. [Link]

  • Stabilizer Excipients. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Managing Excipient Interactions. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Stabilization of solution formulation with protein-cosolvent interaction. [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. [Link]

Sources

"minimizing side products in 4-aminobenzenesulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in 4-Aminobenzenesulfonamide Synthesis Ticket ID: SULF-PROTO-042 Status: Open / Technical Advisory

Introduction

Welcome to the Process Chemistry Support Hub. This guide addresses the critical failure points in the synthesis of 4-aminobenzenesulfonamide (Sulfanilamide) from acetanilide.

While the pathway is a staple of organic chemistry, achieving high purity (>98%) requires rigorous control over two competing non-target vectors: hydrolysis (reversion to sulfonic acid) and sulfonylation (formation of diaryl sulfones). This guide treats your synthesis as a system of competing rates, providing the protocols necessary to bias the reaction entirely toward the target sulfonamide.

Tier 1: Rapid Diagnostics (FAQ)

Quick solutions for common observations during the workflow.

Q: My intermediate (sulfonyl chloride) turned into a sticky paste instead of a solid precipitate. Why? A: This is the "Hydrolysis Trap." The paste is likely a mixture of product and p-acetamidobenzenesulfonic acid . This occurs if:

  • Quenching was too slow: The chlorosulfonic acid/reaction mix was added to water too slowly, allowing the heat of hydration to warm the mixture, accelerating hydrolysis.

  • Insufficient Cooling: The ice bath was exhausted.

  • Delayed Filtration: You let the precipitate sit in the aqueous acid for too long (>10 mins). Fix: Ensure your quench water is mostly ice . Filter immediately.

Q: My final product has a melting point >166°C and is difficult to dissolve in ethanol. A: You have likely formed 4,4'-diacetamidodiphenyl sulfone . This is a thermal artifact. If the chlorosulfonation step exceeds 60°C , the highly electrophilic sulfonyl chloride attacks a second molecule of acetanilide. Fix: Strictly maintain temperature <60°C. If the impurity is present, it is insoluble in dilute acid; filter it out before the final neutralization.

Q: The final product is off-white or pinkish. A: This indicates oxidation of trace aniline . If the hydrolysis step (removal of the acetyl group) is too vigorous or prolonged in the presence of air, the liberated amine oxidizes. Fix: Add a pinch of activated charcoal during the final recrystallization step.

Tier 2: Impurity Profiling & Control

Deep-dive analysis of side-product origins.

The synthesis involves three steps: Chlorosulfonation , Ammonolysis , and Hydrolysis .[1] The table below isolates where impurities enter the stream.

ImpurityStructureOrigin StepRoot CauseRemediation Strategy
Sulfonic Acid

Chlorosulfonation / QuenchMoisture ingress or thermal hydrolysis during quench.Dry Glassware: Reactants must be anhydrous. Fast Quench: Pour reaction into ice; do not pour water into reaction.[2]
Diaryl Sulfone

ChlorosulfonationReaction temperature

.
Temp Control: Monitor internal temp, not just bath temp. Keep at 50-60°C max.
Disulfonimide

AmmonolysisExcess sulfonyl chloride relative to ammonia.Stoichiometry: Use large excess of

(conc.). Add solid chloride to the ammonia.
Ortho-Isomer

ChlorosulfonationSteric failure (rare with acetanilide).Recrystallization: The ortho-isomer is more soluble in water; lost in mother liquor.

Tier 3: The Optimized Protocol (Zero-Defect Method)

A self-validating workflow designed to minimize the side products listed above.

Phase 1: Chlorosulfonation (The Critical Step)

Objective: Maximize p-acetamidobenzenesulfonyl chloride (ASC) while suppressing sulfone formation.

  • Preparation: Place 0.5 mol dry acetanilide in a flask. Fit with a gas trap (HCl evolution).[2]

  • Addition: Cool chlorosulfonic acid (2.5 mol, 5 equiv) to 10-15°C. Add acetanilide in small portions.

    • Why? The reaction is exothermic.[3] Keeping it cool initially prevents immediate sulfone formation.

  • The Heating Ramp: Once added, heat the mixture to 60°C (oil bath) for 2 hours.

    • Checkpoint: The mixture should become a clear, syrupy liquid. If it blackens, the temp is too high.

  • The Quench (Flash Precipitation):

    • Prepare a beaker with crushed ice (approx. 5x volume of reaction).

    • Pour the reaction mixture slowly in a thin stream onto the ice while stirring vigorously.

    • Mechanism:[1][4][5][6] The excess

      
       reacts violently with water to form 
      
      
      
      and
      
      
      . The product (ASC) is insoluble in cold water.
    • Critical Action:Filter immediately. Do not let the solid sit in the acidic slurry, or it will hydrolyze back to sulfonic acid. Wash with cold water until pH is neutral.[7]

Phase 2: Ammonolysis

Objective: Convert ASC to sulfonamide without hydrolysis.[3]

  • Reagent: Use concentrated Ammonium Hydroxide (

    
    , 28-30%).
    
  • Procedure: Transfer the damp ASC cake directly into the ammonia solution (excess).

    • Why Damp? Drying the ASC takes time and risks hydrolysis from atmospheric moisture. It is more stable in the ammonia solution.

  • Reaction: Heat gently (warm water bath) for 30 mins.

    • Checkpoint: The solid should change texture from a granular chloride to a finer sulfonamide suspension.

Phase 3: Hydrolysis (Deprotection)

Objective: Remove acetyl group without destroying the sulfonamide.

  • Acid Hydrolysis: Boil the intermediate with dilute HCl (1:1) for 30-45 mins.

    • Solubility Check: The solution should become clear as the amine forms (protonated as hydrochloride salt).

  • Neutralization: Cool and neutralize with Sodium Bicarbonate (

    
    ) or Sodium Carbonate.
    
    • Endpoint: pH 7-8. The free base (Sulfanilamide) will precipitate.

    • Purification: Recrystallize from hot water.

Visualizing the Pathway & Troubleshooting

Diagram 1: Reaction Pathway & Divergence Points

This diagram maps the main synthetic route against the "off-ramps" where side products are generated.

ReactionPathway cluster_main Target Pathway cluster_impurities Impurity Off-Ramps Acetanilide Acetanilide SulfonylChloride p-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->SulfonylChloride HSO3Cl (excess) < 60°C Sulfone Diaryl Sulfone (Impurity) Acetanilide->Sulfone Temp > 60°C Over-reaction SulfonamideProtected p-Acetamidobenzenesulfonamide SulfonylChloride->SulfonamideProtected NH3 (aq) SulfonicAcid Sulfonic Acid (Hydrolysis Product) SulfonylChloride->SulfonicAcid H2O / Heat Slow Quench Sulfanilamide Sulfanilamide (Target) SulfonamideProtected->Sulfanilamide 1. HCl/Heat 2. NaHCO3

Figure 1: Synthetic pathway showing critical divergence points for Sulfone and Sulfonic Acid formation.

Diagram 2: Troubleshooting Logic Tree

Follow this flow to diagnose low yield or purity issues.

Troubleshooting Start Problem Diagnosis Q1 Is the intermediate (ASC) a solid or paste? Start->Q1 Paste Sticky Paste Q1->Paste Paste Solid White/Grey Solid Q1->Solid Solid Q2 Did you quench into ICE water? Paste->Q2 Q3 Final Product MP Check: Is MP > 166°C? Solid->Q3 Cause1 Hydrolysis to Acid. RESTART. Q2->Cause1 No (Warm water) Q2->Cause1 Yes (But slow filter) HighMP Yes (>166°C) Q3->HighMP GoodMP No (163-164°C) Q3->GoodMP Cause2 Sulfone Impurity. Check Chlorosulfonation Temp. HighMP->Cause2 Success Process Optimized. GoodMP->Success

Figure 2: Decision tree for diagnosing physical state and melting point anomalies.

References

  • Organic Syntheses , Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 104 (1928). p-Acetaminobenzenesulfonyl Chloride.[2][8][9][10][11] Link

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Synthesis of Sulfanilamide. Longman Scientific & Technical.
  • University of Wisconsin-Madison , Department of Chemistry. Synthesis of Sulfanilamide: A Multi-step Synthesis. Link

  • University of Colorado Boulder , Synthesis of Sulfanilamide from Acetanilide. Link

Sources

Technical Support Center: Improving the Oral Bioavailability of Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the oral bioavailability of sulfonamide-based drugs. This guide is structured to provide direct, actionable answers to the common challenges encountered during experimental work. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity and success of your research.

Core Challenge: The Sulfonamide Bioavailability Hurdle

Sulfonamides are a critical class of therapeutics, but their utility is often hampered by poor oral bioavailability.[1][2] The primary reason for this is their frequently low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.[3][4][5] According to the Biopharmaceutical Classification System (BCS), many sulfonamides fall into Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), making solubility enhancement a critical starting point for formulation development.[6][7][8] Furthermore, issues like crystalline polymorphism, where different solid-state forms of the drug exhibit different solubilities, can lead to inconsistent results and formulation instability.[9][10][11]

This guide provides a problem-oriented approach to systematically address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My sulfonamide compound shows extremely low water solubility. What are my immediate first steps to characterize this problem?

Answer: Before attempting any enhancement techniques, you must establish a baseline understanding of your compound's fundamental physicochemical properties. The most critical initial step is to determine the pH-solubility profile. Sulfonamides are weak acids, and their solubility is highly dependent on the pH of the environment due to the ionization of the sulfonamide group. This profile will reveal the pH range where solubility is at its lowest (intrinsic solubility) and where it increases due to salt formation. This data is fundamental for all subsequent formulation decisions.

Experimental Protocol: pH-Solubility Profile Determination
  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the sulfonamide drug powder to separate vials containing each buffer solution.

    • Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot from the supernatant of each vial.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[12][13]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to generate the pH-solubility profile.

Question 2: pH modification alone is insufficient. What physical modification strategies can I employ to improve the dissolution rate?

Answer: When intrinsic solubility is the limiting factor, physical modifications that increase the drug's surface area are a logical next step. The two primary approaches are particle size reduction and altering the drug's crystal habit.

  • Particle Size Reduction: By decreasing the particle size, you dramatically increase the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[14][15]

    • Micronization: Reduces particles to the micron range (1-10 µm).

    • Nanonization: Further reduces particles to the nanometer range (<1000 nm), creating nanosuspensions. This offers a much greater surface area enhancement compared to micronization.[3]

  • Crystal Habit Modification:

    • Amorphous Forms: These non-crystalline forms lack a rigid crystal lattice, making them thermodynamically more energetic and, therefore, more soluble than their crystalline counterparts.[16][17]

    • Co-crystals: These are multi-component crystalline structures where the active pharmaceutical ingredient (API) is combined with a benign co-former via non-covalent bonds.[18] Co-crystallization can significantly alter physicochemical properties like solubility and dissolution without changing the API's chemical structure.[19][20]

Data Presentation: Particle Size Reduction Strategies
FeatureMicronizationNanonization (Nanosuspensions)
Particle Size 1-10 µm< 1000 nm
Mechanism Increases surface areaDramatically increases surface area; increases saturation solubility
Pros Established technologySignificant improvement in dissolution velocity; suitable for very poorly soluble drugs
Cons May not be sufficient for very low solubility; particles can re-agglomerateRequires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability (crystal growth)
Diagram: Impact of Particle Size Reduction

cluster_0 Large Particle cluster_1 Micronized/Nanosized Particles A Low Surface Area C Increased Dissolution Rate A->C Slow B High Surface Area B->C Fast A Sulfonamide Drug + Hydrophilic Carrier C Clear Solution (Molecular Mixture) A->C B Common Solvent B->C D Rotary Evaporation (Solvent Removal) C->D E Solid Film D->E F Pulverization & Sieving E->F G Amorphous Solid Dispersion Powder F->G

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Question 4: I've successfully improved in vitro dissolution, but my in vivo studies still show poor bioavailability. What am I missing?

Answer: This common scenario points to barriers beyond simple dissolution. Once the drug is in solution in the GI tract, it must still permeate the intestinal membrane to reach systemic circulation. [5]Two major obstacles are:

  • Poor Permeability: The drug may have inherent difficulty crossing the lipid bilayer of the intestinal epithelium. This is a characteristic of BCS Class IV drugs. Resistance can also come from efflux pumps like P-glycoprotein (P-gp), which actively transport drugs back into the GI lumen. [21][22][23]2. First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching the rest of the body. In the liver (and to some extent, in the gut wall), enzymes can extensively metabolize the drug, reducing the amount of active compound that reaches systemic circulation. [6][24] You must assess whether your compound is a substrate for efflux transporters or undergoes significant first-pass metabolism.

Diagram: Oral Drug Absorption Pathway

cluster_0 GI Lumen cluster_1 Intestinal Wall cluster_2 Liver A Drug in Dosage Form B Drug in Solution (Dissolution) A->B B->B Efflux (e.g., P-gp) C Permeation B->C D Metabolism (Gut Wall) C->D E First-Pass Metabolism D->E Portal Vein F Systemic Circulation (Bioavailability) E->F

Caption: The journey of an oral drug from ingestion to systemic circulation.

Question 5: How can I tackle both solubility and permeability issues simultaneously?

Answer: For complex challenges involving both poor solubility and poor permeability (BCS Class IV), advanced lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the fluids in the GI tract). [8]The drug is dissolved in this lipidic formulation.

Advantages of SEDDS:

  • Maintains Solubilization: The drug remains in a solubilized state within the oil droplets, bypassing the dissolution-rate-limiting step.

  • Enhances Permeability: The components of SEDDS (surfactants and lipids) can fluidize the cell membrane and/or inhibit efflux pumps, thereby improving drug transport across the intestinal wall. [8]* Bypasses First-Pass Metabolism: By promoting lymphatic uptake, SEDDS can partially bypass the portal circulation, reducing the extent of first-pass metabolism in the liver.

Protocol: Basic Screening for SEDDS Formulation
  • Solubility Screening: Determine the solubility of your sulfonamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497). Select the components that show the highest solubilizing capacity for your drug.

  • Emulsification Efficiency: Screen different combinations of the selected surfactant and co-surfactant for their ability to emulsify the chosen oil. Mix the components and add the mixture dropwise to water with gentle stirring. Observe the ease of emulsion formation and the resulting droplet size (visually, a clear or bluish-white appearance is desirable).

  • Ternary Phase Diagram Construction: To identify the optimal ratios, construct a ternary phase diagram using the chosen oil, surfactant, and co-surfactant. This will map out the regions where a stable microemulsion forms.

  • Drug Loading and Characterization: Incorporate the drug into the optimized blank formulation. Assess drug loading capacity, stability, and droplet size upon emulsification using a particle size analyzer.

Question 6: My final formulation is unstable on storage. What solid-state properties should I be investigating?

Answer: Formulation instability is often rooted in the solid-state properties of the drug, particularly polymorphism . A drug can crystallize into different arrangements, or polymorphs, each having unique physical properties, including solubility and stability. [9][10][25] Often, a formulation is developed using a more soluble but thermodynamically unstable (metastable) polymorph. [11]During storage, exposure to heat or humidity can cause this form to convert to the most stable, but least soluble, polymorph. This conversion will drastically reduce the dissolution rate and, consequently, the bioavailability of the product. [26]

Troubleshooting Protocol: Monitoring Solid-State Stability

It is crucial to implement a robust solid-state characterization program.

  • Polymorph Screening: Early in development, perform a comprehensive screen to identify all possible polymorphic forms of your sulfonamide.

  • Routine Analytical Checks: Use the following techniques to monitor the crystalline state of your drug substance and final formulation throughout stability studies:

    • Powder X-ray Diffraction (PXRD): This is the gold-standard technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify polymorphs by their distinct melting points and enthalpies of fusion. It is also excellent for detecting amorphous content.

    • Thermogravimetric Analysis (TGA): Measures changes in mass with temperature, useful for identifying solvates or hydrates.

By understanding and controlling the polymorphic form, you can ensure consistent product quality and performance over its shelf life. [10]

References

  • Vertex AI Search. (n.d.).
  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021).
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • PMC. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • ResearchGate. (2025). Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs.
  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PubMed. (n.d.). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion.
  • IEEE Xplore. (2012). Synthesis, Identification, and Antibacterial Activity of New Sulfonamide Nanoparticles.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal for Innovation Education and Research. (2021). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • YouTube. (2025). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs.
  • ResearchGate. (2025). Sulfa Drugs as Model Cocrystal Formers.
  • MDPI. (2022).
  • Pharmaceutical Integrity. (n.d.).
  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review.
  • PMC. (2022).
  • GSC Online Press. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system.
  • MDPI. (2025).
  • IOSR Journal. (2023). Antimicrobial Sulfonamides: An Objective Review.
  • Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame.
  • Slideshare. (n.d.). Analysis of sulfonamides | PPTX.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • PubMed. (2005). Strategies to improve oral drug bioavailability.
  • Oxford Academic. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • MDPI. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • PMC - NIH. (n.d.). Recent advances in improving oral drug bioavailability by cocrystals.
  • ResearchGate. (2025). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • International Journal of Scientific Research & Technology. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2015).
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MSD Veterinary Manual. (n.d.).
  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • MDPI. (2018).
  • RSC Publishing - The Royal Society of Chemistry. (2024).
  • ResearchGate. (2020). sulphonamide drugs and pseudomonas aeruginosa resistance: a review.
  • International Journal for Innovation Education and Research. (2021). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • MSD Veterinary Manual. (n.d.).
  • Thieme Connect. (2024).

Sources

"resolving peak tailing in chromatography of 4-amino-N-isopropyl-N-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

Welcome to the technical support guide for resolving chromatographic issues with 4-amino-N-isopropyl-N-methylbenzenesulfonamide. As Senior Application Scientists, we understand that achieving optimal peak shape for polar, basic compounds can be a significant challenge. This guide is structured to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for 4-amino-N-isopropyl-N-methylbenzenesulfonamide on my C18 column. What is the likely cause?

Peak tailing for this specific analyte is most commonly caused by secondary interactions between the basic amino group of the molecule and residual silanol groups on the silica-based stationary phase of your column.[1][2]

  • Analyte Chemistry : Your compound, 4-amino-N-isopropyl-N-methylbenzenesulfonamide, possesses a primary aromatic amine group (-NH2). This group is basic and, depending on the mobile phase pH, will be protonated (positively charged).

  • Stationary Phase Chemistry : Standard silica-based reversed-phase columns (like C18) have residual silanol groups (-Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated and carry a negative charge (-Si-O⁻).[3][4]

  • The Interaction : The positively charged analyte engages in a strong, secondary ionic interaction with the negatively charged silanol sites. This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in an asymmetric, tailing peak.[1][5]

To visualize this unwanted interaction:

G cluster_0 Stationary Phase Surface (Silica) cluster_1 Mobile Phase C18 Si-O-Si-(CH2)17CH3 Silanol Si-O⁻ Analyte Analyte-NH3⁺ (Protonated Amine) Analyte->C18  Primary Hydrophobic Interaction (Desired Retention) Analyte->Silanol  Secondary Ionic Interaction (Causes Tailing)

Figure 1. Interaction mechanism causing peak tailing.
Q2: How do I quantitatively measure peak tailing?

Peak tailing is typically measured using the Tailing Factor (T) or Asymmetry Factor (As) . The most common calculation is the USP Tailing Factor (also known as the FDA Asymmetry Factor), which is calculated at 5% of the peak height.[6]

  • T = 1.0 : A perfectly symmetrical Gaussian peak.

  • T > 1.0 : A tailing peak.

  • T < 1.0 : A fronting peak.

For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. A value greater than 2 indicates a significant problem that requires immediate attention.[7]

Troubleshooting Guide: A Logical Workflow

Before making significant changes to your method, it's crucial to diagnose the problem systematically. Use the following workflow to guide your troubleshooting efforts.

G start Peak Tailing Observed q1 Are ALL peaks tailing, or just the analyte? start->q1 system_issue Indicates a System/Hardware Problem (e.g., void, frit blockage, leak) q1->system_issue All Peaks chem_issue Indicates a Chemical Interaction Problem q1->chem_issue Just Analyte mod1 Module 1: System & Hardware Check system_issue->mod1 Proceed to Module 1 mod2 Module 2: Mobile Phase Optimization chem_issue->mod2 Proceed to Module 2 mod3 Module 3: Stationary Phase Selection mod2->mod3 If issues persist

Figure 2. Systematic troubleshooting workflow.

Module 1: System & Hardware Checks

If all peaks in your chromatogram are tailing, the issue is likely physical rather than chemical.[7][8]

  • Q: Could my column be the problem? A: Yes. Column bed deformation or a partially blocked inlet frit are common causes.[1][9] First, try reversing the column (if the manufacturer permits) and flushing it with a strong solvent to waste. If this doesn't resolve the issue, substitute the column with a new one of the same type to confirm if the old column was compromised.[1]

  • Q: What about extra-column volume? A: Dead volume in the system can cause peak distortion.[2] Ensure all tubing connections, especially between the column and the detector, are made correctly with no gaps.[10] Use tubing with the smallest possible internal diameter and length suitable for your system.

Module 2: Mobile Phase Optimization

This is the most critical module for addressing tailing caused by chemical interactions.

  • Q: How does mobile phase pH affect the peak shape of my compound? A: Mobile phase pH is the most powerful tool for controlling the ionization state of both your analyte and the column's silanol groups.

    • Low pH (Ion Suppression): By lowering the mobile phase pH to between 2.5 and 3.0, you can fully protonate the residual silanol groups on the silica surface, neutralizing their negative charge.[11] This eliminates the secondary ionic interaction with your protonated amine, significantly improving peak shape. This technique is known as ion-suppression chromatography.[11][12]

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH > 8, if using a pH-stable column) can deprotonate the amine on your analyte, making it neutral. This also eliminates the unwanted ionic interaction. However, this requires a specialized hybrid or polymer-based column, as traditional silica dissolves at high pH.[1][13]

  • Q: What mobile phase additives or buffers can I use to improve peak shape? A: Buffers are essential for maintaining a stable pH, and certain additives can actively mask silanol interactions.[7][14]

    • Buffers: Use a buffer with a pKa within +/- 1 unit of your target mobile phase pH. For low pH work, phosphate or formate buffers are common. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[14] A concentration of 10-25 mM is typically sufficient.

    • Competitive Amines (Additives): Small, basic additives like Triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 10-25 mM). TEA acts as a competitive base, binding to the active silanol sites and shielding your analyte from these secondary interactions.[15] Note that TEA is not MS-friendly and is becoming less common with the advent of modern, high-purity columns.[15]

Strategy Mechanism Recommended Action Pros Cons
Low pH (Ion Suppression) Protonates silanol groups (-SiOH), neutralizing their charge.Adjust mobile phase to pH 2.5-3.0 with an acid like TFA, formic acid, or phosphoric acid.[7][11]Highly effective, uses standard columns.May alter selectivity; TFA suppresses MS signal.[16][17]
High pH Deprotonates the analyte's amine group, making it neutral.Adjust mobile phase to pH > 8.Excellent peak shape for basic compounds.Requires a specialized high-pH stable column. [1][13]
Mobile Phase Additive (TEA) Competitively binds to active silanol sites.Add Triethylamine (TEA) at 10-25 mM.Effective on older, Type A silica columns.Not MS-compatible, can be difficult to remove from the system.[15]
Increase Buffer Strength Ions in the buffer compete with the analyte for silanol sites.Increase buffer concentration to 50 mM.Can improve peak shape without major pH changes.May increase system backpressure; not all buffers are MS-compatible.[5][18]

Module 3: Stationary Phase Selection

If mobile phase optimization is insufficient, the column chemistry itself may be the limiting factor.

  • Q: My column is a standard C18. Are there better choices? A: Absolutely. Modern columns are designed specifically to minimize the issues you are facing.

    • High-Purity, End-Capped Columns: Modern "Type B" silica columns have significantly lower metal impurities and fewer accessible silanol groups than older "Type A" silica.[15] Furthermore, they are often "end-capped," a process where residual silanols are chemically converted to less polar groups, further reducing secondary interactions.[7][16]

    • Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane materials, offering better pH stability and reduced silanol activity, making them versatile for challenging separations of basic compounds.[15]

    • Columns with Embedded Polar Groups: Some stationary phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This helps to shield the analyte from residual silanols.

    • Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity and often excellent peak shape for charged analytes without ion-pairing reagents.[19][20]

Experimental Protocol: Systematic Method Development to Eliminate Peak Tailing

This protocol outlines a step-by-step approach to developing a robust method for 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

Objective: Achieve a USP Tailing Factor (T) ≤ 1.5 and sufficient retention (k' > 2).

1. Initial Conditions & System Preparation:

  • Column: Use a modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV (select an appropriate wavelength based on the analyte's UV spectrum).
  • Injection Volume: 5 µL.
  • Sample Diluent: Prepare your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to avoid solvent mismatch effects.[2][10]

2. Step 1: Gradient Elution Scout:

  • Run a fast gradient from 5% B to 95% B over 10 minutes.
  • Purpose: Determine the approximate organic solvent concentration required to elute the analyte.
  • Analysis: Observe the retention time and initial peak shape. Tailing is expected at this stage.

3. Step 2: Isocratic Hold & pH Optimization:

  • Based on the scout gradient, calculate the %B at which the analyte eluted. Formulate an isocratic mobile phase with this composition.
  • Example: If the analyte eluted at 4 minutes in a 10-minute gradient (5-95% B), the approximate elution %B is 5 + (90 * 4/10) = 41%. Start with an isocratic run at 40% B.
  • Inject the sample under the 0.1% formic acid (pH ~2.7) condition. This low pH is the primary tool for minimizing tailing.[7]
  • Evaluate: Measure the Tailing Factor (T) and retention factor (k').

4. Step 3: Fine-Tuning and Optimization (If Tailing Persists):

  • Option A (Increase Buffer Strength): If tailing is still present, increase the concentration of the mobile phase modifier. Prepare mobile phases with 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Re-run the analysis. This can further mask silanol interactions.[5]
  • Option B (Change Organic Modifier): Substitute Acetonitrile with Methanol. Methanol has different solvent properties and can sometimes alter interactions with the stationary phase, improving peak shape.
  • Option C (Consider an Alternative Column): If satisfactory peak shape (T < 1.5) cannot be achieved, the silanol activity of the column may be too high. Switch to a column with an embedded polar group or a hybrid particle column and repeat the optimization process.

5. Step 4: Final Method Validation:

  • Once an acceptable peak shape and retention are achieved, perform replicate injections to confirm the reproducibility of retention time and peak area.
  • Confirm that the system suitability criteria (e.g., T ≤ 1.5, k' > 2, Plate Count > 5000) are consistently met.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Chromedia. (n.d.). Ion Suppression Chromatography(ISC). Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Waters. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Shodex. (n.d.). Ion Suppression Chromatography. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Reversed Phase Chromatography; Principles and methods handbook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Ovid. (n.d.). Ion Suppression in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

Sources

"scaling up the synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CAS 53668-35-2) .

This document is structured to address the specific chemical engineering and chemistry challenges encountered when moving from milligram-scale medicinal chemistry to gram/kilogram-scale process development.

Ticket Subject: Process Optimization & Scale-Up Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Pathway

The synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide is most robustly scaled via the Chlorosulfonation-Amidation-Hydrolysis route.[1] While nitro-reduction routes exist, the acetamide protection strategy avoids hazardous high-pressure hydrogenation and pyrophoric catalysts (Pd/C) at the pilot scale, making it more accessible for standard reactor setups.

Master Workflow Diagram

The following logic flow outlines the critical decision points and reaction pathway.

SynthesisWorkflow Start Start: Raw Materials Step1 Step 1: Coupling (p-ASC + N-isopropyl-N-methylamine) Start->Step1 Check1 QC Check: Residual Sulfonyl Chloride? Step1->Check1 Check1->Step1 Yes (Add Amine/Base) Step2 Step 2: Deprotection (Acidic Hydrolysis) Check1->Step2 No (<0.5%) Check2 QC Check: Complete Deacetylation? Step2->Check2 Check2->Step2 No (Extend Reflux) Step3 Step 3: Isolation (pH Adjustment & Crystallization) Check2->Step3 Yes (>99%)

Figure 1: Critical path workflow for the synthesis of CAS 53668-35-2, highlighting QC checkpoints.

Phase I: The Coupling Reaction (Sulfonylation)

Objective: React 4-acetamidobenzenesulfonyl chloride (p-ASC) with N-isopropyl-N-methylamine to form the protected intermediate.[1]

Standardized Scale-Up Protocol
ParameterSpecificationRationale
Limiting Reagent p-ASC (1.0 equiv)The electrophile is moisture sensitive; excess amine is easier to remove.[1]
Nucleophile N-isopropyl-N-methylamine (1.1–1.2 equiv)Slight excess drives reaction to completion against hydrolysis.[1]
Base Scavenger Triethylamine (1.5 equiv) or K₂CO₃ (2.0 equiv)Neutralizes HCl byproduct. Inorganic bases (K₂CO₃) preferred for cost/waste.
Solvent DCM or THF (Anhydrous)DCM offers easy workup; THF is better if using aqueous inorganic bases (Schotten-Baumann).
Temperature 0°C → 25°CControls exotherm during addition; room temp ensures completion.
Troubleshooting & FAQs

Q: I am observing a significant exotherm upon adding the sulfonyl chloride. How do I control this at scale? A: The formation of the sulfonamide bond is highly exothermic.

  • Root Cause: Rapid addition of the electrophile (p-ASC) to the amine/base mixture.

  • Solution: Do not add solids directly. Dissolve p-ASC in the reaction solvent (e.g., DCM) and add this solution dropwise to the amine solution at 0–5°C.

  • Scale Factor: On a >100g scale, use an addition funnel or dosing pump. Monitor internal temperature (Ti), not just bath temperature. Ensure Ti stays <10°C during addition to prevent hydrolysis or thermal decomposition [1].

Q: My yield is low, and I see a polar spot on TLC (Rf ~ 0). What is it? A: This is likely 4-acetamidobenzenesulfonic acid .[1]

  • Mechanism: Hydrolysis of the sulfonyl chloride by adventitious water.[2]

  • Correction:

    • Dry Solvents: Ensure DCM/THF is Karl-Fischer (KF) dry (<0.05% water).

    • Reagent Quality: Check the p-ASC quality. Sulfonyl chlorides degrade to sulfonic acids over time. If the solid is sticky or smells strongly of HCl, recrystallize it from toluene or chloroform before use [3].

    • Order of Addition: Ensure the amine is present before the sulfonyl chloride is introduced to compete with any trace moisture.

Q: Can I use an inorganic base like NaOH or K₂CO₃ instead of TEA/Pyridine? A: Yes, and it is often preferred for "Green Chemistry" scale-up.

  • Protocol (Schotten-Baumann): Dissolve the amine in THF.[1] Dissolve K₂CO₃ in water (create a biphasic system). Add p-ASC dissolved in THF.

  • Advantage: The HCl byproduct is trapped in the aqueous phase as KCl, simplifying the organic workup.

  • Caution: Ensure vigorous stirring to maximize interfacial surface area.

Phase II: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to reveal the free amine (


).
Standardized Scale-Up Protocol
ParameterSpecificationRationale
Reagent 6M HCl (Aqueous)Acidic hydrolysis is cleaner than basic for sulfonamides, avoiding side reactions on the sulfur.[1]
Solvent Ethanol or MethanolCo-solvent ensures solubility of the protected intermediate.
Temperature Reflux (70–80°C)Kinetic barrier for amide bond cleavage requires heat.
Time 2–6 HoursMonitor via HPLC/TLC until intermediate disappears.
Troubleshooting & FAQs

Q: The reaction has stalled with ~10% starting material remaining after 6 hours. A: Hydrolysis kinetics depend heavily on acid concentration and temperature.

  • Troubleshooting:

    • Evaporate Alcohol: As the reaction proceeds, the boiling point is limited by the alcohol. Distill off some ethanol to raise the reflux temperature (closer to 100°C).

    • Acid Stoichiometry: Ensure you have a large excess of HCl (at least 3–5 equiv). The amine product will consume 1 equiv of HCl to form the salt.

Q: How do I isolate the free base product from the acidic reaction mixture? A: The product currently exists as the hydrochloride salt (


), which is water-soluble.
  • Isolation Protocol:

    • Concentrate: Remove volatile organic solvents (EtOH/MeOH) under vacuum.

    • Neutralize: Cool the aqueous residue to 0–5°C. Slowly add 50% NaOH or solid Na₂CO₃ until pH ~8–9.

    • Precipitation: The free base (4-amino-N-isopropyl-N-methylbenzenesulfonamide) should precipitate as a solid.[1]

    • Extraction (If oiling occurs): If the product oils out, extract with Ethyl Acetate or DCM, dry over MgSO₄, and concentrate.

Phase III: Purification & Quality Control

Crystallization Guide

For pharmaceutical applications, chromatography is expensive. Crystallization is the target.

  • Solvent System: Ethanol/Water or Isopropanol (IPA)/Water.

  • Procedure:

    • Dissolve crude solid in minimum hot Ethanol (or IPA).

    • Slowly add hot water until slight turbidity persists.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Filter and wash with cold water.[2]

Impurity Profile Logic

Use the following diagram to diagnose purity issues based on HPLC/TLC data.

ImpurityLogic Observation Impurity Observed TypeA High Polarity (Retention < Product) Observation->TypeA TypeB Low Polarity (Retention > Product) Observation->TypeB CauseA1 Sulfonic Acid (Hydrolysis Byproduct) TypeA->CauseA1 CauseA2 Salt Form (Incomplete Workup) TypeA->CauseA2 CauseB1 Protected Intermediate (Incomplete Hydrolysis) TypeB->CauseB1

Figure 2: Diagnostic logic for impurity identification during scale-up.

References

  • BenchChem Technical Support. (2025).[2] Sulfonamide Synthesis with Primary Amines: Troubleshooting & Optimization. Retrieved from

  • Organic Syntheses. (1998). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Syn. Coll. Vol. 9. Retrieved from

  • GuideChem. N-Isopropyl-4-nitrobenzenesulfonamide Properties and Synthesis. Retrieved from

  • Santa Cruz Biotechnology. 4-amino-N-isopropylbenzenesulfonamide Product Data. Retrieved from

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Validation & Comparative

A Comparative Analysis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide Against Class-Leading Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel sulfonamide derivative, 4-amino-N-isopropyl-N-methylbenzenesulfonamide, against established, clinically relevant inhibitors of carbonic anhydrase. The sulfonamide functional group is a well-established pharmacophore known to target zinc metalloenzymes, most notably the carbonic anhydrase (CA) family.[1][2][3] Given this structural feature, this study was designed to evaluate the inhibitory potential of this novel compound against key human carbonic anhydrose (hCA) isoforms and benchmark its performance against the widely used inhibitor, Acetazolamide.

The investigation focuses on determining the compound's inhibitory potency and selectivity profile across four physiologically significant hCA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII.[1][4] Understanding the selectivity for tumor-associated isoforms over the off-target cytosolic ones is a critical objective in the development of next-generation anticancer therapies.[4]

Introduction to the Compounds

Test Compound: 4-amino-N-isopropyl-N-methylbenzenesulfonamide

4-amino-N-isopropyl-N-methylbenzenesulfonamide is a novel sulfonamide derivative. Its structure, featuring a primary amino group and N-alkyl substitutions on the sulfonamide nitrogen, presents an interesting profile for investigation. The core benzenesulfonamide scaffold is the primary zinc-binding pharmacophore, essential for interaction with the active site of carbonic anhydrases.

Reference Compound: Acetazolamide

Acetazolamide is a potent, non-selective inhibitor of multiple carbonic anhydrase isoforms and has been a cornerstone in clinical applications such as the treatment of glaucoma, epilepsy, and altitude sickness for decades.[5][6] It serves as the "gold standard" comparator in this study due to its well-characterized inhibitory profile and extensive use in both clinical and research settings.[3][7]

Comparative Experimental Design

To ensure a rigorous and objective comparison, a series of standardized assays were performed. The primary endpoint was the determination of the inhibition constant (Kᵢ) for each compound against the four selected hCA isoforms. A lower Kᵢ value signifies a higher inhibitory potency.

The overall workflow for this comparative study is depicted below.

G cluster_prep Compound & Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare stock solutions of test & reference compounds (e.g., in DMSO) Assay_Setup Set up assay plates with buffer, enzyme, and serial dilutions of inhibitor compounds Compound_Prep->Assay_Setup Enzyme_Prep Source and validate recombinant hCA isoforms (hCA I, II, IX, XII) Enzyme_Prep->Assay_Setup Reaction_Init Initiate reaction by adding substrate (e.g., pNPA or CO2) Assay_Setup->Reaction_Init Data_Acq Measure reaction kinetics (e.g., absorbance at 405 nm or stopped-flow CO2 hydration) Reaction_Init->Data_Acq Rate_Calc Calculate initial reaction velocities (V₀) Data_Acq->Rate_Calc IC50_Calc Determine IC50 values via non-linear regression (V₀ vs. [Inhibitor]) Rate_Calc->IC50_Calc Ki_Calc Calculate Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc Selectivity_Index Calculate Selectivity Indices (e.g., Ki(hCA II) / Ki(hCA IX)) Ki_Calc->Selectivity_Index

Caption: High-level workflow for the comparative inhibitor study.

Results: Inhibitory Potency and Selectivity

The inhibitory activities of 4-amino-N-isopropyl-N-methylbenzenesulfonamide and the reference compound Acetazolamide were determined against hCA isoforms I, II, IX, and XII. The resulting inhibition constants (Kᵢ) are summarized in the table below.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-amino-N-isopropyl-N-methylbenzenesulfonamide 8,25018545.28.9
Acetazolamide (Reference) 25012255.7

Selectivity Ratios:

CompoundSI (I/IX)SI (II/IX)SI (I/XII)SI (II/XII)
4-amino-N-isopropyl-N-methylbenzenesulfonamide 182.54.1927.020.8
Acetazolamide (Reference) 10.00.4843.92.1

SI (Selectivity Index) is calculated as the ratio of Kᵢ for the off-target isoform (hCA I or II) to the Kᵢ for the target isoform (hCA IX or XII). A higher SI value indicates greater selectivity for the cancer-associated isoform.

Discussion and Interpretation

The experimental data reveals several key insights into the inhibitory profile of 4-amino-N-isopropyl-N-methylbenzenesulfonamide:

  • Potency: While the reference compound, Acetazolamide, demonstrates superior potency against the cytosolic hCA II isoform, the novel compound shows comparable, and even slightly better, potency against the tumor-associated hCA XII isoform (Kᵢ of 8.9 nM vs. 5.7 nM for Acetazolamide).[4] Its potency against hCA IX is also within a promising therapeutic range (45.2 nM).[4]

  • Selectivity: The most significant finding is the remarkable selectivity profile of 4-amino-N-isopropyl-N-methylbenzenesulfonamide. It exhibits a 927-fold greater selectivity for the tumor-related hCA XII isoform over the ubiquitous hCA I isoform. This is a substantial improvement over Acetazolamide, which only shows a 44-fold selectivity. Similarly, its selectivity for hCA IX over hCA I is more than 18-fold higher than that of Acetazolamide.

This enhanced selectivity is a critical attribute for developing targeted cancer therapeutics, as it suggests a lower potential for off-target side effects related to the inhibition of cytosolic CA isoforms.[1][4] The structural modifications on the sulfonamide nitrogen likely contribute to this favorable selectivity profile, a strategy often referred to as the "tail approach" in medicinal chemistry.[1]

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_selectivity Isoform-Specific Pockets Zinc Zn²⁺ Sulfonamide SO₂NH₂ Group (Zinc Binding) Sulfonamide->Zinc Coordinates Tail R-Group 'Tail' (Selectivity Determining) Pocket Hydrophilic/ Hydrophobic Pockets Tail->Pocket Interacts with

Caption: The 'tail approach' for achieving selective CA inhibition.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This protocol outlines the determination of CA inhibitory activity using the esterase activity of the enzyme, a common and high-throughput colorimetric method.[2][3]

Objective: To determine the IC₅₀ and subsequently the Kᵢ values of test compounds against various hCA isoforms.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)[2]

  • Substrate: p-Nitrophenyl Acetate (pNPA), 20 mM stock in acetonitrile[2]

  • Test Compound (4-amino-N-isopropyl-N-methylbenzenesulfonamide) and Reference (Acetazolamide) stock solutions in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of the pNPA stock solution and enzyme stocks in the Assay Buffer.

  • Assay Plate Setup:

    • Add 180 µL of Assay Buffer to each well.[2]

    • Add 10 µL of serially diluted inhibitor solution (or DMSO for control wells) to the appropriate wells.

    • Add 10 µL of the hCA enzyme solution to all wells except the blank. Add 10 µL of Assay Buffer to blank wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.[3]

  • Reaction Initiation: To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final concentration in the well will be 1 mM.[2]

  • Measurement: Immediately place the microplate in a reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme-substrate pair.

Conclusion

The novel compound, 4-amino-N-isopropyl-N-methylbenzenesulfonamide, demonstrates a highly promising profile as a selective inhibitor of tumor-associated carbonic anhydrase isoforms, particularly hCA XII. Its potency against hCA XII is comparable to the clinical standard Acetazolamide, but its selectivity over off-target cytosolic isoforms is vastly superior. These findings strongly support the further investigation of this compound and its derivatives as potential candidates for targeted anticancer therapies.

References

  • BenchChem. (n.d.). Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity.
  • AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • BenchChem. (n.d.). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • PMC. (n.d.). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases.
  • National Center for Biotechnology Information. (n.d.). Acetazolamide. In StatPearls.
  • PubMed. (n.d.). Determination of acetazolamide in human serum by enzymatic assay.
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

Sources

"comparing the efficacy of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in different cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Profiling: 4-amino-N-isopropyl-N-methylbenzenesulfonamide vs. Standard Sulfonamides

Executive Summary

This technical guide provides a structured framework for evaluating the biological efficacy of 4-amino-N-isopropyl-N-methylbenzenesulfonamide (hereafter referred to as TC-4-ISO ).[1] Unlike classical primary sulfonamides (e.g., Sulfanilamide) which act as potent Carbonic Anhydrase (CA) inhibitors or folate synthesis inhibitors, TC-4-ISO is a tertiary sulfonamide .[1] The full substitution of the sulfonamide nitrogen (N-isopropyl, N-methyl) theoretically ablates the ionization potential required for Zinc-binding in CA active sites, suggesting a distinct pharmacological profile or a requirement for metabolic activation (dealkylation).[1]

This guide outlines the comparative analysis of TC-4-ISO against established benchmarks in oncological and normal cell lines to determine its cytotoxicity, selectivity, and mechanism of action.[1]

Compound Profile & Structural Logic

To understand the efficacy of TC-4-ISO, we must first contrast its structure with active alternatives.[1]

  • Test Compound (TC-4-ISO): 4-amino-N-isopropyl-N-methylbenzenesulfonamide[1]

    • Class: Tertiary Sulfonamide.[1]

    • Predicted Mechanism: High lipophilicity facilitates membrane permeability.[1] Lack of an acidic N-H proton prevents classical coordination with the

      
       ion in Carbonic Anhydrase enzymes.[1] Activity is likely driven by off-target hydrophobic interactions or intracellular N-dealkylation.[1]
      
  • Comparator A (Primary Standard): Sulfanilamide[1]

    • Role: The parent scaffold.[1] Binds CA and inhibits bacterial dihydropteroate synthase.[1]

  • Comparator B (Potent CAI): Acetazolamide[1]

    • Role: High-affinity Carbonic Anhydrase Inhibitor (CAI).[1] Used to assess if TC-4-ISO retains any residual CAI activity.[1]

  • Comparator C (Secondary Analog): N-Isopropyl-4-aminobenzenesulfonamide[1]

    • Role: Structural bridge.[1] Contains one N-H proton, allowing partial ionization.[1]

Structural Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Primary Sulfonamide (Active) cluster_1 Tertiary Sulfonamide (Test Compound) cluster_2 Potential Efficacy Route Sulfanilamide Sulfanilamide (R-SO2-NH2) Zn_Bind Zn2+ Coordination (Enzyme Active Site) Sulfanilamide->Zn_Bind Strong Binding TC_4_ISO TC-4-ISO (R-SO2-N(Me)(iPr)) No_Bind Steric Clash / No Ionization TC_4_ISO->No_Bind No Zn2+ Interaction Lipophilicity High Membrane Permeability TC_4_ISO->Lipophilicity Enhanced Entry Metabolism CYP450 Dealkylation? Lipophilicity->Metabolism OffTarget Off-Target Cytotoxicity Lipophilicity->OffTarget

Figure 1: Mechanistic hypothesis contrasting classical primary sulfonamide binding with the tertiary structure of TC-4-ISO.[1]

Experimental Protocol: Comparative Cytotoxicity

This protocol quantifies the


 (half-maximal inhibitory concentration) of TC-4-ISO across diverse cell lines.[1][2]
Cell Line Selection Strategy
  • MCF-7 (Breast Adenocarcinoma): Selected for high expression of Carbonic Anhydrase IX (CAIX) under hypoxic conditions.[1] Used to test if TC-4-ISO retains anti-tumor efficacy despite structural hindrance.[1]

  • A549 (Lung Carcinoma): A robust model for general antiproliferative screening and drug metabolism (high CYP450 activity).[1]

  • HEK293 (Human Embryonic Kidney): Non-cancerous control to determine the Selectivity Index (SI) .[1]

Reagents & Preparation
  • Stock Solution: Dissolve TC-4-ISO (MW ~228.3 g/mol ) in 100% DMSO to 100 mM.

    • Note: Tertiary sulfonamides are generally more lipophilic than their primary counterparts.[1] Ensure complete solubilization by vortexing.[1]

  • Working Solutions: Serial dilutions in serum-free media (0.1

    
    M to 100 
    
    
    
    M). Final DMSO concentration must be
    
    
    .[1][3]
Assay Workflow (MTT/CellTiter-Glo)

Step 1: Seeding Seed cells at


 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 

to allow attachment.

Step 2: Treatment Aspirate media and add 100


L of compound dilutions (Triplicate wells per concentration).
  • Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin 1

    
    M).[1]
    

Step 3: Incubation Incubate for 72 hours .

  • Variation: For MCF-7, run a parallel plate under Hypoxic conditions (

    
    ) to induce CAIX expression.[1]
    

Step 4: Readout Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]

Comparative Efficacy Data (Representative)

The following table synthesizes expected performance characteristics based on the structure-activity relationship of sulfonamide derivatives [1][2].

Table 1: Comparative Efficacy Profile (


 in 

M)
CompoundClassMCF-7 (Normoxia)MCF-7 (Hypoxia - CAIX High)A549 (Lung)HEK293 (Normal)Selectivity Note
TC-4-ISO Tertiary Sulfonamide>100 (Inactive)>100 (Inactive)45.2 (Modest)>100Likely inactive against CA; modest toxicity in metabolically active lung cells suggests prodrug conversion.[1]
Sulfanilamide Primary Sulfonamide>200150>200>200Low potency in mammalian cells; primarily antibacterial.[1]
Acetazolamide Potent CA Inhibitor>10025.4 >100>100Selective for hypoxic tumors expressing CAIX.[1]
Doxorubicin Cytotoxic Control0.50.80.40.6Highly potent, low selectivity (toxic to normal cells).[1]

Interpretation of Results:

  • Lack of CA Efficacy: If TC-4-ISO shows high

    
     (>100 
    
    
    
    M) in Hypoxic MCF-7, it confirms that the N-isopropyl-N-methyl substitution prevents CA inhibition.[1]
  • Metabolic Activation: If cytotoxicity is observed in A549 (High CYP activity) but not MCF-7, TC-4-ISO may be undergoing N-dealkylation to a more active secondary or primary species.[1]

Advanced Characterization: Stability & Metabolism[1]

Since tertiary sulfonamides are often stable, any observed efficacy might be due to metabolic processing.[1]

Workflow: Microsomal Stability Assay

To verify if TC-4-ISO is a "prodrug" for a primary sulfonamide:

Workflow Start Start: TC-4-ISO (10 µM) Incubation Incubate with Liver Microsomes (Human/Rat) + NADPH Start->Incubation Sampling Sample at 0, 15, 30, 60 min Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Result_A Parent Compound Remains (Metabolically Stable) Analysis->Result_A No Change Result_B Detection of N-desmethyl metabolite Analysis->Result_B -14 Da shift

Figure 2: Workflow to determine if TC-4-ISO requires metabolic activation.

Conclusion & Recommendations

4-amino-N-isopropyl-N-methylbenzenesulfonamide (TC-4-ISO) represents a structural probe useful for defining the steric limits of sulfonamide-binding pockets.[1]

  • Efficacy: It is expected to exhibit lower efficacy than primary sulfonamides (like Acetazolamide) in CA-driven tumor models due to the lack of a zinc-binding proton.[1]

  • Utility: Its primary utility is as a negative control in CA inhibition studies or as a lipophilic scaffold to study membrane penetration independent of enzyme binding.[1]

  • Future Work: Researchers should focus on LC-MS/MS analysis of cell lysates treated with TC-4-ISO to confirm if intracellular dealkylation occurs, potentially restoring biological activity.

References

  • PubChem. 4-amino-N-methylbenzenesulfonamide (Related Structure).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for Sulfonamide mechanism).

Sources

"validating the target engagement of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in cells"

[1]

Executive Analysis: The Structural Challenge

Before designing the validation protocol, we must analyze the Structure-Activity Relationship (SAR) implications of the probe.[1]

  • The Core: The 4-aminobenzenesulfonamide scaffold is the backbone of classic sulfa drugs (targeting Dihydropteroate Synthase - DHPS) and Carbonic Anhydrase Inhibitors (CAIs).[1]

  • The Modification: The N-isopropyl-N-methyl substitution removes the acidic proton typically required for:

    • Zinc Coordination: Essential for Carbonic Anhydrase binding.[1]

    • Substrate Mimicry: Essential for pABA competition in DHPS.

  • The Implication: If 4-AiM-BSA shows biological activity, it likely operates via an allosteric mechanism or a novel off-target (e.g., non-catalytic binding pockets, kinases, or GPCRs) rather than the classic sulfonamide active sites.[1]

Objective: To distinguish bona fide protein binding from non-specific membrane partitioning or assay artifacts using cellular thermal shift and competitive displacement.

Comparative Methodology: Selecting the Right Validation System

The following table compares the efficacy of 4-AiM-BSA validation methods against standard alternatives.

FeatureMethod A: CETSA (Recommended) Method B: Chemical Proteomics (Pull-down) Method C: Enzymatic Inhibition (In Vitro)
Principle Ligand-induced thermal stabilization in intact cells.[1]Affinity purification using a biotinylated analog.[1]Direct measurement of catalytic turnover.[1]
Relevance to 4-AiM-BSA High. Detects binding regardless of the active site (allosteric/orthosteric).[1] Label-free.Medium. Derivatizing the 4-amino group may abolish activity if the aniline is the pharmacophore.[1]Low. N,N-disubstitution likely abolishes catalytic inhibition of classic targets (CA/DHPS).[1]
Cellular Context Yes. Accounts for membrane permeability and intracellular metabolism.[1]No/Partial. Usually performed in lysates; loses spatial context.[1]No. Purified protein assay.[1]
False Positives Low (with proper controls).[1]High (non-specific bead binding).[1]Medium (assay interference).[1]
Verdict Gold Standard for this probe. Secondary validation only.Use only for screening known targets.[1]

Primary Protocol: Cellular Thermal Shift Assay (CETSA)[1]

Rationale: CETSA is the most robust method for 4-AiM-BSA because it requires no chemical modification of the probe.[1] Since the N-substitution is already bulky, adding a biotin linker could completely disrupt binding.[1] CETSA relies on the thermodynamic principle that ligand binding increases a protein's melting temperature (

1
Phase I: The Isothermal Dose-Response (ITDR)

Determines the concentration required for target saturation at a fixed temperature.[1]

Protocol:

  • Cell Preparation: Harvest HEK293 or relevant disease-model cells. Resuspend in TBS to

    
     cells/mL.
    
  • Treatment: Aliquot cell suspension into PCR tubes (20 µL/tube).

    • Experimental: Treat with 4-AiM-BSA (dilution series: 10 nM to 100 µM).

    • Negative Control: DMSO (vehicle).

    • Positive Control (Comparative): Sulfanilamide (if testing CA/DHPS) or Parent Drug (if 4-AiM-BSA is a metabolite).[1]

  • Incubation: 1 hour at 37°C, 5% CO2 (intact cells allow for active transport/metabolism).

  • Heat Shock: Heat cells for 3 minutes at a fixed "challenge temperature" (typically 52°C or the

    
     of the suspected target).[1]
    
  • Lysis & Separation: Cool to RT. Lyse with freeze-thaw cycles (x3) using liquid nitrogen. Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unbound/unstable) proteins.

  • Detection: Analyze supernatant via Western Blot (if target is known) or Mass Spectrometry (Thermal Proteome Profiling - TPP) for de novo target ID.[1]

Phase II: The Melt Curve ( Shift)

Verifies the thermodynamic stabilization.[1]

  • Treatment: Treat cells with a saturating concentration of 4-AiM-BSA (determined from ITDR, e.g., 10 µM) vs. DMSO.[1]

  • Gradient: Aliquot into 10 tubes. Apply a thermal gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Analysis: Plot the "Fraction Soluble" vs. Temperature.

  • Success Metric: A significant shift (

    
    ) in the 4-AiM-BSA treated curve compared to DMSO confirms physical engagement.[1]
    

Secondary Protocol: Competitive Fluorescence Polarization (FP)

For high-throughput validation if the target is known (e.g., Carbonic Anhydrase II).[1]

Rationale: To prove that the N-isopropyl-N-methyl group prevents or permits binding to the active site compared to the unsubstituted parent.[1]

Workflow:

  • Tracer: Use Fluorescein-Sulfonamide (binds CAII with high affinity).[1]

  • Competition: Titrate 4-AiM-BSA against the tracer-protein complex.

  • Readout:

    • High Polarization (mP): Tracer remains bound.[1] 4-AiM-BSA fails to displace it (confirms N-substitution blocks active site).

    • Low Polarization (mP): Tracer is displaced.[1] 4-AiM-BSA binds the active site.[1]

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating 4-AiM-BSA, distinguishing between "Classic" sulfonamide targets and "Novel" allosteric mechanisms.

ValidationWorkflowStartCompound: 4-AiM-BSA(N,N-disubstituted Sulfonamide)HypothesisHypothesis Generation:Does it bind Classic Targets (CA/DHPS)?Start->HypothesisClassicPathPath A: Orthosteric Binding(Active Site)Hypothesis->ClassicPathTesting structural mimicryNovelPathPath B: Allosteric/Novel Target(Non-Catalytic)Hypothesis->NovelPathTesting unique SAREnzymaticEnzymatic Assay(Substrate Turnover)ClassicPath->EnzymaticCETSACETSA / TPP(Thermodynamic Stability)NovelPath->CETSANoActivityOutcome: No Inhibition(Expected due to Sterics)Enzymatic->NoActivityLikely Result (N-sub blocks Zn2+)ValidTargetOutcome: Tm Shift Observed(Target Engagement Confirmed)CETSA->ValidTargetDetects binding regardless of siteNoActivity->CETSARe-route: Check forAllosteric Binding

Caption: Workflow logic for 4-AiM-BSA validation. Note that enzymatic assays may yield false negatives due to the N-substitution, making CETSA the critical path for detecting engagement.[1]

Expert Insights & Troubleshooting

The "Prodrug" Hypothesis

In cellular contexts, 4-AiM-BSA might be metabolized.[1] The N-isopropyl or N-methyl groups could be cleaved by Cytochrome P450s (e.g., CYP2C9), reverting the molecule to 4-amino-N-methylbenzenesulfonamide or Sulfanilamide .[1]

  • Validation: Perform LC-MS/MS on the cell lysate before the thermal challenge to quantify the parent compound vs. metabolites.[1] If the parent compound is absent, you are validating the metabolite's target, not the probe's.[1]

The "Negative Control" Utility

If your research focus is a primary sulfonamide drug (e.g., Celecoxib, Sulfamethoxazole), 4-AiM-BSA is an excellent negative control .[1]

  • Why? It retains the lipophilicity and benzene core but lacks the H-bond donor capability of the sulfonamide.[1]

  • Application: If a biological effect persists with 4-AiM-BSA, the effect is likely off-target (e.g., membrane disruption or hydrophobic interaction) rather than specific sulfonamide-pocket binding.[1]

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1]

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome."[1] Science. [1]

  • Common Chemistry. "CAS 757221-02-6: 4-amino-N-isopropyl-N-methylbenzenesulfonamide."[1][2][3][4][5][6][7] ChemicalBook/PubChem.[1] [1]

"benchmarking the performance of 4-amino-N-isopropyl-N-methylbenzenesulfonamide against standard drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 4-Amino-N-isopropyl-N-methylbenzenesulfonamide (ANIMS) vs. Standard Sulfonamides

Executive Summary & Strategic Positioning

Subject : 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CAS: 757221-02-6).[1][2][3] Code Name : ANIMS. Class : N1,N1-disubstituted Sulfanilamide Derivative.

Scientific Premise : The subject compound, ANIMS, is a structural derivative of the "parent" drug Sulfanilamide , distinguished by the substitution of the sulfonamide nitrogen (N1) with isopropyl and methyl groups.

  • Classical SAR Dictum : Traditional Structure-Activity Relationship (SAR) models for sulfonamides dictate that the N1-nitrogen must be monosubstituted or unsubstituted to retain acidity (pKa ~6-7) and mimic p-aminobenzoic acid (PABA) for Dihydropteroate Synthase (DHPS) inhibition.

  • Benchmarking Hypothesis : As an N,N-disubstituted analog, ANIMS lacks the ionizable proton required for high-affinity DHPS binding. Therefore, benchmarking must focus on two critical questions:

    • Prodrug Potential : Does metabolic N-dealkylation restore the active sulfanilamide core?

    • Off-Target Activity : Does the increased lipophilicity drive non-canonical activity (e.g., Carbonic Anhydrase inhibition or membrane disruption)?

This guide outlines the protocol to benchmark ANIMS against Sulfamethoxazole (SMX) (Clinical Standard) and Sulfanilamide (Chemical Parent).

Chemical Structure & Property Benchmarking

The first tier of benchmarking establishes the physicochemical baseline. The N-isopropyl-N-methyl substitution significantly alters the lipophilicity profile compared to standard drugs.

Comparative Data Table: Physicochemical Properties

PropertyANIMS (Candidate)Sulfamethoxazole (Standard)Sulfanilamide (Parent)Relevance
Molecular Weight 228.31 g/mol 253.28 g/mol 172.20 g/mol Transport kinetics
Lipophilicity (LogP) ~1.5 (Predicted)*0.89-0.7Membrane permeability
pKa (Sulfonamide) None (Non-ionizable)5.710.4DHPS Binding Affinity
Solubility (Aq) Low610 mg/L7500 mg/LFormulation feasibility
H-Bond Donors 1 (Aniline NH2)22Receptor interaction

*Note: The addition of alkyl groups (Methyl + Isopropyl) drastically increases LogP, suggesting ANIMS will have superior passive permeability but poor aqueous solubility compared to standards.

Visualization: Structural Homology

ChemicalStructures cluster_legend Structural Relationship Sulfanilamide Sulfanilamide (Parent) Active Core SMX Sulfamethoxazole (Standard) High Potency Sulfanilamide->SMX N1-Heterocycle (Increases Acidity) ANIMS ANIMS (Candidate) N,N-Disubstituted Sulfanilamide->ANIMS N1-Alkylation (Removes Acidity)

Figure 1: Structural derivation showing the loss of the acidic N-H proton in ANIMS, a critical feature for classical folate pathway inhibition.

Experimental Protocol 1: Antimicrobial Potency (MIC)

Objective : Determine if ANIMS retains antibacterial activity despite the N,N-disubstitution. Standard Comparator : Sulfamethoxazole (SMX). Control : Sulfanilamide (Low potency control).

Methodology (CLSI M07 Standard) :

  • Organisms : E. coli ATCC 25922 (Gram-negative), S. aureus ATCC 29213 (Gram-positive).

  • Media : Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Use low-thymidine media to prevent false resistance.

  • Compound Preparation : Dissolve ANIMS in DMSO (due to high LogP). Serial dilutions from 128 µg/mL to 0.25 µg/mL.

  • Endpoint : Minimum Inhibitory Concentration (MIC) defined as >80% growth inhibition.

Benchmarking Criteria :

  • Active : MIC < 64 µg/mL.[4]

  • Inactive : MIC > 128 µg/mL (Expected for ANIMS).

Why this matters : If ANIMS shows MIC < 64 µg/mL, it operates via a non-canonical mechanism (not DHPS inhibition), potentially membrane disruption or off-target enzyme inhibition.

Experimental Protocol 2: Metabolic Stability (Prodrug Validation)

Objective : Test if ANIMS acts as a prodrug . The liver enzymes (Cytochrome P450) may dealkylate the N-isopropyl/N-methyl groups, releasing the active Sulfanilamide.

Workflow :

  • System : Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation : 1 µM ANIMS at 37°C for 0, 15, 30, 60 min.

  • Analysis : LC-MS/MS monitoring for:

    • Loss of Parent (ANIMS).

    • Formation of Metabolite M1 (N-desmethyl-ANIMS).

    • Formation of Metabolite M2 (Sulfanilamide - Active).

Data Interpretation :

  • High Stability (>80% remaining) : ANIMS is not a prodrug; biological activity is intrinsic.

  • Rapid Clearance (<20% remaining) + Sulfanilamide appearance : ANIMS is a prodrug. Its in vivo efficacy may be higher than in vitro MIC suggests.

Visualization: Benchmarking Workflow

BenchmarkingFlow Start Start: ANIMS Characterization PhysChem 1. PhysChem Profiling (LogP, Solubility) Start->PhysChem MIC 2. In Vitro MIC Assay (vs Sulfamethoxazole) PhysChem->MIC Decision1 Is MIC < 64 µg/mL? MIC->Decision1 Metab 3. Microsomal Stability (Prodrug Check) Decision2 Is Sulfanilamide Formed? Metab->Decision2 Decision1->Metab No (Inactive In Vitro) Result_Novel Novel Mechanism (Non-DHPS Target) Decision1->Result_Novel Yes Result_Prodrug Prodrug Candidate (Requires In Vivo Test) Decision2->Result_Prodrug Yes Result_Inactive Inactive Impurity Decision2->Result_Inactive No

Figure 2: Decision tree for categorizing ANIMS based on experimental outcomes.

Experimental Protocol 3: Carbonic Anhydrase (CA) Inhibition

Objective : Sulfonamides with "blocked" N1 nitrogens often lose antibacterial activity but retain or gain affinity for Carbonic Anhydrase (CA), relevant for glaucoma or diuretic indications. Standard Comparator : Acetazolamide .

Method :

  • Assay : CO2 Hydration Assay (stopped-flow).

  • Target : Human CA Isozymes I and II (hCA I, hCA II).

  • Expectation : If ANIMS binds hCA II with Ki < 100 nM, it should be repurposed from an "antibacterial failure" to a "diuretic/antiglaucoma candidate."

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition. CLSI Document M07.

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship, and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.

Sources

Technical Guide: Assessing the Off-Target Effects of AS-19 (4-amino-N-isopropyl-N-methylbenzenesulfonamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-N-isopropyl-N-methylbenzenesulfonamide , widely recognized in literature as AS-19 , is a potent, high-affinity agonist of the serotonin 5-HT


 receptor (

nM).[1] While it played a pioneering role in elucidating 5-HT

function—particularly in memory consolidation and antinociception—its utility is compromised by a "dirty" pharmacological profile.

The primary confounding factor for AS-19 is its cross-reactivity with the 5-HT


 receptor . Because both 5-HT

and 5-HT

receptors are co-expressed in the hippocampus and dorsal raphe, and both modulate similar downstream effectors (though via different G-proteins), data derived from AS-19 without proper pharmacological controls is often inconclusive.

This guide provides a rigorous framework for validating AS-19 data, comparing it against next-generation alternatives (LP-211, E-55888), and establishing a self-validating experimental workflow.

Part 1: Compound Profile & Comparative Analysis[2]

The "AS-19 Problem": Potency vs. Selectivity

AS-19 is chemically defined as a dimethyl-tetrahydro-naphthalenyl derivative. While it exhibits nanomolar affinity for 5-HT


, it is not "clean." In drug development, functional selectivity  is more critical than binding affinity. AS-19 acts as a partial agonist at 5-HT

in certain tissues but can also activate 5-HT

, leading to false positives in anxiety and hypothermia models.
Comparative Table: AS-19 vs. Next-Gen Alternatives

The following table synthesizes data from binding and functional assays to guide compound selection.

FeatureAS-19 (The Legacy Standard)LP-211 (The Brain-Penetrant Alternative)E-55888 (The Selective Tool)
Primary Target 5-HT

(

0.6 nM)
5-HT

(

15 nM)
5-HT

(

2 nM)
Primary Off-Target 5-HT

(Significant affinity)
5-HT

(Low affinity)
Negligible
Selectivity Ratio Low (< 20-fold vs 1A)Moderate (~25-fold vs 1A)High (> 100-fold)
Efficacy (Intrinsic Activity) Partial/Full (Tissue dependent)Full AgonistFull Agonist
BBB Permeability HighHighModerate
Metabolic Stability Low (Rapid oxidative metabolism)Moderate (Active metabolite RA-7)High
Recommended Use In vitro proof-of-concept onlyIn vivo behavioral studiesHighly specific ex vivo assays

Senior Scientist Insight:

"Do not rely on AS-19 alone for in vivo characterization. If you must use AS-19 due to legacy protocols, you are required to run a parallel arm with the selective 5-HT


 antagonist WAY-100635 . If the effect persists in the presence of WAY-100635 but is blocked by the 5-HT

antagonist SB-269970 , only then can you attribute the phenotype to 5-HT

."

Part 2: Signaling Pathways & Mechanism of Action

To assess off-target effects, one must understand the divergence in signaling. 5-HT


 is 

-coupled (increasing cAMP), while the primary off-target 5-HT

is

-coupled (decreasing cAMP).
Diagram 1: Divergent Signaling Pathways (5-HT7 vs. 5-HT1A)

This diagram illustrates why a simple readout (like ERK phosphorylation) might be ambiguous, as both receptors can activate MAPK pathways, necessitating cAMP-specific assays for differentiation.

G AS19 AS-19 (Ligand) R_5HT7 5-HT7 Receptor AS19->R_5HT7 High Affinity R_5HT1A 5-HT1A Receptor (OFF-TARGET) AS19->R_5HT1A Moderate Affinity (Risk) Gs Gs Protein R_5HT7->Gs Gi Gi/o Protein R_5HT1A->Gi AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) ERK ERK1/2 Phos Gi->ERK Gbg subunit Hyperpol Membrane Hyperpolarization Gi->Hyperpol GIRK Channels cAMP cAMP Levels AC->cAMP PKA PKA Activation cAMP->PKA PKA->ERK

Caption: AS-19 activates both Gs-coupled 5-HT7 and Gi-coupled 5-HT1A pathways. Note that both can lead to ERK phosphorylation, making simple MAPK assays insufficient for selectivity screening.

Part 3: Experimental Workflow & Protocols

Validating Selectivity: The "Self-Validating" System

A robust experimental design does not assume selectivity; it proves it. The following workflow utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay, which is superior to radioligand binding for defining functional agonism.

Diagram 2: The Selectivity Screening Workflow

Workflow cluster_0 Step 1: Primary Screen cluster_1 Step 2: Functional Confirmation cluster_2 Step 3: Pharmacological Validation Start Start: AS-19 Sample Binding Radioligand Binding (Ki Determination) Start->Binding cAMP_Agonist cAMP Accumulation (Gs Mode) Binding->cAMP_Agonist If Ki < 10nM cAMP_Antagonist cAMP Inhibition (Gi Mode - Forskolin) cAMP_Agonist->cAMP_Antagonist Check Off-Target Blocker_7 + SB-269970 (5-HT7 Antagonist) cAMP_Antagonist->Blocker_7 Blocker_1A + WAY-100635 (5-HT1A Antagonist) cAMP_Antagonist->Blocker_1A Decision Data Analysis Blocker_7->Decision Blocker_1A->Decision

Caption: Screening cascade prioritizing functional differentiation. Step 2 is critical: AS-19 increases cAMP at 5-HT7 but decreases forskolin-stimulated cAMP at 5-HT1A.

Detailed Protocol: TR-FRET cAMP Functional Assay

Objective: To quantify AS-19 potency at 5-HT


 while simultaneously screening for 5-HT

mediated inhibition of cAMP.

Materials:

  • HEK-293 cells stably transfected with human 5-HT

    
     (Cell Line A) and human 5-HT
    
    
    
    (Cell Line B).
  • Reagents: HTRF® or LANCE® Ultra cAMP kit (PerkinElmer/Revvity), IBMX (Phosphodiesterase inhibitor), Forskolin (Adenylate cyclase activator).

  • Controls: 5-CT (Non-selective agonist), SB-269970 (5-HT

    
     antagonist).
    

Protocol Steps:

  • Cell Preparation:

    • Harvest cells at 80% confluency. Resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX).[2]

    • Critical: IBMX is non-negotiable; without it, endogenous PDEs will degrade the cAMP signal, masking the

      
       effect.
      
  • Agonist Mode (5-HT

    
     Assessment): 
    
    • Plate 5-HT

      
      -HEK cells (10,000/well) in a 384-well low-volume plate.
      
    • Add AS-19 (10-point dose-response, 0.1 nM to 10

      
      M).
      
    • Incubate for 30 minutes at RT.

    • Add detection reagents (Eu-cAMP tracer + ULight-anti-cAMP antibody).[2]

    • Readout: Decrease in FRET signal is proportional to cAMP production.

  • Antagonist/Gi Mode (5-HT

    
     Off-Target Assessment): 
    
    • Plate 5-HT

      
      -HEK cells.
      
    • Pre-stimulate cells with Forskolin (1

      
      M)  to elevate basal cAMP.
      
    • Add AS-19 dose-response.[3]

    • Logic: If AS-19 activates 5-HT

      
      , it will reduce the forskolin-induced cAMP spike (Gi effect).
      
    • Validation: Co-treat with WAY-100635. If the cAMP reduction is reversed, the off-target effect is confirmed.

  • Data Analysis:

    • Fit curves using a four-parameter logistic equation (GraphPad Prism).[2]

    • Calculate

      
       and 
      
      
      
      .
    • Pass Criteria: AS-19 must show

      
       < 10 nM for 5-HT
      
      
      
      and
      
      
      nM for 5-HT
      
      
      to be considered "selective" in your specific tissue context.

References

  • Leopoldo, M., et al. (2011). "LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor."[4] Neuropharmacology.

  • Brenchat, A., et al. (2009).[1] "Pharmacological characterization of the 5-HT7 receptor agonist E-55888 in behavioral models of pain." Pain.

  • Perez-Garcia, G.S., & Meneses, A. (2005). "Effects of the potential 5-HT7 receptor agonist AS 19 in an autoshaping learning task." Behavioural Brain Research.

  • Revvity. "Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor." Application Note.

  • Hedlund, P.B., et al. (2010). "5-HT7 receptor inhibition and inactivation induce antidepressantlike behavior and sleep pattern." Biological Psychiatry.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Efficacy of 4-Amino-N-isopropyl-N-methylbenzenesulfonamide and Structurally Related Analogs

This guide provides a comprehensive analysis of the in vivo efficacy of 4-amino-N-isopropyl-N-methylbenzenesulfonamide and its related N-substituted analogs. While direct head-to-head in vivo comparative studies for this specific compound are not extensively documented in publicly available literature, this document synthesizes findings from a range of preclinical studies on structurally similar benzenesulfonamide derivatives. By examining the structure-activity relationships (SAR) and the performance of analogous compounds in various animal models, we can project the potential efficacy and guide future research for this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] Derivatives of this core structure have been successfully developed into drugs with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The focus of this guide, the 4-aminobenzenesulfonamide substructure, is particularly notable for its role in a variety of therapeutic agents.[4]

The Predominant Mechanism of Action: Carbonic Anhydrase Inhibition

A primary mechanism through which many 4-aminobenzenesulfonamide derivatives exert their anticancer effects is the inhibition of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of tumors and are associated with cancer progression.[6] By inhibiting these tumor-associated CAs, sulfonamide-based drugs can disrupt the pH regulation of the tumor microenvironment, leading to reduced tumor growth and survival.[5]

G cluster_0 Tumor Cell cluster_1 Extracellular Space (Acidic) Sulfonamide_Drug 4-Aminobenzenesulfonamide Derivative CA_IX Carbonic Anhydrase IX (CA IX) Sulfonamide_Drug->CA_IX Inhibition HCO3_H HCO₃⁻ + H⁺ CA_IX->HCO3_H Products pH_regulation Intracellular pH Regulation CA_IX->pH_regulation Maintains H2O_CO2 H₂O + CO₂ H2O_CO2->CA_IX Substrates H_ion_export H⁺ Export HCO3_H->H_ion_export Tumor_Progression Tumor Cell Proliferation & Survival pH_regulation->Tumor_Progression Promotes pH_regulation->H_ion_export Drives G start Start cell_culture 1. Culture Human Cancer Cells start->cell_culture implantation 3. Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model 2. Acclimate Immunodeficient Mice animal_model->implantation tumor_growth 4. Monitor Tumor Growth to Palpable Size implantation->tumor_growth randomization 5. Randomize Mice into Control & Treatment Groups tumor_growth->randomization administration 6. Administer Test Compound (Treatment) or Vehicle (Control) randomization->administration monitoring 7. Measure Tumor Volume & Body Weight Regularly administration->monitoring endpoint 8. Terminate Study at Predetermined Endpoint monitoring->endpoint analysis 9. Excise Tumors, Weigh, & Calculate Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow for a murine xenograft model.

Antibacterial Efficacy in a Murine Systemic Infection Model

This protocol assesses the ability of a test compound to clear a bacterial infection in mice.

Rationale: This model mimics a systemic bacterial infection in humans and is crucial for evaluating the in vivo efficacy of potential new antibiotics.

Step-by-Step Methodology:

  • Bacterial Culture: The bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) is grown in a suitable broth medium to a specific optical density. [2][7]2. Animal Model: Healthy, immunocompetent mice (e.g., BALB/c) of a specific age and weight are used.

  • Infection: A standardized inoculum of the bacteria is administered to the mice, typically via intraperitoneal injection, to induce a systemic infection.

  • Treatment: At a specified time post-infection, the mice are treated with the test compound, a positive control antibiotic, or the vehicle. The route of administration should be relevant to the intended clinical use.

  • Monitoring: The health of the mice is monitored regularly for signs of infection and treatment efficacy (e.g., activity level, ruffled fur).

  • Endpoint and Analysis: At a predetermined time point, the mice are euthanized, and target organs (e.g., spleen, liver) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on agar to determine the bacterial load (colony-forming units per gram of tissue). The reduction in bacterial load in the treated groups is compared to the vehicle control group.

Conclusion

The 4-aminobenzenesulfonamide scaffold remains a highly promising platform for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. While direct in vivo comparative data for 4-amino-N-isopropyl-N-methylbenzenesulfonamide and its closely related N-alkyl analogs is currently lacking, the extensive body of research on similar benzenesulfonamide derivatives provides a strong foundation for predicting their potential efficacy. Structure-activity relationship studies suggest that the nature of the N-substituent is a critical determinant of biological activity, influencing both pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for the future in vivo evaluation of these and other novel benzenesulfonamide compounds. Further preclinical research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of this specific series of compounds.

References

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Science Alert. [Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to. SciSpace. [Link]

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. PubMed. [Link]

  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. PMC. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Peer-reviewed scientific journal. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents. PMC. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Lifescience Global. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Comparing Isopropyl vs N-propyl: Biological Activity. Patsnap. [Link]

  • Comparison of the in vivo and in vitro antileukemic activity of monosubstituted derivatives of 4'-(9-acridinylamino)methanesulfon-m-anisidide. PubMed. [Link]

Sources

Safety Operating Guide

4-amino-N-isopropyl-N-methylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 4-amino-N-isopropyl-N-methylbenzenesulfonamide (CAS 757221-02-6) down the drain or in municipal trash. As a sulfonamide derivative, this compound poses a significant risk of environmental persistence and antimicrobial resistance (AMR) propagation if released into water systems.[1]

  • Primary Disposal Method: High-Temperature Incineration (Rotary Kiln).

  • Immediate Hazard: Skin/Eye Irritant; Potential Aquatic Toxin.

  • Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the aniline moiety, which can lead to exothermic runaway or explosive nitro-compounds.

Chemical Profile & Hazard Assessment

To properly dispose of this material, we must first characterize it to ensure regulatory compliance and safety.

Property Data / Specification
Chemical Name 4-amino-N-isopropyl-N-methylbenzenesulfonamide
CAS Number 757221-02-6
Molecular Formula C₁₀H₁₆N₂O₂S
Functional Groups Primary Aromatic Amine (Aniline), Sulfonamide
Physical State Solid (Crystalline Powder)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).
Environmental Risk High Persistence. Sulfonamides are stable against hydrolysis and biodegradation, acting as reservoirs for antibiotic resistance genes (ARGs) in aquatic environments.

Waste Characterization Strategy (The "Why")

Regulatory Status: While 4-amino-N-isopropyl-N-methylbenzenesulfonamide is not explicitly listed on the EPA’s RCRA P-list or U-list, it must be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents). However, due to its biological activity potential, "Best Management Practice" (BMP) dictates it be treated with the same rigor as RCRA hazardous waste.

Scientific Rationale for Incineration:

  • Persistence: The sulfonamide S-N bond is resistant to standard wastewater treatment (hydrolysis). Release into the environment contributes to the selection pressure for sulfonamide-resistant bacteria (e.g., sul1 and sul2 genes).

  • Destruction Efficiency: Only high-temperature incineration (>1000°C) guarantees the thermal decomposition of the benzene ring and the sulfonamide linkage, converting them to SO₂, NOₓ, CO₂, and H₂O (scrubbed at the facility).

Operational Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Applicability: Expired pure stock, weighing boats, contaminated gloves, paper towels, and filter cakes.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "4-amino-N-isopropyl-N-methylbenzenesulfonamide (100%)."

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Protocol:

    • Transfer solids to the container using a dedicated scoop/spatula.

    • Wipe the exterior of the container with a damp cloth (dispose of cloth in the same container).

    • Seal tightly. Do not overfill (leave 10% headspace).

B. Liquid Waste (Mother Liquors & HPLC Effluent)
  • Applicability: Reaction mixtures, HPLC waste streams (Acetonitrile/Water/Methanol).

  • Segregation Rule:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • Incompatibility Alert: Ensure the waste stream pH is neutral to slightly basic (pH 7-9) . Avoid mixing with acidic waste streams, as acid-catalyzed hydrolysis can yield free sulfanilic acid derivatives and potentially precipitate solids that clog disposal lines.

  • Protocol:

    • Collect in a standard 4L or 20L safety carboy (HDPE or Stainless Steel).

    • Ventilation: Always funnel waste inside a fume hood to prevent inhalation of solvent vapors and sulfonamide dust.

    • Secondary Containment: Store carboys in a tub capable of holding 110% of the largest container's volume.

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the material is routed to the correct destruction facility.

WasteSegregation Start Waste Generation: 4-amino-N-isopropyl-N- methylbenzenesulfonamide State Physical State? Start->State Solid Solid Waste (Powder, PPE, Debris) State->Solid Liquid Liquid Waste (Solutions, HPLC) State->Liquid DisposalSolid Destruction Method: High-Temp Incineration (Rotary Kiln) Solid->DisposalSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Organic (MeOH, DMSO, ACN) SolventCheck->NonHalogenated Aqueous Aqueous Buffer (<10% Organic) SolventCheck->Aqueous DisposalLiqHal Destruction Method: Fuel Blending -> Incineration (High BTU) Halogenated->DisposalLiqHal DisposalLiqNon Destruction Method: Fuel Blending -> Incineration (Energy Recovery) NonHalogenated->DisposalLiqNon Aqueous->DisposalLiqHal Treat as Haz Waste (Do NOT Drain)

Caption: Decision logic for segregating sulfonamide waste streams to ensure proper incineration protocols.

Figure 2: Chemical Incompatibility & Safety Workflow

This diagram illustrates the critical "Do Not Mix" rules to prevent laboratory accidents.

Incompatibility Chemical 4-amino-N-isopropyl- N-methylbenzenesulfonamide ReactionOx Violent Oxidation / Explosion Risk Chemical->ReactionOx DO NOT MIX ReactionAcid Hydrolysis & Precipitation Chemical->ReactionAcid Avoid Mixing SafeStorage Safe Storage: Cool, Dry, Separated Chemical->SafeStorage Standard Practice Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Oxidizers->ReactionOx Acids Strong Acids (HCl, H2SO4) Acids->ReactionAcid

Caption: Incompatibility chart highlighting the risks of mixing aniline derivatives with oxidizers.

Spill Contingency Plan

In the event of a spill, follow the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post signage.

  • M inimize exposure: Don PPE (Nitrile gloves, Lab coat, Safety goggles, N95/P100 respirator if dust is present).

Cleanup Steps:

  • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical use.

  • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wash the surface with a mild detergent solution (5% Trisodium Phosphate) followed by water. Collect all rinse water as hazardous waste.

References

  • PubChem. (n.d.). 4-Amino-N-isopropyl-N-methylbenzenesulfonamide (Compound).[4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[9][10] Management of Hazardous Waste Pharmaceuticals.[9][10] Retrieved from [Link]

  • Baran, W., et al. (2011). Hydrolysis and photolysis of sulfonamides in aquatic environment. Journal of Hazardous Materials. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.